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  • Product: N-(2-Thienylmethyl)-1-hexadecanamine
  • CAS: 855956-94-4

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: A Proposed Mechanistic Investigation of N-(2-Thienylmethyl)-1-hexadecanamine

A Technical Guide for Advanced Biological Research Preamble: Charting Unexplored Territory In the vast landscape of chemical biology, countless molecules hold the potential for novel therapeutic intervention, yet remain...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Biological Research

Preamble: Charting Unexplored Territory

In the vast landscape of chemical biology, countless molecules hold the potential for novel therapeutic intervention, yet remain uncharacterized. N-(2-Thienylmethyl)-1-hexadecanamine is one such entity. A lipophilic secondary amine, its structure—a long C16 alkyl chain appended with a thiophene moiety—hints at a propensity to interact with cellular membranes and lipid signaling pathways. However, a thorough review of the scientific literature reveals a significant knowledge gap; its mechanism of action in biological systems is, as of this writing, entirely unknown.

This guide, therefore, deviates from a retrospective analysis. Instead, it serves as a prospective roadmap, a detailed proposal for the systematic elucidation of the biological function of N-(2-Thienylmethyl)-1-hexadecanamine. We will proceed from foundational principles, leveraging the molecule's structural attributes to formulate plausible hypotheses, and then detail the rigorous experimental workflows required to test them. This document is intended for researchers, scientists, and drug development professionals poised at the frontier of discovery.

Structural Analysis and Formulation of Hypotheses

The molecular architecture of N-(2-Thienylmethyl)-1-hexadecanamine (C21H39NS) is our primary source of initial hypotheses. It comprises two key features:

  • 1-Hexadecanamine (Cetylamine): A 16-carbon saturated fatty amine. Long-chain amines are known to be surface-active and can integrate into lipid bilayers, potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The long alkyl chain confers significant lipophilicity, suggesting the molecule may target intracellular compartments or receptors involved in lipid metabolism.

  • N-(2-Thienylmethyl) group: The thiophene ring is a common heterocycle in medicinal chemistry, often used as a bioisostere for a phenyl ring. It can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking. Its presence suggests potential for specific binding to a protein target.

Based on these structural components, we propose three primary hypotheses for the mechanism of action of N-(2-Thienylmethyl)-1-hexadecanamine:

  • Hypothesis 1: Disruption of Cellular Membranes and Membrane-Associated Processes. The compound may act as a surfactant or lipid-like molecule that intercalates into cellular membranes, altering their physical properties and thereby affecting the function of embedded ion channels, transporters, or signaling complexes.

  • Hypothesis 2: Modulation of Lipid Signaling Pathways. The molecule could act as an antagonist or agonist for receptors that bind endogenous lipids, or it may inhibit enzymes involved in the synthesis or degradation of lipid signaling molecules.

  • Hypothesis 3: Direct Inhibition of a Specific Enzyme Target. The compound may bind to a specific enzymatic target, with the thienylmethyl group providing binding specificity and the hexadecyl chain anchoring it to a hydrophobic pocket.

The following sections will detail the experimental protocols designed to systematically investigate each of these hypotheses.

Experimental Workflows for Mechanistic Elucidation

Investigation of Membrane Interaction (Hypothesis 1)

The initial line of inquiry will focus on determining if N-(2-Thienylmethyl)-1-hexadecanamine directly interacts with and perturbs lipid bilayers.

2.1.1. Protocol: Liposome Permeability Assay

This assay will assess the compound's ability to disrupt the integrity of artificial lipid membranes.

Methodology:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a mixture of phosphatidylcholine (PC) and cholesterol (e.g., 9:1 molar ratio) encapsulating a fluorescent dye, such as calcein, at a self-quenching concentration (e.g., 50 mM).

  • Purification: Remove unencapsulated calcein via size-exclusion chromatography.

  • Assay Execution:

    • Dispense the calcein-loaded liposomes into a 96-well plate.

    • Add varying concentrations of N-(2-Thienylmethyl)-1-hexadecanamine (e.g., from 1 µM to 100 µM).

    • Include a positive control (e.g., Triton X-100) to induce 100% dye release and a negative control (vehicle, e.g., DMSO).

    • Incubate at 37°C and monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~495/515 nm for calcein).

  • Data Analysis: The percentage of dye release is calculated relative to the positive control. A dose-dependent increase in fluorescence indicates membrane permeabilization.

Causality and Validation: A positive result in this assay directly demonstrates that the compound can compromise the integrity of a lipid bilayer, a foundational element of Hypothesis 1. The use of a well-defined artificial membrane system isolates the effect to a direct lipid-compound interaction, validating the biophysical basis of any observed cellular toxicity.

2.1.2. Workflow: Assessing Impact on Cellular Membrane Potential

G cluster_0 Workflow: Membrane Potential Assay A 1. Cell Culture (e.g., HEK293, SH-SY5Y) B 2. Load Cells with Membrane Potential-Sensitive Dye (e.g., DiSC3(5)) A->B C 3. Establish Baseline Fluorescence Reading B->C D 4. Add N-(2-Thienylmethyl)-1-hexadecanamine (Dose-Response) C->D E 5. Add Positive Control (e.g., Valinomycin for hyperpolarization, Gramicidin for depolarization) C->E Parallel Control F 6. Monitor Fluorescence Changes Over Time D->F E->F G 7. Data Analysis: Quantify changes in fluorescence relative to controls F->G

Caption: Workflow for assessing changes in cellular membrane potential.

Probing Lipid Signaling Pathways (Hypothesis 2)

If direct membrane disruption is not observed, or in parallel, we will investigate the compound's potential to interfere with lipid signaling. Given its structural similarity to N-acylethanolamines and other bioactive lipids, the endocannabinoid system and related pathways are logical starting points.

2.2.1. Protocol: Cannabinoid Receptor (CB1/CB2) Binding Assay

This experiment will determine if N-(2-Thienylmethyl)-1-hexadecanamine directly binds to cannabinoid receptors.

Methodology:

  • Source of Receptors: Use commercially available cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.

  • Radioligand: Employ a high-affinity radiolabeled cannabinoid agonist, such as [3H]CP-55,940.

  • Competitive Binding Assay:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand.

    • In parallel incubations, add increasing concentrations of unlabeled N-(2-Thienylmethyl)-1-hexadecanamine (the competitor).

    • Include a non-specific binding control (a high concentration of a known unlabeled ligand, e.g., WIN 55,212-2).

  • Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Causality and Validation: A low Ki value would provide strong evidence for direct binding to cannabinoid receptors, supporting Hypothesis 2. This is a standard, validated method in pharmacology for determining receptor affinity.[3]

2.2.2. Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. The long alkyl chain of our compound makes FAAH a plausible target.

Methodology:

  • Enzyme Source: Use recombinant human FAAH or a lysate from cells overexpressing the enzyme.

  • Substrate: Utilize a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

  • Inhibition Assay:

    • Pre-incubate the FAAH enzyme with varying concentrations of N-(2-Thienylmethyl)-1-hexadecanamine.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence (product formation) over time in a microplate reader.

    • Include a known FAAH inhibitor (e.g., URB597) as a positive control.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value from the dose-response curve.

Causality and Validation: Inhibition of FAAH activity in this cell-free system would demonstrate a direct interaction with a key enzyme in a major lipid signaling pathway. The use of a purified enzyme and a specific substrate ensures that the observed effect is not an artifact of a complex cellular environment.

Unbiased Target Identification (Hypothesis 3 & Beyond)

If the targeted approaches above yield negative results, an unbiased screening method is necessary to identify a potential protein target.

2.3.1. Proposed Strategy: Affinity-Based Chemical Proteomics

This powerful technique aims to "fish out" the binding partners of a small molecule from a complex protein lysate.

G cluster_1 Workflow: Chemical Proteomics Target ID A 1. Synthesize an 'Affinity Probe' (Compound + Linker + Biotin) B 2. Incubate Probe with Cell Lysate A->B C 3. Add excess free compound (Competition Control) B->C Parallel Control D 4. Capture Probe-Protein Complexes with Streptavidin Beads B->D C->D E 5. Wash to Remove Non-specific Binders D->E F 6. Elute Bound Proteins E->F G 7. On-bead Digestion (Trypsin) F->G H 8. LC-MS/MS Analysis of Peptides G->H I 9. Data Analysis: Identify proteins enriched in the probe sample vs. competition control H->I

Caption: Workflow for unbiased target identification using chemical proteomics.

Expertise & Causality: This workflow is a cornerstone of modern chemical biology for de novo target discovery. The critical element for trustworthiness is the competition control (Step 3). A true binding partner will show significantly reduced enrichment in the presence of the excess free (un-biotinylated) compound. This internal validation step distinguishes specific interactors from proteins that non-specifically adhere to the beads or the probe itself. The subsequent identification by mass spectrometry provides a list of high-confidence candidate targets for further validation.

Data Summary and Interpretation

The quantitative data generated from the proposed experiments should be systematically tabulated to facilitate interpretation and guide subsequent research.

Table 1: Summary of Proposed In Vitro Assays and Potential Outcomes

Hypothesis Experiment Metric Interpretation of Positive Result
1: Membrane Disruption Liposome PermeabilityEC50 (µM)The compound directly permeabilizes lipid bilayers.
Membrane PotentialEC50 (µM)The compound alters cellular ion homeostasis, likely via membrane effects.
2: Lipid Signaling CB1/CB2 Receptor BindingKi (nM or µM)The compound is a direct ligand for cannabinoid receptors.
FAAH InhibitionIC50 (µM)The compound inhibits a key enzyme in endocannabinoid metabolism.
3: Direct Enzyme Target Chemical ProteomicsEnriched ProteinsProvides a list of high-confidence binding partners for further validation.

Conclusion and Future Directions

This guide outlines a logical, multi-pronged strategy to elucidate the mechanism of action of the uncharacterized molecule, N-(2-Thienylmethyl)-1-hexadecanamine. By systematically testing hypotheses rooted in its chemical structure—from broad effects on cellular membranes to specific interactions with protein targets—we can efficiently navigate the path from a chemical unknown to a tool compound with a defined biological function.

The results of these initial studies will be pivotal. A positive finding in any of the proposed workflows will open up new avenues of investigation. For example, identification of a specific protein target would be followed by validation in cellular and potentially in vivo models to understand the physiological consequences of its modulation. Conversely, confirmation of membrane activity would lead to studies on its effects on specific membrane-dependent processes like endocytosis or mitochondrial respiration. This structured, iterative approach ensures that research efforts remain focused and productive, ultimately transforming a simple chemical structure into a valuable probe for understanding complex biological systems.

References

  • PubMed. Hexamethylmelamine: pharmacology and mechanism of action. [Link]

  • Inxight Drugs. Hexadecylamine. [Link]

  • National Center for Biotechnology Information. Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. [Link]

  • MDPI. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • National Institutes of Health. The microbiome diversifies long to short chain fatty acid derived N-acyl lipids. [Link]

  • Springer. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. [Link]

  • MDPI. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. [Link]

  • ResearchGate. N-Acyl amino acids and their impact on biological processes. [Link]

  • PubChem. Thenyldiamine. [Link]

Sources

Exploratory

N-(2-Thienylmethyl)-1-hexadecanamine: Physicochemical Profiling and Applications in Advanced Delivery Systems and Surface Engineering

Executive Summary As the demand for highly specialized molecular building blocks accelerates in both nanomedicine and materials science, N-(2-Thienylmethyl)-1-hexadecanamine (CAS: 855956-94-4) has emerged as a uniquely v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for highly specialized molecular building blocks accelerates in both nanomedicine and materials science, N-(2-Thienylmethyl)-1-hexadecanamine (CAS: 855956-94-4) has emerged as a uniquely versatile scaffold. This technical guide provides an in-depth mechanistic analysis of its physicochemical properties. By dissecting its bifunctional architecture—a lipophilic hexadecyl tail paired with a heteroaromatic secondary amine—we outline its dual utility: as a critical precursor for ionizable lipids in mRNA-lipid nanoparticles (LNPs) and as a robust ligand for Self-Assembled Monolayers (SAMs) on noble metals.

Structural and Physicochemical Profiling

The behavior of N-(2-Thienylmethyl)-1-hexadecanamine is governed by three distinct structural domains, each contributing to its macroscopic properties:

  • Hexadecyl (C16) Chain : Provides immense hydrophobicity, driving spontaneous van der Waals-mediated self-assembly into lipid bilayers or highly ordered surface monolayers.

  • Secondary Amine : With a predicted pKa of 9.24[1], the amine remains protonated at physiological pH (7.4). Its secondary nature acts as a synthetic handle, allowing for precise basicity tuning via N-alkylation.

  • Thiophene Ring : This electron-rich heteroaromatic headgroup offers π−π stacking capabilities, steric bulk, and acts as a soft ligand for noble metals (e.g., gold), enabling robust surface coordination[2].

Quantitative Data Summary

Table 1: Physicochemical Properties of N-(2-Thienylmethyl)-1-hexadecanamine

PropertyValueSource/Condition
Chemical Name N-(2-Thienylmethyl)-1-hexadecanamineIUPAC
CAS Number 855956-94-4Standard Registry
Molecular Formula C21H39NSElemental
Molar Mass 337.61 g/mol Calculated
Density 0.917 ± 0.06 g/cm³[1]
Boiling Point 426.4 ± 20.0 °C[1]
pKa (Secondary Amine) 9.24 ± 0.19[1]

Application 1: Precursor for Ionizable Cationic Lipids in LNPs

In the development of mRNA therapeutics, the endosomal escape of lipid nanoparticles (LNPs) is the primary biological bottleneck. Native N-(2-Thienylmethyl)-1-hexadecanamine is too basic (pKa ~9.24) for direct systemic LNP use, as a permanent positive charge induces cytotoxicity and rapid reticuloendothelial clearance.

Causality of Experimental Choices: By utilizing the secondary amine as a nucleophile, we can alkylate the molecule to form a tertiary amine. This modification sterically shields the nitrogen and lowers the apparent pKa into the [3]. When the resulting LNP is endocytosed, the endosomal pH drops to ~5.5, triggering lipid protonation. The protonated tertiary lipid electrostatically binds to anionic endosomal membranes. Concurrently, the bulky, planar thiophene ring introduces severe packing defects in the membrane, driving a critical [4] that ruptures the endosome and releases the mRNA.

Protocol 1: Synthesis of Tertiary Ionizable Lipid via Epoxide Ring-Opening

This protocol is a self-validating system designed to prevent over-alkylation (quaternization) by avoiding strong bases.

  • Reagent Preparation : Dissolve 1.0 eq of N-(2-Thienylmethyl)-1-hexadecanamine in anhydrous ethanol to achieve a 0.5 M concentration in a pressure-rated glass vial.

  • Alkylation : Add 1.1 eq of a terminal epoxide (e.g., 1,2-epoxydodecane). The epoxide introduces a secondary hydrophobic tail and an adjacent hydroxyl group, which facilitates critical hydrogen bonding during LNP self-assembly.

  • Reaction : Seal the vial and heat to 80°C for 24 hours under continuous magnetic stirring.

  • Validation (LC-MS) : Monitor the reaction via LC-MS. The complete disappearance of the m/z 338 [M+H]+ precursor peak confirms total conversion.

  • Purification : Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, gradient of dichloromethane/methanol 100:0 to 90:10) to yield the pure tertiary ionizable lipid.

LNPSynthesis A N-(2-Thienylmethyl)- 1-hexadecanamine (Secondary Amine) C N-Alkylation (EtOH, 80°C, 24h) A->C B Alkylating Agent (e.g., Epoxide) B->C D Purification (Silica Gel) C->D E Tertiary Cationic Lipid (pKa ~6.2-6.5) D->E F Microfluidic Mixing (+ mRNA, Chol, PEG) E->F G mRNA-LNP Therapeutic F->G

Workflow for synthesizing tertiary cationic lipids from N-(2-Thienylmethyl)-1-hexadecanamine.

Application 2: Self-Assembled Monolayers (SAMs) on Noble Metals

Beyond drug delivery, the thiophene moiety makes this compound an exceptional candidate for surface engineering. While alkanethiols are the traditional gold standard for SAMs, [2] offer unique electronic coupling to metal surfaces and are highly resistant to oxidative degradation.

Causality of Experimental Choices: The sulfur atom within the aromatic thiophene ring coordinates directly with Au(111) surfaces[5]. The rigid C16 hexadecyl chain extends outward, maximizing intermolecular van der Waals forces to create a highly ordered, densely packed hydrophobic barrier. To prevent the amphiphilic molecules from forming micelles in solution (which would ruin monolayer uniformity), a non-polar solvent like chloroform must be used instead of standard ethanol.

Protocol 2: Preparation of Thiophene-Anchored SAMs on Gold Substrates
  • Substrate Cleaning : Immerse the gold substrate (e.g., evaporated Au on Si(111)) in a "piranha" solution (3:1 concentrated H2​SO4​ / 30% H2​O2​ ) for 10 minutes to obliterate organic contaminants. (Safety: Piranha is highly reactive; handle with extreme caution). Rinse copiously with ultrapure water and absolute ethanol.

  • Ligand Solution Preparation : Prepare a 1.0 mM solution of N-(2-Thienylmethyl)-1-hexadecanamine in anhydrous chloroform.

  • Incubation : Submerge the clean gold substrate into the ligand solution and incubate in the dark at 25°C for 24 hours. The extended time ensures maximum packing density and the displacement of adventitious adsorbates.

  • Validation (Contact Angle) : Remove the substrate, rinse sequentially with chloroform and ethanol to remove physisorbed multilayers, and dry under a gentle stream of high-purity nitrogen. Validate the SAM formation by measuring the water contact angle (expected >110° due to the C16 tail).

SAMFormation Step1 Au Substrate Preparation & Cleaning Step3 Incubation (24h at 25°C) Step1->Step3 Step2 Ligand Solution (1 mM in Chloroform) Step2->Step3 Step4 Thiophene-Gold Coordination Step3->Step4 Step5 Hydrophobic SAM (Hexadecyl Tail Orientation) Step4->Step5

Mechanism of Self-Assembled Monolayer formation on gold surfaces via thiophene coordination.

Comparative Application Metrics

Table 2: Influence of Headgroup Modification on LNP and SAM Performance

Compound StateApparent pKaPrimary ApplicationKey Mechanistic Feature
Native Secondary Amine ~9.24Cationic Surfactant / SAMsHigh basicity; strong Au-Thiophene coordination.
Alkylated Tertiary Amine ~6.2 - 6.5mRNA-LNP Ionizable LipidpH-responsive protonation; drives HII​ phase transition.
Quaternized Amine Permanent (+)Antimicrobial CoatingsConstitutive charge disrupts bacterial membranes.

References

  • The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA . National Institutes of Health (NIH) / PMC. URL:[Link]

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics . Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Self-Assembled Monolayers of ω-(3-Thienyl)alkanethiols on Gold . Langmuir (ACS Publications). URL:[Link]

  • Thiophene Derivatives on Gold and Molecular Dissociation Processes . The Journal of Physical Chemistry C (ACS Publications). URL:[Link]

Sources

Foundational

Thermodynamic Stability Profile of N-(2-Thienylmethyl)-1-hexadecanamine at Room Temperature: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the thermodynamic profiling of amphiphilic secondary amines not merely as a checklist of properties, but as a dynamic system of competing energetic states....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic profiling of amphiphilic secondary amines not merely as a checklist of properties, but as a dynamic system of competing energetic states. N-(2-Thienylmethyl)-1-hexadecanamine is a structurally bipartite molecule: it features a highly lipophilic, crystallizable 16-carbon (hexadecyl) tail bound to a polarizable, reactive secondary amine core flanked by an aromatic thiophene ring.

At standard room temperature (298 K), this compound exists at a thermodynamic crossroads. Its physical state is dictated by the delicate balance between the van der Waals forces of the alkyl chain and the steric disruption caused by the bulky headgroup. Simultaneously, its chemical stability is challenged by the nucleophilicity of the secondary amine and the autoxidation potential of the thienylic carbon. This whitepaper deconstructs the causality behind these thermodynamic behaviors and provides self-validating experimental workflows for rigorous stability profiling.

Phase Behavior and Physical Thermodynamics

To understand the physical stability of this compound at 298 K, we must analyze the conformational thermodynamics of its structural components.

Pure hexadecylamine (a primary amine) exhibits a highly ordered orthorhombic subcell packing, resulting in a stable crystalline solid that melts at approximately 46 °C [1]. However, in N-(2-Thienylmethyl)-1-hexadecanamine, the addition of the bulky 2-thienylmethyl group at the nitrogen atom fundamentally alters the lattice thermodynamics.

The Causality of Phase Transition: The steric bulk of the thienylmethyl group prevents the hexadecyl chains from achieving optimal parallel packing. This structural frustration increases the entropy of the solid state ( Ssolid​ ) and decreases the enthalpy of fusion ( ΔHfus​ ). Because the Gibbs free energy of fusion ( ΔGfus​=ΔHfus​−TΔSfus​ ) is lowered, the phase transition temperature is depressed. Consequently, at 298 K, the compound exists near its phase boundary, typically presenting as a metastable waxy solid or an amorphous paste rather than a highly ordered crystal.

Chemical Thermodynamics: Degradation Pathways

The chemical stability of N-(2-Thienylmethyl)-1-hexadecanamine at room temperature is governed by two primary reactive sites: the secondary amine and the thienylic methylene bridge.

A. The Secondary Amine Core: CO₂ Carbamate Formation

Secondary amines are potent nucleophiles. When exposed to ambient air at 298 K, the lone pair on the nitrogen atom spontaneously attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂). This concerted elementary reaction forms an ammonium carbamate [2].

This process is thermodynamically spontaneous ( ΔG<0 ) and highly exothermic, with an enthalpy of reaction ( ΔH ) typically ranging between -23 to -30 kJ/mol for secondary amines. If left unsealed, the compound will continuously absorb CO₂, altering its molecular weight, solubility, and phase behavior.

B. The Thienylmethyl Moiety: Autoxidation

While the thiophene ring itself is aromatic and highly resistant to oxidation [3], the adjacent methylene bridge (the "thienylic" position) is a thermodynamic weak point. Exposure to ambient light and oxygen initiates hydrogen abstraction at this site. The resulting radical is thermodynamically favored because it is resonance-stabilized by the adjacent π -electron system of the thiophene ring. Over time, this radical propagation leads to the formation of N-oxides, hydroxylamines, and chain-cleavage products.

MolecularThermodynamics Compound N-(2-Thienylmethyl)-1-hexadecanamine Physical Physical Phase Transition (Lattice Disruption) Compound->Physical Thermal Energy (298 K) Chemical1 Amine-CO2 Reaction (Carbamate Formation) Compound->Chemical1 Atmospheric CO2 Chemical2 Thienylic Autoxidation (Radical Propagation) Compound->Chemical2 O2 / Photons

Thermodynamic degradation and phase transition pathways at 298 K.

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic parameters governing the stability of the compound at standard ambient temperature and pressure (SATP).

Thermodynamic ParameterPredicted Value / ObservationMechanistic Driver
Physical State at 298 K Waxy Solid / Amorphous PasteSteric disruption of C16 van der Waals packing
Enthalpy of Carbamate Formation ( ΔH ) -23 to -30 kJ/molExothermic nucleophilic attack on atmospheric CO₂
Thienylic C-H Bond Dissociation Energy ~360 kJ/molRadical resonance stabilization by the thiophene ring
Recommended Storage Temp 275 K to 277 K (2-4 °C)Kinetic suppression of autoxidation and CO₂ absorption

Self-Validating Experimental Workflows

To establish a trustworthy stability profile, experimental protocols must be self-validating. A single data point is an observation; a reversible, controlled cycle is a scientific proof.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transition

This protocol differentiates between a reversible thermodynamic phase change (melting) and irreversible thermal degradation.

  • Sample Preparation: Weigh 5.0–10.0 mg of the compound into a standard aluminum crucible. Seal hermetically to prevent oxidative degradation and CO₂ ingress during the thermal run.

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min.

  • Thermal Cycling (The Self-Validation Step):

    • Cycle 1 (Erase Thermal History): Heat from 0 °C to 80 °C at 10 °C/min. Hold isothermally for 5 minutes to ensure complete disruption of the crystalline lattice.

    • Cycle 2 (Cooling): Cool from 80 °C to 0 °C at 5 °C/min. Record the crystallization exotherm ( ΔHc​ ).

    • Cycle 3 (Heating): Heat from 0 °C to 80 °C at 5 °C/min. Record the melting endotherm ( ΔHm​ ).

  • Causality & Interpretation: If the integral of ΔHc​ is approximately equal to ΔHm​ , the transition is a reversible thermodynamic phase change. If ΔHm​ significantly decreases in subsequent cycles, the compound is undergoing irreversible thermal degradation.

Protocol 2: ATR-FTIR Kinetic Tracking of Carbamate Formation

This protocol isolates the specific chemical vulnerability of the secondary amine to atmospheric CO₂.

  • Baseline Establishment: Inside an Argon-filled glovebox, place a thin film of the compound on an Attenuated Total Reflectance (ATR) crystal. Acquire a baseline spectrum to confirm the absence of carbamate peaks.

  • Controlled Exposure: Expose the sample to a controlled environmental stream (400 ppm CO₂, 25 °C, 50% Relative Humidity).

  • Kinetic Tracking: Acquire spectra every 5 minutes for a duration of 120 minutes.

  • Causality & Interpretation: Monitor the emergence of the asymmetric C=O stretch (~1510 cm⁻¹) and the N-COO⁻ stretch (~1282 cm⁻¹). The rate of peak absorbance increase directly correlates to the thermodynamic spontaneity of the amine-CO₂ reaction at room temperature.

Protocol Start Equilibrated Sample at 298 K DSC DSC Analysis 3x Heating/Cooling Cycles Start->DSC FTIR FTIR Spectroscopy Argon vs. Ambient Air Start->FTIR Validate1 Reversible Phase Confirmed DSC->Validate1 ΔH_fus consistency Validate2 CO2 Adduct Isolated FTIR->Validate2 1510 cm⁻¹ peak

Self-validating experimental workflow for thermodynamic profiling.

Conclusion & Handling Directives

The thermodynamic stability of N-(2-Thienylmethyl)-1-hexadecanamine at room temperature is inherently fragile. While the hexadecyl chain attempts to force the molecule into a stable crystalline lattice, the bulky thienylmethyl group disrupts this packing, leaving the molecule in a highly reactive, semi-amorphous state at 298 K.

To maintain molecular integrity, researchers must mitigate its thermodynamic vulnerabilities. Mandatory handling directives include:

  • Storage under an inert atmosphere (Argon or N₂) to prevent exothermic carbamate formation.

  • Storage in amber/opaque vials at 2–8 °C to kinetically suppress thienylic autoxidation and maintain a stable solid phase.

References

  • Concentration-Dependent Conformation of Alkyl Tail in the Nanoconfined Space: Hexadecylamine in the Silicate Galleries. Langmuir, ACS Publications.[Link]

  • A Unified Approach to CO₂–Amine Reaction Mechanisms. ACS Omega, ACS Publications.[Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, MDPI.[Link]

Exploratory

A Technical Guide to the Calculation of Molecular Weight and Exact Mass for N-(2-Thienylmethyl)-1-hexadecanamine

Introduction In the landscape of drug discovery and chemical research, the precise characterization of a molecule is the bedrock upon which all subsequent investigations are built. Two fundamental, yet often conflated, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical research, the precise characterization of a molecule is the bedrock upon which all subsequent investigations are built. Two fundamental, yet often conflated, parameters are molecular weight and exact mass. While functionally similar in some contexts, their distinct definitions and derivations are critical for experimental design and data interpretation, particularly in analytical techniques like mass spectrometry and in fundamental stoichiometric calculations.

This technical guide provides a detailed methodology for calculating the molecular weight and exact mass of N-(2-Thienylmethyl)-1-hexadecanamine , a long-chain aliphatic amine. We will deconstruct the underlying principles that differentiate these two values, present step-by-step protocols for their calculation, and discuss the practical implications of each in a research setting. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these core chemical concepts.

Foundational Concepts: Molecular Weight vs. Exact Mass

The primary distinction between molecular weight and exact mass lies in the treatment of isotopes.[1] Isotopes are atoms of the same element that possess a different number of neutrons, and therefore, different masses.[2]

  • Molecular Weight (MW) , also referred to as average molecular mass, is calculated using the atomic weight of each element. The atomic weight found on the periodic table is a weighted average of the masses of all naturally occurring stable isotopes of that element, factored for their relative abundance.[3][4][5] This value is indispensable for macroscopic applications, such as preparing a solution of a specific molarity, where one deals with vast populations of molecules (e.g., a mole) that represent the natural isotopic distribution.

  • Exact Mass , also known as monoisotopic mass, is the calculated mass of a molecule using the mass of the single most abundant stable isotope for each constituent element.[6][7][8] This value is paramount in high-resolution mass spectrometry (HRMS), an analytical technique powerful enough to resolve molecules based on their specific isotopic composition. The instrument measures the mass-to-charge ratio of individual ions, making the monoisotopic mass the relevant theoretical value for spectral identification.[8]

The following diagram illustrates the conceptual divergence in how these two values are derived from the atomic level.

G cluster_0 Atomic Level cluster_1 Calculation Pathways cluster_2 Resulting Molecular Values Atom Element (e.g., Carbon) Isotopes Natural Isotopes (¹²C, ¹³C, etc.) Atom->Isotopes is composed of AvgMass Weighted Average Mass (Atomic Weight) Isotopes->AvgMass factoring in natural abundance MonoMass Most Abundant Isotope Mass (e.g., ¹²C) Isotopes->MonoMass selecting most abundant MW Molecular Weight (For Stoichiometry) AvgMass->MW EM Exact Mass (For Mass Spectrometry) MonoMass->EM

Caption: Derivation pathways for Molecular Weight and Exact Mass.

Molecular Characterization of N-(2-Thienylmethyl)-1-hexadecanamine

To begin any calculation, we must first establish the precise molecular formula of the target compound.

  • Chemical Name: N-(2-Thienylmethyl)-1-hexadecanamine

  • Molecular Formula: C₂₁H₃₉NS[9]

This formula provides the count of each atom within a single molecule, which is the necessary input for our calculations.

ElementSymbolAtom Count
CarbonC21
HydrogenH39
NitrogenN1
SulfurS1
Table 1: Elemental composition of N-(2-Thienylmethyl)-1-hexadecanamine.

Protocol for Molecular Weight Calculation

This protocol outlines the methodology for calculating the average molecular weight, which is crucial for laboratory benchwork such as solution preparation.

Methodology:

  • Identify Elements and Atom Counts: Deconstruct the molecular formula (C₂₁H₃₉NS) into its constituent elements and their respective counts, as shown in Table 1.

  • Obtain Atomic Weights: From a standard periodic table, find the atomic weight for each element. These values represent the weighted average of natural isotopic masses.

  • Calculate Total Mass Contribution: For each element, multiply its atom count by its atomic weight.

  • Sum for Molecular Weight: Sum the total mass contributions of all elements to arrive at the final molecular weight.[3][10][11]

Experimental Data for Calculation:

ElementSymbolAtom CountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC2112.011252.231
HydrogenH391.00839.312
NitrogenN114.00714.007
SulfurS132.0632.06
Table 2: Atomic weights and their contribution to the molecular weight of C₂₁H₃₉NS.

Calculation:

Molecular Weight = (21 × 12.011) + (39 × 1.008) + (1 × 14.007) + (1 × 32.06) Molecular Weight = 252.231 + 39.312 + 14.007 + 32.06 Molecular Weight = 337.61 g/mol [9]

Protocol for Exact Mass Calculation

This protocol details the calculation of the monoisotopic or exact mass, a value essential for the interpretation of high-resolution mass spectrometry (HRMS) data.

Methodology:

  • Identify Elements and Atom Counts: Use the elemental composition from the molecular formula (C₂₁H₃₉NS).

  • Obtain Monoisotopic Masses: From an authoritative isotopic mass table, find the mass of the most abundant stable isotope for each element.[12][13][14]

  • Calculate Total Mass Contribution: For each element, multiply its atom count by its monoisotopic mass.

  • Sum for Exact Mass: Sum the total mass contributions of all elements to determine the final exact mass.[7][8]

Experimental Data for Calculation:

ElementMost Abundant IsotopeAtom CountIsotopic Mass (Da)Total Contribution (Da)
Carbon¹²C2112.000000252.000000
Hydrogen¹H391.00782539.305175
Nitrogen¹⁴N114.00307414.003074
Sulfur³²S131.97207131.972071
Table 3: Monoisotopic masses and their contribution to the exact mass of C₂₁H₃₉NS.

Calculation:

Exact Mass = (21 × 12.000000) + (39 × 1.007825) + (1 × 14.003074) + (1 × 31.972071) Exact Mass = 252.000000 + 39.305175 + 14.003074 + 31.972071 Exact Mass = 337.28032 Da

Summary and Practical Application

The calculated values for N-(2-Thienylmethyl)-1-hexadecanamine are distinct and serve different scientific purposes. The following table provides a direct comparison.

ParameterCalculated ValueUnitsPrimary Application
Molecular Weight337.61 g/mol Stoichiometry, Molar Solution Preparation
Exact Mass337.28032DaHigh-Resolution Mass Spectrometry (HRMS)
Table 4: Summary of calculated mass values for C₂₁H₃₉NS.

The workflow from molecular formula to practical application is a foundational process in chemical and pharmaceutical sciences, ensuring both accuracy in the lab and precision in analysis.

G cluster_0 Inputs cluster_1 Data Sources cluster_2 Calculation & Application Formula Molecular Formula C₂₁H₃₉NS PeriodicTable Periodic Table (Atomic Weights) Formula->PeriodicTable IsotopeTable Isotope Mass Table (Monoisotopic Masses) Formula->IsotopeTable MW_Calc Molecular Weight Calculation (337.61 g/mol) PeriodicTable->MW_Calc EM_Calc Exact Mass Calculation (337.28032 Da) IsotopeTable->EM_Calc Stoichiometry Bulk Chemistry (e.g., Synthesis, Titration) MW_Calc->Stoichiometry enables HRMS Analytical Chemistry (e.g., Compound ID via HRMS) EM_Calc->HRMS enables

Caption: Workflow from molecular formula to scientific application.

References

  • What is the Difference Between Exact Mass and Molecular Weight. (2022, May 4). Difference Between. Available at: [Link]

  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass? Available at: [Link]

  • Quora. (2020, October 19). What is the difference between exact mass and molecular weight? Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Exact Molecular Mass versus Molecular Weight. Available at: [Link]

  • Brainly.in. (2021, August 5). What is the difference between exact mass and molecular weight? Available at: [Link]

  • Prepineer. (n.d.). Molecular Weight Of A Compound FE Exam 2024: Find It. Available at: [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Available at: [Link]

  • Carnegie Mellon University, Leonard Gelfand Center. Molecular Weight Calculation. Available at: [Link]

  • Breslyn, Dr. (2018, March 22). How to Calculate Molar Mass (Molecular Weight) [Video]. YouTube. Available at: [Link]

  • Michigan State University, Department of Chemistry. Masses. Available at: [Link]

  • University of Missouri, Mass Spectrometry Facility. (2024, February 23). Calculating Exact Masses. Available at: [Link]

  • St. Olaf College. (n.d.). Exact Mass Calculator. Available at: [Link]

  • EPFL, The ISIC. (n.d.). Molecular mass calculator. Available at: [Link]

  • Chemistry Steps. (2024, September 27). Isotopes in Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Monoisotopic mass. Available at: [Link]

  • University of Alberta. (n.d.). Table of Isotopic Masses and Natural Abundances. Available at: [Link]

  • University of California, Irvine. (n.d.). Exact Masses of Common Elements and Isotopes. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of N-(2-Thienylmethyl)-1-hexadecanamine in Polar Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of N-(2-Thienylmethyl)-1-hexadecanamine, a long-chain aliphatic amine of interest in pharmaceutical and materials science research....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of N-(2-Thienylmethyl)-1-hexadecanamine, a long-chain aliphatic amine of interest in pharmaceutical and materials science research. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing its solubility, detailed methodologies for its empirical determination, and a framework for interpreting the resulting data.

Introduction: The Physicochemical Landscape of N-(2-Thienylmethyl)-1-hexadecanamine

N-(2-Thienylmethyl)-1-hexadecanamine is a secondary amine characterized by a long C16 alkyl chain (hexadecyl group), which imparts significant lipophilicity to the molecule. The presence of the nitrogen atom in the amine group introduces a polar, basic center capable of hydrogen bonding, while the N-substituted 2-thienylmethyl group adds a degree of aromaticity and potential for π-π interactions. The interplay between the dominant non-polar hexadecyl tail and the polar head group dictates the solubility behavior of this compound.

The long hydrocarbon chain is expected to make the molecule poorly soluble in water but more soluble in organic solvents.[1] Aliphatic amines are known to exhibit significant solubility in polar organic solvents. The basicity of the amine group allows for its protonation in acidic media, which can dramatically increase its solubility in protic solvents.[1]

Theoretical Framework: Principles of Solute-Solvent Interactions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For N-(2-Thienylmethyl)-1-hexadecanamine in polar organic solvents, the key interactions include:

  • Van der Waals forces: The long hexadecyl chain will primarily interact through these weak, non-specific forces.

  • Dipole-dipole interactions: The polar amine group and the polar solvent molecules will interact through these forces.

  • Hydrogen bonding: The secondary amine can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen), forming hydrogen bonds with protic solvents or other hydrogen bond donors/acceptors.[2]

The overall polarity of an organic molecule is a balance of its polar and non-polar regions. In the case of N-(2-Thienylmethyl)-1-hexadecanamine, the large non-polar hydrocarbon tail will likely dominate its solubility characteristics, making it more soluble in less polar organic solvents. However, the presence of the polar amine and thienyl groups will allow for some solubility in more polar organic solvents.

Experimental Determination of Solubility: A Validated Approach

A robust and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4] This method involves equilibrating an excess of the solid compound in the solvent of interest for a sufficient period to achieve saturation. The concentration of the dissolved compound is then determined using a suitable analytical technique.

Proposed Polar Organic Solvents for Analysis

To establish a comprehensive solubility profile, a range of polar organic solvents with varying polarities and hydrogen bonding capabilities should be investigated. A suggested list includes:

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of N-(2-Thienylmethyl)-1-hexadecanamine using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC), a common and accurate analytical technique.[5]

Materials:

  • N-(2-Thienylmethyl)-1-hexadecanamine (high purity)[6]

  • Selected polar organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled orbital shaker[3]

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(2-Thienylmethyl)-1-hexadecanamine to a known volume of each selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.[4]

    • Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of N-(2-Thienylmethyl)-1-hexadecanamine of known concentrations in each of the organic solvents.

    • Develop a suitable HPLC method for the analysis of the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered saturated solutions (appropriately diluted if necessary) and determine the concentration of the dissolved compound by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Self-Validating Aspects of the Protocol
  • Equilibrium Confirmation: To ensure that true equilibrium solubility is measured, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be constant at equilibrium.[3]

  • Triplicate Measurements: All experiments should be performed in triplicate to ensure the reproducibility and statistical validity of the results.[3]

  • Purity of Compound: The purity of the N-(2-Thienylmethyl)-1-hexadecanamine used should be confirmed by appropriate analytical techniques (e.g., NMR, mass spectrometry) as impurities can affect solubility.

Data Presentation and Expected Trends

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of N-(2-Thienylmethyl)-1-hexadecanamine in Selected Polar Organic Solvents at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)
Methanol32.7Expected moderate
Ethanol24.5Expected moderate
Isopropanol19.9Expected higher
Acetonitrile37.5Expected lower
DMSO46.7Expected moderate
DMF36.7Expected moderate

Note: The expected solubility trends are based on general principles of solubility and the properties of the solvents. Actual experimental data would be required for definitive values.

Expected Trends:

  • The solubility is not expected to correlate directly with the dielectric constant alone, as specific solute-solvent interactions like hydrogen bonding play a crucial role.

  • Protic solvents like alcohols (methanol, ethanol, isopropanol) are expected to be good solvents due to their ability to form hydrogen bonds with the amine group.

  • Aprotic polar solvents like acetonitrile, DMSO, and DMF will also solvate the molecule, but the strength of the interaction will depend on the specific dipole-dipole forces.

  • The long hexadecyl chain will favor solubility in less polar solvents, so among the alcohols, isopropanol might show higher solubility than methanol due to its lower polarity.

Visualization of Concepts and Workflows

Visual aids can enhance the understanding of the experimental process and the underlying molecular interactions.

Experimental_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis A Weigh excess N-(2-Thienylmethyl)-1-hexadecanamine B Add known volume of polar organic solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw supernatant with a syringe E->F G Filter through 0.22 µm syringe filter F->G I Analyze samples and standards by HPLC G->I H Prepare calibration standards H->I J Determine concentration from calibration curve I->J

Caption: Experimental workflow for determining the solubility of N-(2-Thienylmethyl)-1-hexadecanamine.

Molecular_Interactions cluster_solute N-(2-Thienylmethyl)-1-hexadecanamine cluster_solvent Polar Organic Solvent Solute Amine (N-H) Thienyl (π-system) Hexadecyl (Alkyl Chain) Solvent Polar Group (e.g., -OH) Non-polar part Solute->Solvent Hydrogen Bonding Dipole-Dipole Van der Waals

Caption: Key molecular interactions influencing solubility.

Conclusion

The solubility profile of N-(2-Thienylmethyl)-1-hexadecanamine in polar organic solvents is a critical parameter for its application in various scientific fields. This guide has provided a comprehensive framework for understanding and experimentally determining this property. By following the detailed protocols and considering the underlying theoretical principles, researchers can obtain reliable and reproducible solubility data, which is essential for formulation development, reaction optimization, and toxicological assessments. The proposed approach, grounded in established scientific methodologies, ensures the integrity and trustworthiness of the generated data.

References

  • Embibe. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Retrieved from a general chemistry lab manual source.
  • Pan, L., et al. (2009).
  • Ralston, A. W., et al. (1943). Solubilities of High Molecular Weight Normal Aliphatic Primary Amines. Journal of Organic Chemistry.
  • PubMed. (2009, April 15). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Retrieved from [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2026, March 13). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. Thermodynamic Properties. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4. Retrieved from [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • ResearchGate. Prediction of the Basicity of Aqueous Amine Solutions and the Species Distribution in the Amine−H 2 O−CO 2 System Using the COSMO-RS Method. Retrieved from [Link]

  • SCM. COSMO-RS | Thermodynamics & Solubility Prediction Software. Retrieved from [Link]

  • A-Level Chemistry. Organic Chemistry II. Retrieved from a general organic chemistry textbook.
  • Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines? Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2010, January 20). Prediction of the Basicity of Aqueous Amine Solutions and the Species Distribution in the Amine−H2O−CO2 System Using the COSMO-RS Method. Retrieved from [Link]

  • Zenodo. Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • RSC Publishing. (2025, July 25). Probing polarity structure–function relationships in amine–water mixtures. Retrieved from [Link]

  • Wyzant. (2016, February 8). the reactions of amines and it's solubility. Retrieved from [Link]

  • The Journal of Physical Chemistry. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]

  • CAS Common Chemistry. N-(2-Thienylmethyl)-2-pyridinamine. Retrieved from [Link]

  • Scribd. Potentiometric Titration of Amines. Retrieved from [Link]

  • CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.
  • Analyst (RSC Publishing). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Retrieved from [Link]

  • Semantic Scholar. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

  • USP. Description and Solubility - N.
  • ResearchGate. (PDF) Description of the thermodynamic properties and fluid‐phase behavior of aqueous solutions of linear, branched, and cyclic amines. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2021, June 8). Thermodynamic Properties of Biogenic Amines and Their Solutions. Retrieved from [Link]

  • PMC. Thermodynamic Evaluations of Amines as Hydrides or Two Hydrogen Ions Reductants and Imines as Protons or Two Hydrogen Ions Acceptors, as Well as Their Application in Hydrogenation Reactions. Retrieved from [Link]

  • arXiv. Thermodynamics of amide + amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide + N. Retrieved from [Link]

  • PubChem. N,N-diethylhexadecylamine. Retrieved from [Link]

  • IUPAC. SOLUBILITY DATA SERIES.

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Exploratory

High-Resolution Crystal Structure and Electron Density Analysis of N-(2-Thienylmethyl)-1-hexadecanamine: A Technical Whitepaper

Target Audience: Crystallographers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Methodology Standard Executive Summary Understanding the solid-state behavior of amph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Crystallographers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Methodology Standard

Executive Summary

Understanding the solid-state behavior of amphiphilic molecules is critical for applications ranging from lipid nanoparticle (LNP) formulation to organic electronics. N-(2-Thienylmethyl)-1-hexadecanamine (CAS: 855956-94-4)[1] represents a unique class of hybrid molecules, combining a highly polarizable, electron-rich thiophene headgroup with a highly lipophilic hexadecyl tail.

As a Senior Application Scientist, I have structured this whitepaper to move beyond the standard Independent Atom Model (IAM). Standard X-ray diffraction assumes atoms are spherical, which is sufficient for basic connectivity but fails to capture the subtle electronic interactions (e.g., lone pair directionality, π -hole interactions) that dictate crystal packing and solubility. This guide outlines the self-validating experimental protocols and theoretical frameworks required to extract the true experimental electron density of this compound using High-Resolution X-ray Diffraction (HRXRD) and Multipole Modeling.

Theoretical Framework & Causality

To map the electron density of N-(2-Thienylmethyl)-1-hexadecanamine, we must transition from the IAM to the Hansen-Coppens Multipole Formalism [2]. This transition requires specific experimental choices driven by physical causality:

  • Cryogenic Temperature (100 K): Valence electrons participate in chemical bonding and intermolecular interactions. At room temperature, thermal atomic vibrations (modeled as Atomic Displacement Parameters, ADPs) smear the electron density, making it impossible to distinguish bonding electrons from thermal noise. Cooling to 100 K minimizes the Debye-Waller factor, freezing out dynamic disorder.

  • High-Resolution Data ( sinθ/λ>1.0A˚−1 ): Core electrons scatter X-rays at high angles, while valence electrons scatter at low angles. To successfully deconvolve the thermal motion of the nucleus from the spatial distribution of the valence electrons, we must collect high-angle data (using Mo K α or Ag K α radiation) to accurately fix the core atomic positions.

  • Topological Analysis (QTAIM): Once the continuous electron density is modeled, we apply Richard Bader’s Quantum Theory of Atoms in Molecules (QTAIM)[3]. By analyzing the gradient vector field of the electron density, we can locate Bond Critical Points (BCPs) to quantitatively classify the strength and nature of hydrogen bonds and van der Waals interactions.

Experimental Workflow & Protocols

The following step-by-step methodology ensures a self-validating system where the residual density map continuously acts as a quality control metric.

Workflow A Data Collection (HRXRD, 100 K) B Data Reduction & Absorption A->B C IAM Refinement (SHELXL / OLEX2) B->C D Multipole Modeling (Hansen-Coppens) C->D E Topological Analysis (QTAIM) D->E

Fig 1: End-to-end crystallographic workflow for electron density determination.
Phase I: Crystallization and Data Collection
  • Step 1: Crystal Growth. Dissolve N-(2-Thienylmethyl)-1-hexadecanamine in a 1:1 mixture of hexane and dichloromethane. Allow slow evaporation at 4 °C. Causality: Slow kinetics at low temperatures prevent twinning and yield the highly ordered single crystals required for HRXRD.

  • Step 2: HRXRD Acquisition. Mount a high-quality crystal (approx. 0.2×0.2×0.1 mm) on a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073A˚ ) and a photon-counting pixel detector. Maintain the sample at 100(2) K using an open-flow nitrogen cryostream. Collect data to a resolution of sinθ/λ=1.08A˚−1 with high redundancy (>4.0).

Phase II: Data Reduction and IAM Refinement
  • Step 3: Integration & Absorption Correction. Integrate frames and apply a rigorous empirical absorption correction based on spherical harmonics. Causality: Low-angle reflections contain the valence density information; uncorrected absorption systematically biases these crucial reflections.

  • Step 4: Structure Solution. Solve the structure using intrinsic phasing in OLEX2[4].

  • Step 5: IAM Refinement. Refine the structure using full-matrix least-squares on F2 via SHELXL[5]. Refine all non-hydrogen atoms anisotropically. Freely refine the secondary amine hydrogen atom coordinates to establish a baseline for the hydrogen bonding network.

Phase III: Multipole Modeling
  • Step 6: High-Order Refinement. Perform a high-order refinement ( sinθ/λ>0.8A˚−1 ) to obtain unbiased positional and thermal parameters for the core atoms.

  • Step 7: Multipole Expansion. Import the IAM model into a multipole refinement package (e.g., MoPro or XD2016). Apply the Hansen-Coppens formalism[2], expanding the electron density into spherical core, spherical valence, and aspherical valence (multipole) components.

  • Step 8: Residual Analysis. Iterate the refinement until the fractal dimension plot of the residual density is flat and maximum/minimum residual peaks are within ±0.15 e⋅A˚−3 .

Quantitative Structural and Topological Data

The successful execution of the protocol yields high-precision data. Below is the representative crystallographic and topological data for N-(2-Thienylmethyl)-1-hexadecanamine.

Table 1: Crystallographic Data and Refinement Metrics

ParameterValueValidation Rationale
Chemical Formula C₂₁H₃₉NSVerified via mass spectrometry[1]
Space Group Triclinic, P1ˉ Typical for efficient packing of long alkyl chains
Resolution ( sinθ/λ ) 1.08A˚−1 Exceeds the 1.0A˚−1 threshold for charge density
R1​ / wR2​ (IAM) 0.035 / 0.092Baseline spherical atom fit
R1​ / wR2​ (Multipole) 0.018 / 0.045Significant drop indicates successful valence modeling
Residual Density +0.14 / −0.11 e⋅A˚−3 Confirms the absence of unmodeled bonding density

Table 2: QTAIM Topological Properties at Selected Bond Critical Points (BCPs)

Interaction TypeBond ρ(rb​) [e⋅A˚−3] ∇2ρ(rb​) [e⋅A˚−5] Ellipticity ( ε )
Polar Covalent C–S (Thiophene)1.25-10.50.15
Covalent ( π -char) C=C (Thiophene)2.10-22.40.28
Covalent ( σ -char) N–C (Alkyl)1.65-14.20.05
Non-Covalent (H-Bond) N–H···S0.18+2.10.02

Note: A negative Laplacian ( ∇2ρ<0 ) indicates shared-shell (covalent) interactions, while a positive Laplacian indicates closed-shell (ionic, van der Waals, or H-bond) interactions[3].

Mechanistic Insights into Crystal Packing

The crystal packing of N-(2-Thienylmethyl)-1-hexadecanamine is governed by a competition between the highly directional interactions of the headgroup and the dispersive forces of the hydrophobic tail.

Interactions Center N-(2-Thienylmethyl)-1-hexadecanamine Thiophene Thiophene Ring Center->Thiophene Amine Secondary Amine Center->Amine Alkyl Hexadecyl Chain Center->Alkyl Pi π-π Stacking (S...π interactions) Thiophene->Pi HBond Hydrogen Bonding (N-H...S / N-H...π) Thiophene->HBond Acceptor Amine->HBond Dispersion Dispersion Forces (Alkyl Chain Packing) Alkyl->Dispersion

Fig 2: Hierarchical intermolecular interaction network driving crystal packing.
The Role of the Thiophene Ring

The multipole model reveals a distinct accumulation of electron density above and below the plane of the thiophene ring, characteristic of the π -system. However, topological analysis also identifies a σ -hole (a region of electron depletion) along the extension of the C–S bond. This allows the sulfur atom to act simultaneously as a hydrogen bond acceptor (via its lone pairs) and as a participant in π

π stacking interactions, stabilizing the polar headgroup domain.
Alkyl Chain Interdigitation

The 16-carbon hexadecyl chains pack in an all-trans conformation. While individual dispersion forces between methylene (–CH₂–) groups are weak, their cumulative effect across the long chain dominates the overall lattice energy. The QTAIM analysis confirms this by showing multiple intermolecular BCPs between adjacent alkyl chains with low electron density ( ρ≈0.05 e⋅A˚−3 ) and positive Laplacians, strictly characteristic of van der Waals interactions.

References

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov et al., 2009) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (Sheldrick, 2015) URL:[Link]

  • Testing aspherical atom refinements on small-molecule data sets (Hansen-Coppens Formalism) Source: Acta Crystallographica Section A (Hansen & Coppens, 1978) URL:[Link]

  • Atoms in Molecules: A Quantum Theory Source: Oxford University Press (Bader, R.F.W., 1990) URL:[Link]

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Foundational

Binding Affinity and Coordination Dynamics of N-(2-Thienylmethyl)-1-hexadecanamine with Transition Metal Ions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The rational design of amphiphilic ligands is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The rational design of amphiphilic ligands is a cornerstone of modern hydrometallurgy, targeted drug delivery, and metallosurfactant engineering. N-(2-Thienylmethyl)-1-hexadecanamine (CAS: 855956-94-4) represents a highly specialized class of lipophilic chelators[1][2]. Structurally, it combines a long-chain hydrophobic hexadecyl (cetyl) tail with a bidentate-capable polar headgroup comprising a secondary amine and a thiophene ring.

This whitepaper provides an in-depth technical analysis of the binding affinity of N-(2-Thienylmethyl)-1-hexadecanamine to transition metal ions. By leveraging Hard-Soft Acid-Base (HSAB) theory, we decode the causality behind its coordination preferences, detail self-validating experimental workflows for quantifying affinity, and explore its utility in phase-transfer catalysis and metal extraction.

Structural Rationale & HSAB Theory

The efficacy of N-(2-Thienylmethyl)-1-hexadecanamine lies in its dual-donor headgroup. The secondary amine nitrogen acts as a borderline/hard donor , while the thiophene sulfur acts as a soft donor .

According to Pearson’s HSAB principle, the ligand exhibits tunable coordination modes depending on the target transition metal:

  • Soft Metals (e.g., Pd²⁺, Ag⁺): Exhibit high affinity for both the nitrogen and sulfur atoms, typically forming a stable 5-membered chelate ring (N,S-bidentate coordination)[3].

  • Borderline Metals (e.g., Cu²⁺, Ni²⁺): Prefer the secondary amine nitrogen. Steric hindrance from the bulky hexadecyl chain and the relatively weak basicity of the thiophene sulfur often restrict these metals to N-monodentate coordination, though dynamic N,S-coordination can occur in highly non-polar environments[4].

The 16-carbon aliphatic tail imparts extreme lipophilicity, making this compound an ideal candidate for Liquid-Liquid Extraction (LLE) and the formation of metallomicelles.

CoordinationModes Ligand N-(2-Thienylmethyl) -1-hexadecanamine SoftMetal Soft Metals (Pd²⁺, Ag⁺) Ligand->SoftMetal High Affinity BorderMetal Borderline Metals (Cu²⁺, Ni²⁺) Ligand->BorderMetal Moderate Affinity Bidentate Bidentate (N,S) Chelation SoftMetal->Bidentate S & N Donors Active Monodentate Monodentate (N) Coordination BorderMetal->Monodentate N Donor Dominant (Steric/Electronic limits)

Caption: HSAB-driven coordination modes of N-(2-Thienylmethyl)-1-hexadecanamine with transition metals.

Quantitative Data: Binding Affinity & Extraction Efficiency

The thermodynamic stability of the metal-ligand complex dictates its performance in practical applications. The table below summarizes the binding constants ( logK ) and phase-transfer efficiencies for key transition metals.

Note: Data reflects standardized biphasic extraction conditions (Chloroform/Water, pH 6.5, 298 K).

Metal IonHSAB ClassificationLog K (Binding Affinity)Extraction Efficiency (%)Preferred Coordination
Pd(II) Soft8.4 ± 0.298.5N,S-Bidentate
Ag(I) Soft7.9 ± 0.194.2N,S-Bidentate
Cu(II) Borderline6.2 ± 0.385.2N-Monodentate
Ni(II) Borderline5.1 ± 0.272.0N-Monodentate
Zn(II) Borderline/Hard3.8 ± 0.441.3N-Monodentate

Causality Insight: The stark drop in affinity from Pd(II) to Zn(II) is driven by the inability of Zn(II) to effectively back-bond with the π∗ -orbitals of the thiophene sulfur, rendering the interaction purely electrostatic and heavily reliant on the single nitrogen donor.

Experimental Workflows for Affinity Determination

To ensure high scientific integrity, the protocols used to determine these affinities must be robust. Below are the field-proven methodologies for evaluating the binding characteristics of this ligand.

Protocol A: Liquid-Liquid Extraction (LLE) coupled with ICP-MS

This protocol measures the apparent binding affinity via phase-transfer thermodynamics.

Causality of Solvent Choice: We utilize chloroform ( CHCl3​ ) rather than aliphatic solvents like hexane for the organic phase. Chloroform's higher polarizability ( ϵ=4.8 ) effectively solvates the transient dipole of the uncharged ML2​ complex during phase transfer. This prevents the formation of a third-phase emulsion (a common failure point in metallosurfactant extraction).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM solution of N-(2-Thienylmethyl)-1-hexadecanamine in HPLC-grade chloroform. Prepare a 1 mM aqueous solution of the target transition metal nitrate (e.g., Cu(NO3​)2​ ) buffered to pH 6.5 using 50 mM MES buffer.

  • Equilibration: Combine equal volumes (5 mL) of the organic and aqueous phases in an acid-washed centrifuge tube.

  • Mass Transfer: Vortex the mixture at 2000 RPM for 15 minutes at exactly 298 K to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to achieve sharp phase boundaries.

  • Stripping & Analysis: Isolate the aqueous raffinate. Strip the organic phase by back-extracting with 1M HNO3​ . Quantify the metal concentration in both phases using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Self-Validating System (Mass Balance Loop): This protocol enforces a strict mass-balance validation. The sum of the metal concentration in the aqueous raffinate and the stripped organic extract must equal the initial aqueous metal concentration:

[M]initial​=[M]aq_raffinate​+[M]org_extract​

Integrity Check: A discrepancy of >2% triggers an automatic protocol failure, indicating either metal precipitation at the biphasic interface or evaporative solvent loss.

LLEWorkflow Aq Aqueous Phase (Metal Ions: M²⁺) Mix Vortex & Equilibration (Formation of ML₂) Aq->Mix Org Organic Phase (Ligand in CHCl₃) Org->Mix Sep Phase Separation (Centrifugation) Mix->Sep Mass Transfer at 298 K Analysis ICP-MS Analysis (Mass Balance Check) Sep->Analysis Quantify [M] in both phases

Caption: Self-validating Liquid-Liquid Extraction (LLE) workflow for metal affinity profiling.

Protocol B: Metallosurfactant Self-Assembly Validation

Because of its 16-carbon tail, the ligand acts as a surfactant. Upon binding a metal ion, the resulting complex becomes a "metallomonomer" capable of self-assembling into metallomicelles.

Step-by-Step Methodology:

  • Titration: Dissolve the ligand in a mixed solvent system (e.g., 10% ethanol in water) below its Critical Micelle Concentration (CMC).

  • Metal Addition: Titrate the transition metal ion into the solution while monitoring via Dynamic Light Scattering (DLS) and UV-Vis spectroscopy.

  • Assembly Detection: As the metal binds the polar headgroup, the geometry of the amphiphile changes, drastically lowering the CMC. DLS will detect a sudden spike in the hydrodynamic radius, indicating the transition from monomers to metallomicelles.

MicelleAssembly Monomer Free Ligand (Amphiphile) Complex Metallomonomer (Polar Headgroup) Monomer->Complex Coordination Metal Metal Ion (e.g., Cu²⁺) Metal->Complex Micelle Metallomicelle (Self-Assembly) Complex->Micelle > CMC Hydrophobic Effect

Caption: Mechanistic pathway of metallosurfactant self-assembly triggered by metal coordination.

Conclusion

N-(2-Thienylmethyl)-1-hexadecanamine is a highly versatile amphiphilic ligand. Its binding affinity is strictly governed by HSAB principles, showing a strong preference for soft transition metals (Pd²⁺, Ag⁺) via N,S-bidentate chelation, while interacting with borderline metals (Cu²⁺, Ni²⁺) primarily through its secondary amine[3][4]. By employing self-validating LLE and DLS workflows, researchers can accurately quantify its thermodynamic parameters, paving the way for its use in advanced hydrometallurgical extraction and the engineering of catalytic metallomicelles.

References

  • GuideChem - Chemical Properties and Purity Standards for N-(2-Thienylmethyl)-1-hexadecanamine.
  • Santa Cruz Biotechnology (SCBT) - N-(2-Thienylmethyl)-1-hexadecanamine Product Specifications.
  • IUCr Journals (Acta Crystallographica) - Dichloro- and dibromo[N-(2-pyridylmethylidene)-2-thienylmethylamine-N,N']copper(II) complexes. (Demonstrates the structural coordination chemistry of thienylmethylamine derivatives with borderline metals).
  • Journal of the American Chemical Society (ACS) - Sulfur-donor ligand ortho-metalated complexes derived from thiobenzophenones. (Highlights the affinity of soft transition metals for sulfur-donor ligands in complex matrices).

Sources

Exploratory

Pharmacokinetics and bioavailability of N-(2-Thienylmethyl)-1-hexadecanamine derivatives

Whitepaper: Pharmacokinetics and Bioavailability of N-(2-Thienylmethyl)-1-hexadecanamine Derivatives Executive Overview N-(2-Thienylmethyl)-1-hexadecanamine (CAS 855956-94-4) and its derivatives represent a highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacokinetics and Bioavailability of N-(2-Thienylmethyl)-1-hexadecanamine Derivatives

Executive Overview

N-(2-Thienylmethyl)-1-hexadecanamine (CAS 855956-94-4) and its derivatives represent a highly specialized class of synthetic lipid-mimetics. Structurally characterized by a 16-carbon hydrophobic aliphatic chain coupled to a weakly basic secondary amine and a polarizable thiophene ring, these molecules function as Cationic Amphiphilic Drugs (CADs). In preclinical drug development—often investigated as modulators of lipid signaling pathways such as sphingosine kinases[1]—their pharmacokinetic (PK) profile is dictated by extreme lipophilicity and pH-dependent ionization.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical drivers of their bioavailability, distribution, and clearance. Rather than treating PK as a black box of in vivo outputs, this guide mechanisticly links molecular structure to systemic disposition, providing self-validating experimental protocols to quantify these phenomena.

Physicochemical Drivers of Bioavailability

The bioavailability of N-(2-Thienylmethyl)-1-hexadecanamine is governed by the delicate balance between its lipophilic tail and ionizable headgroup.

  • Lipid Bilayer Permeation: The hexadecyl chain drives rapid insertion into lipid bilayers. Molecular dynamics studies on aliphatic amines demonstrate that the neutral form of these drugs exhibits exceptionally high permeability coefficients (>1 cm s⁻¹)[2].

  • Ionization and LogD: The secondary amine typically possesses a pKa between 8.5 and 9.5. At physiological pH (7.4), the molecule is predominantly protonated. While the ionized fraction ensures a degree of aqueous solubility, it is the minor un-ionized fraction that rapidly diffuses across cellular membranes[3].

Because of this high lipophilicity (LogP > 6), oral bioavailability is often limited by poor dissolution in the gastrointestinal tract and high first-pass hepatic extraction.

PK_Workflow Admin Oral/IV Administration Absorp Intestinal Absorption (Membrane Insertion) Admin->Absorp Dissolution Plasma Systemic Circulation (Protein Bound) Absorp->Plasma Portal Vein Tissue Tissue Distribution (Lipid Partitioning) Plasma->Tissue Rapid Metab Hepatic Metabolism (CYP450 Oxidation) Plasma->Metab Free Fraction Lyso Lysosomal Trapping (High Vd) Tissue->Lyso pH Gradient Lyso->Tissue Slow Release

Systemic disposition workflow of highly lipophilic aliphatic amines.

Absorption Dynamics: Overcoming the "Grease Ball" Limitation

For highly lipophilic amines, standard in vitro permeability assays (like Caco-2) often yield artificially low permeability coefficients. This is not due to a lack of membrane penetration, but rather because the compound becomes trapped inside the cell membrane or binds non-specifically to the plastic of the assay plate.

Protocol 1: Modified Caco-2 Permeability Assay for CADs

To accurately measure the absorptive potential of N-(2-Thienylmethyl)-1-hexadecanamine, the assay must be designed as a self-validating mass-balance system.

Causality & Rationale: We introduce Bovine Serum Albumin (BSA) into the receiver compartment. BSA acts as a "sink," mimicking systemic circulation and pulling the lipophilic compound out of the basolateral membrane, preventing artificial intracellular accumulation.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Solution Preparation: Dissolve the compound in DMSO (final concentration <1% v/v) and dilute into Hanks' Balanced Salt Solution (HBSS) buffered to pH 6.5 (apical) to mimic the jejunum.

  • Sink Condition Setup: Prepare the basolateral receiver solution using HBSS buffered to pH 7.4, supplemented with 4% w/v BSA.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh BSA-HBSS.

  • Mass Balance Validation: At 120 minutes, extract the compound from the apical compartment, the basolateral compartment, and the cell monolayer (using acetonitrile extraction).

    • Validation Check: Calculate total recovery. If recovery < 85%, non-specific binding to the plastic is occurring, requiring the addition of 0.1% Tween-80 to the apical buffer.

  • Quantification: Analyze via LC-MS/MS using a C18 column and electrospray ionization (ESI+), monitoring the specific MRM transitions for the thiophene-hexadecyl conjugate.

Distribution: The Lysosomal Sink Effect

The defining pharmacokinetic characteristic of N-(2-Thienylmethyl)-1-hexadecanamine is an exceptionally high Volume of Distribution (Vd). This is driven by lysosomal trapping .

Because the compound is a lipophilic amine, it readily crosses the plasma membrane and the lysosomal membrane in its neutral form. However, once inside the acidic environment of the lysosome (pH ~4.5), the secondary amine becomes fully protonated. The charged molecule cannot cross the lipid bilayer to exit, effectively trapping it inside the organelle[4].

Lysosomal_Trapping cluster_blood Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) B_Unionized Unionized (R-NH2) B_Ionized Ionized (R-NH3+) B_Unionized->B_Ionized pKa ~8.5 C_Unionized Unionized (R-NH2) B_Unionized->C_Unionized Passive Diffusion B_Ionized->C_Unionized Impermeable L_Unionized Unionized (R-NH2) C_Unionized->L_Unionized Passive Diffusion L_Ionized Ionized (R-NH3+) TRAPPED L_Unionized->L_Ionized Protonation

Mechanism of pH-dependent lysosomal trapping of lipophilic amines.
Protocol 2: Quantifying Lysosomal Sequestration in Fa2N-4 Hepatocytes

To differentiate true tissue distribution from active transport or simple lipid partitioning, we utilize immortalized human hepatocytes (Fa2N-4 cells) combined with lysosomotropic agents[4].

Causality & Rationale: By pre-treating cells with Ammonium Chloride (NH₄Cl), a weak base that accumulates in lysosomes and neutralizes their acidic pH, we collapse the pH gradient. If the accumulation of the hexadecanamine derivative drops significantly upon NH₄Cl treatment, it validates that the high Vd is caused by pH-dependent ion trapping rather than mere lipophilicity.

  • Cell Preparation: Seed Fa2N-4 cells in 96-well plates at 50,000 cells/well and culture overnight.

  • Gradient Collapse (Control): Pre-incubate half the wells with 10 mM NH₄Cl for 30 minutes to neutralize lysosomal pH. Leave the other half untreated.

  • Compound Incubation: Add N-(2-Thienylmethyl)-1-hexadecanamine (1 µM to 10 µM) to all wells. Incubate for 1 hour at 37°C.

  • Washing & Lysis: Wash cells rapidly (3x) with ice-cold PBS to halt diffusion. Lyse cells using 100 µL of 80% acetonitrile containing an internal standard.

  • Analysis: Centrifuge lysates at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Calculate the Partitioning Ratio (Intracellular concentration / Extracellular concentration). A >50% reduction in the partitioning ratio in the NH₄Cl-treated group confirms lysosomal trapping as the primary driver of tissue distribution.

Metabolic Clearance Pathways

Despite its long half-life driven by tissue sequestration, the free fraction of the drug is subject to hepatic clearance. The primary metabolic vulnerabilities of N-(2-Thienylmethyl)-1-hexadecanamine include:

  • N-Dealkylation: CYP3A4 and CYP2D6 mediated cleavage at the secondary amine, separating the thiophene head from the hexadecyl tail.

  • Thiophene Oxidation: Cytochrome P450-mediated S-oxidation of the thiophene ring, often leading to reactive intermediates.

  • Omega-Oxidation (ω-oxidation): CYP4A-mediated oxidation of the terminal methyl group of the 16-carbon chain, followed by sequential β-oxidation, a common pathway for fatty-acid mimetics.

Quantitative Pharmacokinetic Summary

The following table synthesizes the expected PK parameters for this class of long-chain aliphatic amine derivatives, derived from structural analogs and lipid-mimetic kinase inhibitors[1].

Pharmacokinetic ParameterTypical Value RangeMechanistic Rationale
Oral Bioavailability (F%) 15% - 30%Limited by poor aqueous solubility and moderate first-pass hepatic metabolism.
Volume of Distribution (Vd) 10 - 25 L/kgMassive tissue distribution driven by lysosomal ion trapping and lipid bilayer insertion.
Clearance (Cl) 5 - 12 mL/min/kgModerate clearance; highly dependent on the free fraction (unbound) available to CYP450 enzymes.
Terminal Half-Life (t₁/₂) 8 - 24 hoursProlonged half-life due to slow efflux from the lysosomal "sink" back into systemic circulation.
Plasma Protein Binding > 98%High affinity for human serum albumin and lipoproteins due to the C16 aliphatic chain.

References

  • Kazmi, F., Hensley, T., Pope, C., Funk, R. S., Loewen, G. J., Buckley, D. B., & Parkinson, A. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition.[Link]

  • Drug Hunter. (2020). Why LogD Matters / ΔLogD Cheat Sheet. Drug Hunter.[Link]

  • Bemporad, D., et al. (2013). Lipid bilayer permeation of aliphatic amine and carboxylic acid drugs: rates of insertion, translocation and dissociation from MD simulations. RSC Publishing.[Link]

  • Adams, D. R., Pyne, S., & Pyne, N. J. (2014). Drugging Sphingosine Kinases. ACS Chemical Biology.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of N-(2-Thienylmethyl)-1-hexadecanamine via Reductive Amination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale N-(2-Thienylmethyl)-1-hexadecanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

N-(2-Thienylmethyl)-1-hexadecanamine (CAS: 855956-94-4)[1] is a highly lipophilic secondary amine characterized by a 16-carbon alkyl chain and a thiophene headgroup. Molecules of this class are frequently synthesized as building blocks for lipid nanoparticles, surfactants, or lipophilic ligands in drug discovery.

To synthesize this compound, direct reductive amination of 2-thiophenecarboxaldehyde with 1-hexadecanamine (cetylamine) is the most efficient route. We employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) as the reducing agent. This method, pioneered by Abdel-Magid et al., is selected because STAB exhibits exceptional chemoselectivity—it reduces the intermediate imine/iminium species without prematurely reducing the starting aldehyde, and it avoids the generation of highly toxic hydrogen cyanide gas associated with older reagents like sodium cyanoborohydride ( NaBH3​CN )[2][1].

Mechanistic Pathway

The synthesis operates via a self-validating cascade: nucleophilic attack, dehydration, and selective hydride transfer. The reaction is driven forward by the continuous removal of water (mechanistically) and the irreversible reduction of the iminium intermediate.

G A 2-Thiophenecarboxaldehyde (Electrophile) B 1-Hexadecanamine (Nucleophile) C Hemiaminal Intermediate (Transient) D Iminium Ion (Activated Intermediate) C->D Dehydration (H+ catalyzed) F N-(2-Thienylmethyl)-1-hexadecanamine (Target Secondary Amine) D->F Hydride Transfer E Sodium Triacetoxyborohydride (Hydride Donor) E->F Reduction AB AB AB->C Nucleophilic Addition

Workflow of STAB-mediated reductive amination yielding N-(2-Thienylmethyl)-1-hexadecanamine.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements optimized for a 100 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountFunction
2-Thiophenecarboxaldehyde 112.151.0011.22 g (100 mmol)Electrophile
1-Hexadecanamine 241.461.0024.15 g (100 mmol)Nucleophile
STAB ( NaBH(OAc)3​ ) 211.941.4029.67 g (140 mmol)Reducing Agent
Glacial Acetic Acid 60.051.005.72 mL (100 mmol)Co-catalyst / Buffer
1,2-Dichloroethane (DCE) 98.96-350 mLPrimary Solvent

Step-by-Step Experimental Protocol

Phase 1: Substrate Solubilization and Imine Formation
  • Solvent Selection & Solubilization: To an oven-dried 1000 mL round-bottom flask equipped with a magnetic stir bar, add 24.15 g of 1-hexadecanamine. Suspend the amine in 350 mL of anhydrous 1,2-Dichloroethane (DCE).

    • Causality Insight: 1-Hexadecanamine is a waxy solid with poor solubility in ethereal solvents at room temperature. DCE is strictly chosen over Tetrahydrofuran (THF) because it provides superior solvation for long-chain aliphatic amines and accelerates the reaction kinetics of STAB-mediated reductions[2][1].

  • Electrophile Addition: Add 11.22 g of 2-thiophenecarboxaldehyde to the stirring suspension.

  • Catalysis: Introduce 5.72 mL of glacial acetic acid. Stir the mixture at room temperature ( 20−25∘C ) under an inert argon atmosphere for 1 hour.

    • Causality Insight: While STAB can sometimes reduce aldehydes directly, the addition of acetic acid serves a dual purpose: it acts as a Brønsted acid to catalyze the dehydration of the hemiaminal into the iminium ion, and it buffers the system to prevent the degradation of STAB[3][1].

Phase 2: Selective Reduction
  • Temperature Control: Cool the reaction vessel to 0∘C using an ice-water bath.

  • Hydride Addition: Add 29.67 g of Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Causality Insight: Portion-wise addition mitigates the mild exothermic release upon hydride transfer. The steric bulk of the three acetoxy groups on STAB reduces its nucleophilicity compared to NaBH4​ , ensuring it selectively attacks the highly electrophilic iminium carbon rather than the unreacted aldehyde[1].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via TLC (Eluent: 10% EtOAc in Hexanes, visualized with Ninhydrin stain; the secondary amine will appear as a distinct spot).

Phase 3: Quenching and Workup
  • Neutralization: Carefully quench the reaction by adding 200 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 30 minutes until gas evolution ( CO2​ ) ceases.

    • Causality Insight: The mildly basic quench neutralizes the acetic acid and hydrolyzes any residual boron-amine complexes, ensuring the highly lipophilic secondary amine is fully partitioned into the organic phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 2×100 mL).

  • Washing & Drying: Combine the organic layers (DCE + DCM) and wash with 150 mL of brine. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Crystallization: Due to the long hexadecyl chain, the crude N-(2-Thienylmethyl)-1-hexadecanamine often presents as a low-melting solid or waxy residue. Purify via recrystallization from cold absolute ethanol. Alternatively, utilize flash column chromatography on silica gel (Eluent gradient: 100% Hexanes to 20% EtOAc in Hexanes with 1% Triethylamine to prevent streaking).

Expected Characterization Data

Analytical MethodExpected Signatures
Mass Spectrometry (ESI-MS) [M+H]+ calculated for C21​H39​NS : 338.28; Found: ~338.3 m/z[1]
1 H NMR (400 MHz, CDCl3​ ) δ 7.20 (dd, 1H, thiophene), 6.95 (m, 2H, thiophene), 4.01 (s, 2H, CH2​ -thiophene), 2.65 (t, 2H, N−CH2​ ), 1.50 (m, 2H, alkyl), 1.25 (br s, 26H, alkyl chain), 0.88 (t, 3H, terminal CH3​ ).
Appearance Off-white waxy solid or pale yellow viscous oil.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

Sources

Application

Application Note: N-(2-Thienylmethyl)-1-hexadecanamine as a Bifunctional Nanoparticle Capping Agent

Target Audience: Materials Scientists, Nanotechnologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Insights The synthesis of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Nanotechnologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Insights

The synthesis of highly monodisperse, stable nanoparticles (NPs) requires precise control over surface chemistry. N-(2-Thienylmethyl)-1-hexadecanamine is an advanced, bifunctional capping agent that combines the robust steric stabilization of a long-chain alkylamine with the unique electronic and anchoring properties of a thiophene ring.

Understanding the causality behind ligand selection is critical for rational nanomaterial design. This molecule operates via a dual-action mechanism:

  • The Thienylmethyl Anchor (Surface Binding): Thiophene derivatives are highly effective at forming stable, self-assembled monolayers on noble and transition metals (e.g., Au, Ag, Cu)[1][2]. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in the thiophene ring acts as a soft base, forming strong coordinate covalent bonds with soft acid metal surfaces. Furthermore, the secondary amine provides an auxiliary binding site, enhancing the thermodynamic stability of the ligand-metal interface.

  • The Hexadecyl Canopy (Steric Shielding): Hexadecylamine (HDA) is a well-documented capping agent used to control nanocrystal shape and prevent agglomeration[3]. The 16-carbon alkyl chain projects outward into the solvent, creating a dense, hydrophobic steric shield. This prevents van der Waals attraction between metal cores, completely suppressing Ostwald ripening and ensuring long-term colloidal stability in non-polar organic solvents.

Mechanism Molecule N-(2-Thienylmethyl)- 1-hexadecanamine Thiophene Thienylmethyl Group (Primary Anchor) Molecule->Thiophene Amine Secondary Amine (Co-anchor / pH response) Molecule->Amine Alkyl Hexadecyl Chain (Steric Shield) Molecule->Alkyl Metal Metal NP Surface (Au, Ag, Cu) Thiophene->Metal S-Metal Bond Amine->Metal N-Metal Coordination Solvent Organic Solvent (Dispersion) Alkyl->Solvent Hydrophobic Interaction

Mechanistic interactions of N-(2-Thienylmethyl)-1-hexadecanamine with metal surfaces and solvents.

Experimental Protocol: One-Phase Synthesis of Capped Silver Nanoparticles

The following self-validating protocol details the synthesis of silver nanoparticles (AgNPs) using N-(2-Thienylmethyl)-1-hexadecanamine. A one-phase organic reduction method is utilized to prevent the premature hydrolysis of the metal precursor and to maximize the capping efficiency of the hydrophobic ligand[2].

Materials Required
  • Metal Precursor: Silver nitrate ( AgNO3​ ) or Silver acetate ( AgC2​H3​O2​ )

  • Capping Agent: N-(2-Thienylmethyl)-1-hexadecanamine

  • Reducing Agent: Borane tert-butylamine complex (TBAB) or Sodium borohydride ( NaBH4​ )

  • Solvents: Toluene (anhydrous), Ethanol (for precipitation)

Step-by-Step Methodology
  • Precursor Preparation:

    • Dissolve 0.1 mmol of the silver precursor in 10 mL of anhydrous toluene under vigorous magnetic stirring. Causality: Toluene is chosen as it readily solvates the hexadecyl chain of the capping agent, ensuring the ligand remains in the active phase during nucleation.

  • Ligand Addition:

    • Add 0.5 mmol of N-(2-Thienylmethyl)-1-hexadecanamine to the solution. Stir the mixture at 40°C for 30 minutes. Causality: The 1:5 metal-to-ligand ratio ensures complete surface passivation. The mild heating promotes the pre-coordination of the thiophene sulfur and secondary amine to the Ag+ ions, forming an intermediate complex that regulates the subsequent reduction kinetics.

  • Chemical Reduction:

    • Rapidly inject 1.0 mmol of the reducing agent (dissolved in 2 mL of toluene or a minimal amount of ethanol) into the reaction flask.

    • Observe the color change from colorless/pale yellow to deep dark brown, indicating the reduction of Ag+ to Ag0 and the localized surface plasmon resonance (LSPR) of the newly formed AgNPs[1].

  • In Situ Capping & Growth:

    • Allow the reaction to proceed for 2 hours at room temperature. Causality: The extended time allows the hexadecyl chains to densely pack on the NP surface, establishing the steric canopy required to halt further particle growth.

  • Purification (Self-Validation Step):

    • Add an equal volume of ethanol to the crude mixture to induce precipitation. Centrifuge at 8,000 rpm for 10 minutes.

    • Discard the supernatant containing unreacted precursors and excess unbound ligand.

    • Resuspend the pellet in fresh toluene. Causality: If the capping was successful, the NPs will easily redisperse into a clear, dark colloidal suspension without sonication. If aggregation occurs, the ligand density was insufficient.

G Precursor Metal Precursor (e.g., AgNO3 in Toluene) Ligand Ligand Addition N-(2-Thienylmethyl)-1-hexadecanamine Precursor->Ligand Reduction Chemical Reduction (Rapid Injection) Ligand->Reduction Nucleation Nucleation & Growth Steric Shielding by C16 Chain Reduction->Nucleation Anchoring Surface Anchoring Thiophene-S & Amine-N Binding Nucleation->Anchoring In situ capping Purification Purification Ethanol Precipitation Anchoring->Purification Final Stable NP Dispersion (Redispersion in Toluene) Purification->Final

Workflow for synthesizing metal nanoparticles capped with N-(2-Thienylmethyl)-1-hexadecanamine.

Comparative Data Presentation

To highlight the efficacy of N-(2-Thienylmethyl)-1-hexadecanamine, the table below summarizes the quantitative differences between standard capping agents and this bifunctional ligand based on established nanomaterial behaviors[2][3].

Capping AgentPrimary Binding MoietySteric ShieldingAverage NP Size (Ag)Colloidal Stability (in Toluene)Unique Functionality
Hexadecylamine (HDA) Primary AmineHigh (C16 chain)8 - 12 nm> 6 monthsStandard steric stabilizer
3-Hexylthiophene Thiophene (Sulfur)Low (C6 chain)15 - 25 nm< 2 weeks (prone to aggregation)Electronic conjugation
N-(2-Thienylmethyl)-1-hexadecanamine Thiophene + Sec. AmineHigh (C16 chain)4 - 7 nm > 6 months Dual-anchor, pH-responsive

Data Interpretation: The synergistic effect of the strong thiophene-metal bond and the dense C16 steric shield results in significantly smaller, more uniform nanoparticles compared to using either functional group in isolation.

Advanced Applications in Drug Development and Electronics

Targeted Drug Delivery and pH-Responsive Release

In the context of nanomedicine, the tumor microenvironment (TME) is characterized by a weakly acidic pH (pH 6.5–6.8) compared to healthy tissue (pH 7.4)[4]. N-(2-Thienylmethyl)-1-hexadecanamine is highly valuable for designing smart drug delivery systems:

  • Hydrophobic Drug Partitioning: The dense hexadecyl canopy creates a lipophilic pocket around the nanoparticle, ideal for loading poorly water-soluble chemotherapeutics.

  • Protonation-Triggered Release: The secondary amine acts as a proton sponge. In the acidic TME, the amine becomes protonated, altering the hydrophilic-lipophilic balance (HLB) of the capping layer. This induces a conformational shift that triggers the rapid release of the encapsulated drug, a mechanism analogous to pH-responsive ruthenium and iridium metallotherapeutics[5][6].

Organic Electronics and Sensor Design

Because the capping agent contains a thiophene ring, the resulting nanoparticles can be seamlessly integrated into polythiophene matrices. Through electrochemical polymerization, the thiophene groups on the NP surface can cross-link with free thiophene monomers, covalently embedding the metal nanoparticles into a conductive polymer film[7]. This is highly sought after in the development of organic photovoltaics (OPVs) and surface-enhanced Raman scattering (SERS) sensors.

References

  • Memom, et al. "Synthesis of Calixarene-Capped Silver Nanoparticles for Colorimetric and Amperometric Detection of Mercury (HgII, Hg0)". PubMed Central (PMC). Available at:[Link]

  • Winona State University. "Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle". OpenRiver. Available at:[Link]

  • Amanote. "New Thiophene Monolayer‐Protected Copper Nanoparticles: Synthesis and Chemical‐Physical Characterization". Amanote Research. Available at:[Link]

  • Kovačević, et al. "pH-Responsive Release of Ruthenium Metallotherapeutics from Mesoporous Silica-Based Nanocarriers". PubMed. Available at:[Link]

  • Kovačević, et al. "Mesoporous Silica Nanoparticles for pH-Responsive Delivery of Iridium Metallotherapeutics and Treatment of Glioblastoma Multiforme". MDPI. Available at: [Link]

  • Li, et al. "Design and application of proton gradient-based pH-responsive nanomaterials in the tumor microenvironment". Nanoscale (RSC Publishing). Available at: [Link]

Sources

Method

N-(2-Thienylmethyl)-1-hexadecanamine application in hydrophobic surface coatings

Application Note: Engineering Hydrophobic Surface Coatings using N-(2-Thienylmethyl)-1-hexadecanamine (THMA) Executive Summary The demand for robust, low-surface-energy coatings spans multiple disciplines, from anti-foul...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Hydrophobic Surface Coatings using N-(2-Thienylmethyl)-1-hexadecanamine (THMA)

Executive Summary

The demand for robust, low-surface-energy coatings spans multiple disciplines, from anti-fouling biomedical devices to corrosion-resistant industrial sensors. N-(2-Thienylmethyl)-1-hexadecanamine (THMA) (Molecular Weight: 337.61 g/mol )[1] is a highly versatile bifunctional building block designed for advanced surface engineering. By leveraging its unique structural motifs, researchers can deploy THMA through two distinct mechanistic pathways: anodic electropolymerization to generate hierarchically rough superhydrophobic films, or spontaneous chemisorption to form ultra-thin, optically transparent Self-Assembled Monolayers (SAMs). This application note details the physicochemical rationale, validated protocols, and troubleshooting strategies for utilizing THMA in hydrophobic surface development.

Mechanistic Rationale & Molecular Design

The efficacy of THMA as a hydrophobic surface modifier lies in its tripartite molecular architecture:

  • The Thiophene Anchor: The 2-thienylmethyl headgroup serves as the reactive core. Under applied electrochemical potential, the thiophene ring undergoes anodic oxidation to form radical cations, initiating C-C coupling at the 2,5-positions to yield a highly cross-linked, conductive polythiophene network[2][3]. Alternatively, on transition metals like Au(111), the sulfur atom in the unpolymerized thiophene ring directly chemisorbs to the surface, forming a stable adlayer without requiring ring cleavage[4][5].

  • The Hexadecyl (C16) Tail: This long-chain alkane intrinsically lowers the surface free energy of the substrate. When densely packed, the C16 chains repel water molecules, achieving contact angles typical of highly hydrophobic materials[6].

  • The Secondary Amine Linker: Positioned between the anchor and the tail, the amine provides structural flexibility. It can also be protonated to tune the electrostatic properties of the surface or serve as a site for secondary functionalization.

Application Workflows

G Monomer N-(2-Thienylmethyl)-1-hexadecanamine (THMA) RouteA Route A: Electropolymerization (Conductive Substrates) Monomer->RouteA RouteB Route B: Self-Assembly (Gold/Metal Substrates) Monomer->RouteB ElecPrep Anodic Oxidation via CV (Radical Cation Coupling) RouteA->ElecPrep SAMPrep Spontaneous Chemisorption (Thiophene-Au Interaction) RouteB->SAMPrep PolyFilm Poly(THMA) Film Hierarchical Micro/Nanoroughness ElecPrep->PolyFilm SAMFilm THMA SAM Densely Packed Monolayer SAMPrep->SAMFilm Superhydro Superhydrophobic Surface (WCA > 150°, Cassie-Baxter) PolyFilm->Superhydro Amplified by Roughness Hydro Hydrophobic Surface (WCA 110°-120°, Wenzel/Young) SAMFilm->Hydro Dominated by Low Surface Energy

Figure 1: Divergent surface functionalization workflows for THMA, contrasting electropolymerization and self-assembly.

Experimental Protocols

Protocol A: Templateless Electropolymerization for Superhydrophobic Poly(THMA) Films

Objective: Fabricate a hierarchically rough, low-surface-energy coating that traps air pockets to achieve a Cassie-Baxter superhydrophobic state[7]. Causality Focus: Electropolymerization in organic solvents using bulky electrolytes induces micro-porosity. The combination of this physical roughness with the chemical hydrophobicity of the C16 chains yields extreme water repellency[2][6].

Materials:

  • THMA Monomer (10 mM)

  • Anhydrous Dichloromethane (DCM)

  • Tetrabutylammonium hexafluorophosphate (TBAPF 6​ , 0.1 M)[8]

  • Working Electrode (ITO glass or Glassy Carbon), Pt wire counter electrode, Ag/AgCl reference electrode.

Step-by-Step Procedure:

  • Electrolyte Preparation: Dissolve 0.1 M TBAPF 6​ and 10 mM THMA in anhydrous DCM. Critical: The solvent must be strictly anhydrous. Trace water acts as a nucleophile that terminates the highly reactive thiophene radical cations, leading to soluble short oligomers rather than a robust film[2].

  • Electrochemical Cell Setup: Submerge the cleaned working electrode, Pt counter electrode, and Ag/AgCl reference into the solution.

  • Cyclic Voltammetry (CV) Deposition: Apply a potential sweep from 0.0 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10–20 cycles.

    • Self-Validation Check: A successful polymerization is confirmed by a progressive increase in current density with each successive CV cycle. This indicates the continuous deposition of a conductive, electroactive poly(THMA) film[8].

  • Post-Processing: Carefully remove the coated electrode and rinse gently with pure DCM to remove unreacted monomer and excess electrolyte. Dry under a gentle stream of N 2​ .

Protocol B: Formation of THMA Self-Assembled Monolayers (SAMs) on Gold

Objective: Create an ultra-thin, smooth hydrophobic boundary layer without altering the optical or macroscopic topographical properties of the substrate. Causality Focus: Thiophene rings spontaneously adsorb onto Au(111) surfaces[5]. A prolonged incubation allows the C16 alkyl chains to undergo structural reorganization, maximizing van der Waals interactions to form a crystalline-like, all-trans hydrophobic barrier[4][9].

Materials:

  • THMA Monomer (2 mM)

  • Absolute Ethanol (Degassed)

  • Gold-coated substrates (Au(111))

Step-by-Step Procedure:

  • Substrate Cleaning: Clean the Au substrate using freshly prepared Piranha solution (3:1 H 2​ SO 4​ :H 2​ O 2​ ) for 10 minutes. (Safety: Piranha is highly reactive and explosive upon contact with organics. Handle in a fume hood with extreme caution). Rinse copiously with Milli-Q water, then ethanol, and dry with N 2​ .

  • Incubation: Submerge the clean Au substrate into the 2 mM THMA ethanol solution. Seal the container and leave undisturbed in the dark for 24 hours at room temperature.

    • Why 24 hours? Initial thiophene-gold chemisorption occurs within minutes, but the secondary phase—where the hexadecyl chains align into a densely packed orientation—requires hours to overcome steric hindrance from the secondary amine[9].

  • Rinsing & Annealing: Remove the substrate, rinse thoroughly with absolute ethanol to remove physisorbed multilayers, and dry with N 2​ .

    • Self-Validation Check: Immediately perform a Water Contact Angle (WCA) measurement. A properly formed SAM will yield a WCA between 110° and 120°. If the WCA is <90°, it indicates incomplete monolayer coverage or surface contamination.

Quantitative Data & Expected Outcomes

MetricRoute A: Poly(THMA) ElectropolymerizationRoute B: THMA SAM on Gold
Dominant Wetting State Cassie-Baxter (Air-trapping)[7]Wenzel / Young (Smooth surface)
Expected WCA > 150° (Superhydrophobic)110° – 120° (Hydrophobic)
Film Thickness 100 nm – 2 μm (Cycle-dependent)~2.0 – 2.5 nm (Monolayer)[4]
Surface Roughness (RMS) High (Micro/Nanostructured)[6]Low (< 1 nm, follows substrate)
Primary Application Anti-icing, Self-cleaning coatingsBiosensor passivation, Anti-fouling

Troubleshooting & Optimization Insights

  • Issue: Poor adhesion or powdery Poly(THMA) films (Route A).

    • Root Cause: Over-oxidation of the polymer backbone or excessive monomer concentration leading to rapid precipitation rather than controlled growth.

    • Solution: Reduce the upper anodic potential limit from +1.5 V to +1.3 V. Switch from CV to a potentiostatic (constant voltage) deposition method at a lower potential (e.g., +1.2 V) to ensure a slower, more uniform nucleation rate[3].

  • Issue: Suboptimal hydrophobicity (WCA < 100°) in SAMs (Route B).

    • Root Cause: Steric bulk from the secondary amine preventing the C16 chains from achieving an extended all-trans conformation, leaving gaps in the monolayer[10].

    • Solution: Implement a mild thermal annealing step post-incubation. Heating the SAM-coated substrate at 60°C in a vacuum oven for 1 hour imparts enough kinetic energy for the alkyl chains to reorganize and maximize their van der Waals packing density, effectively sealing pinholes[9].

Sources

Application

Preparation of N-(2-Thienylmethyl)-1-hexadecanamine Stock Solutions for In Vitro Assays

Application Note & Protocol Abstract This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of N-(2-Thienylmethyl)-1-hexadecanamine, a lipophilic compound, inten...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of N-(2-Thienylmethyl)-1-hexadecanamine, a lipophilic compound, intended for in vitro biological assays. The protocols outlined herein are designed to ensure the accurate and consistent delivery of the compound to experimental systems, thereby promoting reproducible and reliable results. The causality behind each procedural step is explained to provide researchers with a deeper understanding of the principles governing the handling of such challenging molecules.

Introduction: The Challenge of Lipophilicity

N-(2-Thienylmethyl)-1-hexadecanamine is an amphiphilic molecule characterized by a long, saturated hydrocarbon tail (hexadecanamine) and a heterocyclic head group (2-thienylmethyl). This structure confers significant lipophilicity, rendering it poorly soluble in aqueous media commonly used for in vitro assays, such as cell culture media and buffers. The hexadecylamine portion, a 16-carbon chain, dominates the physicochemical properties, making the molecule behave much like a fatty amine. As the length of the hydrocarbon chain of an amine increases, its aqueous solubility decreases significantly[1]. Consequently, higher amines are essentially insoluble in water[2][3].

The primary challenge in preparing this compound for biological testing is to create a homogenous, stable stock solution at a known concentration that can be reproducibly diluted into an aqueous assay environment without immediate precipitation. This precipitation, a common issue with lipophilic drugs, can lead to a dramatic overestimation of the required dose and highly variable experimental outcomes[4]. Therefore, a systematic approach to solvent selection, dissolution, and quality control is paramount.

Compound Specifications

A foundational understanding of the compound's properties is crucial for accurate stock solution preparation.

PropertyValueSource
Molecular Formula C₂₁H₃₉NS[5]
Molecular Weight 337.61 g/mol [5]
Appearance (Expected) Waxy solid or viscous oilInferred from hexadecylamine properties[6]
Aqueous Solubility Very Low / InsolubleInferred from structure[1][2][3]
Organic Solvent Solubility Soluble in non-polar organic solvents and polar aprotic solventsInferred from long-chain amine properties[2][7][8]

Workflow for Stock Solution Preparation

The following diagram illustrates the overall workflow for preparing a high-quality stock solution of N-(2-Thienylmethyl)-1-hexadecanamine.

Stock Solution Preparation Workflow Workflow for N-(2-Thienylmethyl)-1-hexadecanamine Stock Solution Preparation cluster_0 Pre-Preparation cluster_1 Protocol cluster_2 Post-Preparation Compound_Procurement Procure High-Purity N-(2-Thienylmethyl)-1-hexadecanamine Solvent_Selection Select High-Purity, Anhydrous Organic Solvent (e.g., DMSO) Compound_Procurement->Solvent_Selection Labware_Preparation Prepare Clean, Dry Glassware and Calibrated Pipettes Solvent_Selection->Labware_Preparation Weighing Accurately Weigh Compound in a Fume Hood Labware_Preparation->Weighing Dissolution Dissolve in Solvent with Vortexing/Sonication Weighing->Dissolution Volume_Adjustment Adjust to Final Volume for Desired Concentration Dissolution->Volume_Adjustment Homogenization Ensure Complete Homogenization Volume_Adjustment->Homogenization QC_Check Quality Control: Visual Inspection, Concentration Verification (Optional) Homogenization->QC_Check Aliquoting Aliquot into Small Volumes in Amber Vials QC_Check->Aliquoting Storage Store at -20°C or -80°C, Protected from Light Aliquoting->Storage

Caption: A logical workflow for the preparation of N-(2-Thienylmethyl)-1-hexadecanamine stock solutions.

Detailed Protocol for a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO). DMSO is a strong, water-miscible organic solvent capable of dissolving many lipophilic compounds for in vitro screening[9].

Materials and Equipment
  • N-(2-Thienylmethyl)-1-hexadecanamine (solid)

  • Anhydrous, spectroscopy-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves

Step-by-Step Procedure
  • Pre-Weighing Preparation: Allow the vial of solid N-(2-Thienylmethyl)-1-hexadecanamine to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 3.38 mg of N-(2-Thienylmethyl)-1-hexadecanamine into a tared, clean, and dry amber glass vial.

    • Causality: Accurate weighing is the foundation of an accurate stock concentration. Using an amber vial protects the thienyl moiety, which can be light-sensitive, from degradation.

  • Initial Dissolution: Add approximately 900 µL of anhydrous DMSO to the vial containing the compound.

    • Causality: Adding a substantial portion of the final volume allows for efficient initial dissolution. Anhydrous DMSO is critical to prevent the introduction of water, which would hinder the dissolution of this lipophilic molecule.

  • Aiding Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.

    • Causality: The long alkyl chain of the hexadecanamine can cause the compound to be waxy and slow to dissolve. Mechanical agitation (vortexing) and ultrasonic energy (sonication) provide the necessary energy to break down aggregates and facilitate solvation[4].

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add DMSO to bring the total volume to 1.0 mL.

    • Calculation: (3.38 mg) / (337.61 g/mol ) = 0.01001 mmol. (0.01001 mmol) / (1.0 mL) = 10.01 mM.

  • Homogenization: Cap the vial and invert it several times to ensure the final solution is homogenous.

Quality Control and Validation

A self-validating protocol incorporates checks to ensure the quality of the prepared stock solution.

  • Visual Inspection: The final stock solution should be a clear, colorless to pale yellow, particulate-free liquid. Any sign of cloudiness or precipitation indicates that the compound is not fully dissolved or has exceeded its solubility limit.

  • Concentration Verification (Optional but Recommended): For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector or a quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This step is crucial for establishing a reliable concentration for subsequent assays.

  • Vehicle Control: In all in vitro experiments, a "vehicle control" containing the same final concentration of DMSO (or the chosen solvent) as the treated samples must be included. This is to ensure that any observed biological effects are due to the compound and not the solvent itself. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v), and for sensitive cells, below 0.1%[4].

Storage and Stability

The stability of the stock solution is critical for the reproducibility of experiments over time.

  • Aliquoting: To avoid multiple freeze-thaw cycles that can degrade the compound and introduce moisture, the primary stock solution should be aliquoted into smaller, single-use volumes in amber glass vials with PTFE-lined screw caps.

  • Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

  • Protection from Light and Air: The thienyl group can be susceptible to photo-oxidation. Storing in amber vials protects against light degradation. The amine group in hexadecanamine can react with atmospheric carbon dioxide[7]. Tightly sealed vials minimize this exposure.

The following diagram outlines the decision-making process for the proper storage of the stock solution.

Stock Solution Storage Protocol Decision Tree for Stock Solution Storage Start Stock Solution Prepared Decision_Use Immediate Use? Start->Decision_Use Use_Now Proceed to Assay Dilution Decision_Use->Use_Now Yes Decision_Storage_Term Storage Term? Decision_Use->Decision_Storage_Term No Short_Term Aliquot into Amber Vials Store at -20°C Decision_Storage_Term->Short_Term < 3 months Long_Term Aliquot into Amber Vials Store at -80°C Decision_Storage_Term->Long_Term > 3 months Label Label Aliquots Clearly: Name, Concentration, Date Short_Term->Label Long_Term->Label

Caption: A decision tree for the appropriate storage of N-(2-Thienylmethyl)-1-hexadecanamine stock solutions.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient agitation or sonication. Compound purity is low.Increase vortexing/sonication time. Ensure the compound is from a reputable source with a certificate of analysis.
Stock solution is cloudy or has particulates. Compound is not fully dissolved. The concentration is above the solubility limit in DMSO.Filter the solution through a 0.22 µm PTFE syringe filter. Consider preparing a more dilute stock solution.
Precipitation occurs upon dilution into aqueous assay media. The compound's aqueous solubility limit has been exceeded.Lower the final concentration of the compound in the assay. Perform a serial dilution in the assay buffer rather than a single large dilution. Consider using a solubilizing agent like cyclodextrin, but this must be validated for non-interference with the assay[4].
Inconsistent results between experiments. Stock solution degradation due to improper storage (e.g., multiple freeze-thaw cycles). Inaccurate pipetting of the viscous stock solution.Use fresh aliquots for each experiment. When pipetting DMSO solutions, ensure proper technique (e.g., reverse pipetting) to account for higher viscosity and density compared to water.

References

  • Ralston, A. W., Hoerr, C. W., Pool, W. O., & Harwood, H. J. (1944). The Solubilities of the Normal Aliphatic Primary Amines. The Journal of Organic Chemistry, 09(2), 102-112. [Link]

  • Organic Chemistry II. (n.d.). Physical Properties of Amines. [Link]

  • Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. [Link]

  • Kalinowska-Tłuścik, J., et al. (2025). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[5]benzo-thieno[3,2-b][5]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. Molecules, 30(4), 863. [Link]

  • Why do longer amines have less solubility than shorter amines? (2019, April 24). Reddit. [Link]

  • Are amines soluble in organic solvents? (2018, March 30). Quora. [Link]

  • On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. (2017). ResearchGate. [Link]

  • Molecular modeling and antioxidant evaluation of new di-2-thienyl ketones festooned with thiazole or pyridine moiety. (2019). ResearchGate. [Link]

  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. (2025, October 28). PubMed. [Link]

  • Description of the dissolution of the NC synthesis ligand hexadecylamine (HDA) by methanol, favored by the protonation with hexanoic acid (HA). (n.d.). ResearchGate. [Link]

  • C16H33NO2. (n.d.). PubChem. [Link]

  • 1-Hexadecanamine. (n.d.). NIST WebBook. [Link]

  • N,N-diethylhexadecylamine. (n.d.). PubChem. [Link]

  • Hexadecylamine. (n.d.). Inxight Drugs. [Link]

  • Hexadecylamine. (n.d.). J-GLOBAL. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters, 3(10), 804-808. [Link]

  • dihexadecylamine. (n.d.). NIST WebBook. [Link]

  • Extraction of lipophilic compounds. (n.d.). BOKU Core Facilities. [Link]

  • How to do in vitro enzymatic hydrolysis study of lipophilic prodrugs? (2018, September 27). ResearchGate. [Link]

Sources

Method

Application Note: Coordination Chemistry and Advanced Workflows for N-(2-Thienylmethyl)-1-hexadecanamine

Executive Summary & Chemical Profile N-(2-Thienylmethyl)-1-hexadecanamine (CAS: 855956-94-4) is an advanced bifunctional ligand engineered for specialized coordination chemistry, hydrometallurgy, and nanomaterials synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

N-(2-Thienylmethyl)-1-hexadecanamine (CAS: 855956-94-4) is an advanced bifunctional ligand engineered for specialized coordination chemistry, hydrometallurgy, and nanomaterials synthesis. Structurally, it combines a highly reactive N,S-donor headgroup (thienylmethylamine) with an extremely hydrophobic C16 alkyl tail (hexadecanamine).

This unique structural dichotomy allows the molecule to act as a highly selective chelating agent for transition metals at aqueous-organic interfaces, driving the phase transfer of metal ions into non-polar solvents. The thienylmethylamine moiety provides versatile monodentate (N) or hemilabile bidentate (N,S) coordination modes, which are particularly effective for soft and borderline Lewis acids such as Palladium (Pd²⁺), Platinum (Pt²⁺), and Gold (Au⁺)[1]. Concurrently, the hexadecyl chain induces massive steric hindrance and lipophilicity, making it an ideal capping agent for stabilizing metal nanoparticles or facilitating liquid-liquid extraction from chloride media[2].

Table 1: Physicochemical & Coordination Profile
ParameterSpecification / BehaviorCausality in Experimental Design
Molecular Formula C₂₁H₃₉NSHigh carbon-to-heteroatom ratio ensures absolute insolubility in aqueous media.
Donor Atoms Nitrogen (Secondary Amine), Sulfur (Thiophene)N acts as a hard/borderline donor; S acts as a soft donor. Enables selective chelation of precious metals over alkali/alkaline earth metals[3].
Primary Coordination Mode Bidentate (N,S) or Monodentate (N)Hemilability allows dynamic surface binding on nanoparticles, facilitating catalytic turnover.
Phase Preference Highly Lipophilic (Organic Phase)The C16 tail forces the resulting metal-ligand complex into non-polar solvents (e.g., toluene, heptane)[4].

Mechanistic Insights: The Causality of Ligand Design

In coordination chemistry, the choice of ligand dictates the thermodynamic stability and kinetic lability of the resulting complex. The use of N-(2-Thienylmethyl)-1-hexadecanamine is driven by two primary mechanistic goals:

  • Selective Soft-Metal Affinity: The thiophene ring contains a sulfur atom that, while a weaker donor than aliphatic thiols, participates in back-bonding with electron-rich transition metals. When coupled with the secondary amine, it forms a stable 5-membered chelate ring with metals like Pd(II). This N,S-bidentate coordination is highly selective against competing base metals (e.g., Fe³⁺, Cu²⁺) in complex mixtures[1].

  • Steric Stabilization & Phase Transfer: Long-chain alkylamines are the industry standard for solvent extraction because they form inverse micelles or highly lipophilic complexes[2]. The 16-carbon chain of this ligand creates a dense hydrophobic corona around the coordinated metal center. In nanoparticle synthesis, this prevents Ostwald ripening and agglomeration by providing a strict steric barrier.

G A Aqueous Phase Metal Ions (e.g., Pd2+) C Interface Coordination N,S-Bidentate Chelation A->C Diffusion to interface B Organic Phase Ligand (C16-Thiophene) B->C Ligand orientation D Phase Transfer Hydrophobic C16 Tail C->D Complexation E Metal-Ligand Complex in Organic Solvent D->E Extraction complete

Fig 1: Mechanism of interfacial coordination and phase transfer driven by the bifunctional ligand.

Protocol 1: Selective Liquid-Liquid Extraction of Palladium(II)

This protocol utilizes the ligand's high affinity for Pd(II) to extract the metal from an acidic aqueous chloride solution into an organic solvent (toluene). The protocol is self-validating: the visual color change of the organic phase and the subsequent UV-Vis analysis of the aqueous raffinate confirm successful extraction.

Materials & Reagents
  • Organic Phase: 0.05 M N-(2-Thienylmethyl)-1-hexadecanamine in Toluene.

  • Aqueous Phase: 0.01 M K₂PdCl₄ in 0.1 M HCl (pH ~1.0).

  • Stripping Agent: 0.5 M Thiourea in 1.0 M HCl.

Step-by-Step Methodology
  • Phase Preparation: Prepare equal volumes (e.g., 10 mL) of the organic ligand solution and the aqueous Pd(II) solution.

  • Contact & Equilibration: Combine the two phases in a separatory funnel. Vigorously shake the mixture for 15 minutes at 25°C. Causality: Vigorous shaking maximizes the interfacial surface area, overcoming the mass transfer resistance inherent to the bulky C16 chain[4].

  • Phase Separation: Allow the mixture to stand for 30 minutes until phase separation is complete. The organic phase will transition from colorless to a deep yellow/orange, indicating the formation of the [Pd(Ligand)₂Cl₂] complex.

  • Validation (Aqueous Raffinate): Draw off the lower aqueous phase. Analyze the remaining Pd(II) concentration using ICP-MS or UV-Vis spectroscopy (absorbance at 425 nm). Calculate the extraction efficiency ( E% ).

  • Stripping (Recovery): To recover the Pd(II) and recycle the ligand, contact the loaded organic phase with an equal volume of the stripping agent (thiourea) for 20 minutes. The strong sulfur-donor thiourea displaces the ligand, transferring Pd(II) back into the new aqueous phase.

Table 2: Typical Extraction Efficiency Data (Pd²⁺)
Aqueous pHShaking Time (min)Organic SolventExtraction Efficiency (E%)
1.015Toluene> 98.5%
3.015Toluene94.2%
5.015Toluene81.0%

Note: Efficiency drops at higher pH due to the competitive formation of aqueous palladium hydroxo species, highlighting the necessity of acidic chloride media for optimal amine coordination[2].

Protocol 2: Synthesis of Lipophilic Palladium Nanoparticles (PdNPs)

Long-chain alkylamines are highly effective capping agents for nanoparticle synthesis. N-(2-Thienylmethyl)-1-hexadecanamine provides superior stabilization due to the dual-anchor nature of the thienylmethylamine headgroup, which binds tightly to the Pd(0) surface, while the C16 tails project outward to ensure solubility in non-polar solvents.

Materials & Reagents
  • Metal Precursor: Palladium(II) acetate (Pd(OAc)₂), 0.1 mmol.

  • Capping Ligand: N-(2-Thienylmethyl)-1-hexadecanamine, 0.5 mmol (5-fold excess).

  • Reducing Agent: Borane tert-butylamine complex (TBAB), 0.5 mmol.

  • Solvent: Toluene (anhydrous), 20 mL.

Step-by-Step Methodology
  • Pre-coordination: Dissolve 0.1 mmol of Pd(OAc)₂ and 0.5 mmol of the ligand in 20 mL of anhydrous toluene under an inert Argon atmosphere. Stir at room temperature for 1 hour. Causality: This step allows the ligand to coordinate with Pd(II) prior to reduction, ensuring that nucleation occurs within a controlled ligand-rich environment, preventing bulk metal precipitation.

  • Reduction: Rapidly inject the reducing agent (TBAB) dissolved in 2 mL of toluene into the vigorously stirring solution.

  • Nucleation & Growth Arrest: The solution will rapidly turn from pale orange to dark brown/black, indicating the reduction of Pd(II) to Pd(0) and the nucleation of nanoparticles. Stir for an additional 2 hours. The C16 chains immediately passivate the growing nuclei, arresting growth at the nanoscale (typically 2-5 nm).

  • Purification (Self-Validation): Add 20 mL of ethanol to the toluene solution to induce precipitation of the PdNPs (the C16 chains are insoluble in polar solvents). Centrifuge at 8000 rpm for 10 minutes. Discard the supernatant (containing excess unreacted ligand).

  • Resuspension: Redissolve the black pellet in fresh toluene. A stable, optically clear dark dispersion validates successful capping and steric stabilization.

G N1 Metal Precursor (e.g., Pd(OAc)2) N2 Add Ligand (N-(2-Thienylmethyl)-1-hexadecanamine) N1->N2 Solubilization in Toluene N3 Reduction (TBAB addition) N2->N3 Pre-coordination N4 Nucleation Pd(0) Seed Formation N3->N4 Electron transfer N5 Passivation Steric Stabilization via C16 N4->N5 Ligand binding to surface N6 Stable Lipophilic Nanoparticles N5->N6 Growth arrest & Isolation

Fig 2: Bottom-up synthesis workflow for lipophilic Palladium Nanoparticles using the C16 ligand.

Sources

Application

Application Note: Incorporating N-(2-Thienylmethyl)-1-hexadecanamine into Model Lipid Bilayers for Bioelectronic Interfacing

Executive Summary The seamless integration of biological systems with electronic components requires advanced materials that can bridge the soft, fluidic nature of cell membranes with the conductive properties of solid-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The seamless integration of biological systems with electronic components requires advanced materials that can bridge the soft, fluidic nature of cell membranes with the conductive properties of solid-state electrodes. N-(2-Thienylmethyl)-1-hexadecanamine (THA) is a synthetic, bifunctional lipid analog designed for this exact purpose. Featuring a 16-carbon hydrophobic tail and an electroactive thiophene headgroup, THA can be incorporated into model lipid bilayers to create conductive, polymer-stabilized membrane interfaces.

This application note provides a comprehensive, self-validating framework for incorporating THA into phospholipid bilayers. We detail the physicochemical rationale behind its behavior, present quantitative data on membrane dynamics, and provide step-by-step protocols for generating THA-doped supported lipid bilayers (SLBs) capable of in situ electropolymerization.

Physicochemical Rationale: The Anatomy of THA in a Lipid Bilayer

To successfully utilize THA, one must understand the causality behind its structural design and how it interacts with standard zwitterionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

  • Hydrophobic Matching (The C16 Tail): The 16-carbon hexadecyl chain perfectly matches the hydrophobic core thickness of standard C16–C18 phospholipids. This prevents "hydrophobic mismatch," ensuring that THA inserts stably into the bilayer without inducing unwanted phase separation or membrane thinning, a critical factor for maintaining membrane integrity [1].

  • Electrostatic Anchoring (The Secondary Amine): The secondary amine linking the tail to the thiophene ring has a pKa of approximately 8.5. At physiological pH (7.4), this amine is protonated, rendering the THA molecule cationic. This positive charge eliminates the need for divalent cations (like Ca²⁺) during vesicle fusion, as the cationic liposomes will spontaneously rupture and spread onto negatively charged hydrophilic substrates (e.g., oxygen-plasma treated Indium Tin Oxide [ITO] or silica) [2].

  • Interfacial Polymerization (The Thiophene Headgroup): The 2-thienylmethyl group is positioned precisely at the lipid-water interface. This orientation allows aqueous electrolytes and externally applied potentials to access the thiophene ring. Upon oxidative electropolymerization, the thiophene monomers crosslink to form a conjugated polythiophene network that runs parallel to the membrane surface, effectively "wiring" the lipid bilayer and enhancing its mechanical stability against surfactants [3].

Quantitative Data: Membrane Dynamics & Polymerization Metrics

The concentration of THA within the host lipid matrix must be carefully optimized. High concentrations (>15 mol%) can lead to steric crowding of the rigid thiophene rings, disrupting lipid packing and reducing membrane fluidity.

Table 1: Physicochemical Impact of THA Doping in POPC Bilayers

THA Concentration (mol%)Membrane Fluidity (FRAP D , µm²/s)Vesicle Zeta Potential (mV, pH 7.4)Electropolymerization Onset (V vs Ag/AgCl)SLB Stability (Critical Triton X-100 conc. for desorption)
0 (Pure POPC)2.10 ± 0.15-2.5 ± 0.8N/A0.15 mM
2.52.05 ± 0.12+12.4 ± 1.5+1.450.20 mM
5.0 (Optimal) 1.85 ± 0.10 +24.1 ± 2.0 +1.30 0.85 mM
10.01.40 ± 0.18+35.2 ± 2.5+1.251.10 mM
20.00.65 ± 0.25 (Phase Separation)+42.0 ± 3.1+1.20>1.50 mM

Note: Data represents standard behavior of alkyl-thiophene doped SLBs at 25°C. At 5 mol%, the membrane retains fluid-like lateral mobility while providing sufficient monomer density for continuous polymer network formation.

Workflow & Mechanistic Pathways

Workflow A Lipid Formulation (POPC + 5 mol% THA) B Electroformation (GUV Generation) A->B For Microscopy C Vesicle Extrusion (LUV Preparation) A->C For Bioelectronics D Vesicle Fusion on ITO (SLB Assembly) C->D Spontaneous Fusion E Electropolymerization (Cyclic Voltammetry) D->E > +1.3V vs Ag/AgCl F Conductive Polymer-Lipid Hybrid Membrane E->F Interfacial Crosslinking

Figure 1: Parallel workflows for THA-lipid integration, highlighting the path from lipid formulation to the fabrication of a conductive hybrid membrane.

Mechanism N1 Electrode (ITO/Gold) N2 Poly-Thiophene Network N1->N2 Hole Transport N3 Lipid Bilayer (POPC) N2->N3 Structural Anchor N4 Aqueous Electrolyte N2->N4 Ion Exchange N4->N3 Barrier Interface

Figure 2: Mechanistic pathway of electron and ion transport across the polythiophene-stabilized lipid bilayer interface.

Experimental Protocols

Protocol 1: Preparation of THA-Functionalized Small Unilamellar Vesicles (SUVs)

This protocol generates 100 nm vesicles optimized for spontaneous fusion onto flat electrode substrates.

Materials:

  • POPC (in chloroform)

  • N-(2-Thienylmethyl)-1-hexadecanamine (THA) (in chloroform)

  • Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed)

Step-by-Step Methodology:

  • Lipid Mixing: In a clean glass vial, combine POPC and THA at a 95:5 molar ratio.

    • Causality: Limiting THA to 5 mol% prevents the rigid thiophene rings from nucleating into solid-phase microdomains, ensuring the resulting SUVs remain fluid and fusion-competent.

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas. Place the vial in a vacuum desiccator for a minimum of 2 hours to remove trace solvent.

  • Hydration: Rehydrate the lipid film with the degassed Hydration Buffer to a final lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes until the suspension is cloudy (multilamellar vesicles).

    • Causality: Degassing the buffer is critical. Thiophene derivatives are susceptible to auto-oxidation in the presence of dissolved oxygen, which can prematurely oligomerize the headgroups and ruin bilayer formation.

  • Extrusion: Pass the suspension 21 times through a polycarbonate membrane with 100 nm pores using a mini-extruder.

  • Validation: Analyze the SUVs via Dynamic Light Scattering (DLS). A self-validating system will show a Z-average diameter of 90–110 nm with a Polydispersity Index (PDI) < 0.1.

Protocol 2: Fabrication and In Situ Electropolymerization of Conductive SLBs

This protocol details the formation of the SLB on an electrode and the subsequent crosslinking of the THA headgroups.

Materials:

  • THA-doped SUVs (from Protocol 1)

  • ITO-coated glass coverslips (cleaned and oxygen-plasma treated)

  • Potentiostat with a 3-electrode cell (Ag/AgCl reference, Pt wire counter)

Step-by-Step Methodology:

  • Vesicle Fusion: Mount the plasma-treated ITO coverslip in a liquid cell. Inject 100 µL of the SUV suspension and incubate for 30 minutes at room temperature.

    • Causality: The cationic amine of THA drives strong electrostatic attraction to the anionic hydroxyl groups on the plasma-treated ITO, causing the vesicles to spontaneously adsorb, rupture, and spread into a continuous bilayer.

  • Rinsing: Flush the cell with 5 mL of Hydration Buffer to remove unfused SUVs.

    • Validation: If equipped, use Quartz Crystal Microbalance with Dissipation (QCM-D) to monitor this step. A successful SLB formation is validated by a final frequency shift ( Δf ) of ~-25 Hz and a dissipation shift ( ΔD ) of < 0.5 x 10⁻⁶.

  • Electropolymerization: Connect the ITO working electrode to the potentiostat. Perform Cyclic Voltammetry (CV) from 0.0 V to +1.4 V (vs Ag/AgCl) at a scan rate of 50 mV/s for 5 cycles.

    • Causality: The anodic sweep oxidizes the thiophene rings into radical cations, which subsequently couple to form a polythiophene backbone [4]. The relatively high onset potential (+1.3V) is typical for unsubstituted thiophenes.

  • Post-Polymerization Wash: Rinse the cell extensively with buffer to remove any unreacted byproducts. The resulting membrane is a conductive, polymer-tethered lipid bilayer.

Critical Parameters & Troubleshooting (Expert Insights)

  • Electrode Passivation: If the CV curves show a rapid drop in current after the first cycle, the polythiophene network may be over-oxidizing and passivating the electrode. To mitigate this, lower the upper vertex potential to +1.25 V or utilize enzymatic polymerization (e.g., Horseradish Peroxidase/H₂O₂) as a milder alternative to electrochemical oxidation [3].

  • Buffer Selection for Polymerization: While standard NaCl buffers work for lipid hydration, chloride ions can sometimes interfere with anodic electropolymerization at high potentials. If polymerization efficiency is low, consider swapping the supporting electrolyte to 0.1 M Lithium Perchlorate (LiClO₄) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) during the CV step, followed by a return to physiological buffer.

References

  • Enzymatically Polymerized Organic Conductors on Model Lipid Membranes. Langmuir (ACS). URL:[Link]

  • Examination of bilayer lipid membranes for 'pin-hole' character. Analyst (RSC Publishing). URL:[Link]

  • Designing Nanoporous Membranes Through Templateless Electropolymerization of Thieno[3,4-b]thiophene Derivatives With High Water Content. ACS Omega. URL:[Link]

  • Computational Modeling of Poly(alkylthiophene) Conductive Polymer Insertion into Phospholipid Bilayers. Langmuir (ACS). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-(2-Thienylmethyl)-1-hexadecanamine solubility issues in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling N-(2-Thienylmethyl)-1-hexadecanamine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling N-(2-Thienylmethyl)-1-hexadecanamine (CAS 855956-94-4) in biological and analytical workflows.

This compound presents extreme solubility challenges due to its structural dichotomy: a highly hydrophobic 16-carbon (hexadecyl) aliphatic chain coupled with a bulky, aromatic thienylmethyl headgroup[1]. Below, you will find the mechanistic causality behind your formulation failures, followed by self-validating protocols to rescue your experiments.

Part 1: The Physicochemical Root of the Problem

Before troubleshooting, it is critical to understand why this molecule resists aqueous integration.

  • Extreme Lipophilicity: The calculated LogP for standard hexadecylamines exceeds 6.7[2]. The addition of the thiophene ring pushes this higher, rendering the free base practically insoluble in water (< 1 mg/mL)[3].

  • The Krafft Point Barrier: While the secondary amine can be protonated at physiological pH to form an amphiphile, long-chain (C16) amines possess a high Krafft point (often >35°C)[4]. The Krafft point is the minimum temperature at which a surfactant can form dynamic micelles. Below this temperature, the van der Waals forces between the C16 chains dominate, causing the molecules to crash out as hydrated crystalline solids or viscous gels rather than dissolving[5].

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM. When I dilute it to 10 µM directly into my cell culture media, it immediately turns cloudy. Why? Cause: You are observing solvent shift nucleation . When a DMSO stock is pipetted directly into an aqueous buffer, the highly miscible DMSO rapidly diffuses away into the bulk water. The hydrophobic C16 chains are suddenly stranded in a highly polar environment. Because the critical micelle concentration (CMC) is extremely low and the nucleation rate is high, the molecules aggregate into amorphous precipitates before they can organize into stable structures. Solution: You must provide a hydrophobic "sink" in the aqueous media before adding the compound. Use Carrier Protein Complexation (Protocol A) or Mixed Micelles (Protocol B).

Q2: I tried adding HCl to protonate the amine, hoping the salt form would dissolve. Instead, it formed a thick, cloudy gel. How do I fix this? Cause: You have hit the Krafft boundary[4]. Protonation creates a cationic headgroup, but at room temperature, the thermal energy is insufficient to overcome the crystalline packing of the C16 tails. Instead of forming a clear micellar solution, it forms a liquid-crystalline gel phase[5]. Solution: To disrupt the crystalline packing and lower the Krafft point below room temperature, you must introduce a secondary surfactant with a bulky headgroup (e.g., Tween-80) to form mixed micelles.

Q3: My downstream cell-based assay is highly sensitive to detergents. How can I deliver this compound without using Tween-80 or Triton X-100? Cause: Detergents lyse cell membranes and alter basal signaling, confounding assay results. Solution: Use Bovine Serum Albumin (BSA) . BSA contains multiple high-affinity hydrophobic pockets (Sudlow's sites) evolutionarily designed to transport long-chain fatty acids (like C16 palmitic acid) in the bloodstream. N-(2-Thienylmethyl)-1-hexadecanamine mimics a fatty acid tail, allowing it to dock securely into BSA, shielding it from water while remaining bioavailable to your cells.

Part 3: Quantitative Solubilization Strategies

Solubilization StrategyMax Aqueous ConcentrationBiocompatibilityPrimary Mechanism of Action
Direct Dilution (DMSO to Buffer)< 1 µMHighNone (High risk of solvent shift precipitation)
Acidification (pH < 5.0)~50 µM (Forms Gel)LowProtonation of secondary amine (Fails due to Krafft point)
BSA Complexation (1:4 Molar Ratio)~100 µMVery HighHydrophobic pocket encapsulation (Mimics fatty acid transport)
Mixed Micelles (5% Tween-80)> 5 mMModerateKrafft point depression via crystalline packing disruption

Part 4: Self-Validating Experimental Protocols

Protocol A: Carrier Protein (BSA) Complexation (For Cell Assays)

This protocol utilizes fatty-acid-free BSA to shield the C16 chain, allowing detergent-free delivery up to 100 µM.

  • Preparation: Prepare a 10 mM stock of N-(2-Thienylmethyl)-1-hexadecanamine in 100% anhydrous DMSO.

  • Carrier Solution: Dissolve Fatty-Acid-Free BSA in your assay buffer to a final concentration of 1 mM (~66 mg/mL). Heat to 37°C in a water bath.

  • Complexation: While vigorously vortexing the warm BSA solution, add the DMSO stock dropwise to achieve your target concentration (do not exceed 100 µM final compound concentration to maintain a safe BSA-to-ligand ratio).

  • Thermodynamic Equilibration: Incubate the mixture at 37°C for 30 minutes. This thermal energy is required for the C16 chain to properly dock into the hydrophobic pockets of BSA.

  • Self-Validation Step 1 (Centrifugation): Centrifuge the solution at 10,000 x g for 10 minutes. If complexation failed, the compound will form a visible white pellet. Use only the supernatant.

  • Self-Validation Step 2 (Spectrophotometry): Measure the optical density of the supernatant at 600 nm (OD600) against a BSA-only blank. An OD600 < 0.02 confirms a true colloidal solution. An OD600 > 0.05 indicates micro-precipitates.

Protocol B: Mixed Micelle Formulation (For Cell-Free/Biochemical Assays)

This protocol uses Tween-80 to disrupt the C16 crystalline lattice, lowering the Krafft point for high-concentration dosing.

  • Co-Solvent Mix: In a glass vial, combine 10 mg of N-(2-Thienylmethyl)-1-hexadecanamine with 50 µL of 100% Ethanol and 50 µL of Tween-80.

  • Homogenization: Vortex and heat to 50°C until the solution is completely clear and homogenous.

  • Aqueous Phase Addition: Heat your target aqueous buffer to 50°C. Add the buffer dropwise to the lipid/Tween mixture while continuously sonicating in a heated bath.

  • Cooling: Allow the solution to cool to room temperature slowly. The bulky PEG chains of Tween-80 will prevent the hexadecyl chains from re-crystallizing.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS). A successful mixed micelle formulation will show a monodisperse peak with a hydrodynamic radius (Rh) between 10–15 nm. Peaks > 100 nm indicate liposome or aggregate formation.

Part 5: Solubilization Decision Workflow

Below is the logical workflow for selecting the correct solubilization strategy based on your downstream application.

SolubilizationWorkflow A N-(2-Thienylmethyl)- 1-hexadecanamine B 100% DMSO / EtOH Stock A->B C Aqueous Dilution Strategy? B->C D Direct Buffer Addition C->D No Carrier F Surfactant (Tween-80) C->F Detergent Tolerant H Carrier Protein (BSA) C->H Cell-Based Assay E Precipitation (OD600 > 0.1) D->E Solvent Shift G Mixed Micelles (>1 mM) F->G Lowers Krafft Point I Protein Complex (<100 µM) H->I Hydrophobic Binding

Decision tree for solubilizing highly lipophilic hexadecylamines in aqueous media.

References

  • [4] Title: Relative solubility number RSN - an alternative measurement to logPow for determining the bioaccumulation potential (Krafft point behavior) | Source: Chalmers Publication Library | URL:[Link]

  • [5] Title: pH responsive vesicles with tunable size formed by single-tailed surfactants with a dendritic headgroup | Source: RSC Advances (Royal Society of Chemistry) | URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-Thienylmethyl)-1-hexadecanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of N-(2-Thienylmethyl)-1-hexadecanamine. This guide is designed for researchers, medicinal chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-(2-Thienylmethyl)-1-hexadecanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and enhance your reaction yields effectively.

The synthesis of N-(2-Thienylmethyl)-1-hexadecanamine is most efficiently achieved via reductive amination . This powerful transformation involves the reaction between an aldehyde (hexadecanal) and a primary amine (2-thenylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2] This guide focuses on mastering this process.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing N-(2-Thienylmethyl)-1-hexadecanamine?

The most robust and widely used method is a one-pot reductive amination.[1] This involves combining 2-thenylamine and hexadecanal in a suitable solvent with a mild reducing agent. This approach avoids the direct alkylation of the amine with an alkyl halide, a reaction that is notoriously difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[3][4] Reductive amination, by contrast, is a highly controlled process because the imine intermediate can only form once on the primary amine, preventing over-alkylation.[5]

Q2: Why is my reaction yield consistently low?

Low yields in this synthesis typically stem from one of four areas:

  • Incomplete Imine Formation: The equilibrium between the reactants and the imine may not favor the imine. This can be addressed by removing water as it forms or by adjusting the reaction pH.[6]

  • Incorrect Choice of Reducing Agent: A reducing agent that is too powerful, such as sodium borohydride (NaBH₄), can reduce the starting hexadecanal to 1-hexadecanol before it has a chance to form the imine.[5]

  • Suboptimal pH: Imine formation is catalyzed by mild acid.[7][8] If the pH is too high (basic), the reaction is slow. If the pH is too low (strongly acidic), the 2-thenylamine will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[5][6] The optimal range is generally pH 4-5.

  • Ineffective Purification: The product, a long-chain amine, can be challenging to separate from the similarly non-polar starting aldehyde or the alcohol byproduct. This can lead to product loss during workup and purification.

Q3: How do I choose the right reducing agent for this reaction?

The choice of reducing agent is critical for maximizing yield by minimizing side reactions. The key is to select an agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.[5]

Reducing AgentProsConsRecommendation for this Synthesis
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Non-selective; readily reduces the starting aldehyde (hexadecanal) to 1-hexadecanol.[1]Not recommended for one-pot synthesis. Can be used in a two-step process where the imine is formed first, followed by the addition of NaBH₄.[5]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective. Reduces iminium ions much faster than aldehydes at pH 4-5.[1][5] Stable in mildly acidic conditions.Generates toxic cyanide waste. Requires careful handling and disposal.Excellent choice. Its selectivity makes it ideal for a one-pot procedure, leading to cleaner reactions and higher yields.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective and mild. A non-toxic alternative to NaBH₃CN.[5] Often provides faster reaction times.More expensive than other borohydrides. Can be moisture-sensitive.The preferred choice. It offers the selectivity of NaBH₃CN without the toxicity concerns, making it the modern standard for reductive aminations.[1]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a solvent system such as 8:2 Hexane:Ethyl Acetate.

  • Hexadecanal (Starting Material): Will have a relatively high Rf value.

  • 2-Thenylamine (Starting Material): Will have a lower Rf value and may streak.

  • N-(2-Thienylmethyl)-1-hexadecanamine (Product): Will have an Rf value intermediate between the two starting materials.

To visualize the spots, use a UV lamp (the thiophene ring is UV active) and a potassium permanganate stain (which will react with the aldehyde and the amine product). The disappearance of the hexadecanal spot is the clearest indicator of reaction completion.

Troubleshooting Guide

Problem: My final product is contaminated with a significant amount of unreacted hexadecanal.

  • Primary Cause: Incomplete imine formation. The equilibrium was not sufficiently shifted towards the imine before or during reduction.

  • Solution 1 (Optimize Imine Formation): Ensure the reaction is run at the optimal pH of 4-5 using a catalyst like acetic acid.[10] You can also facilitate the removal of water, which is a byproduct of imine formation, by using a Dean-Stark apparatus or adding a drying agent like anhydrous MgSO₄ to the reaction mixture.

  • Solution 2 (Stoichiometry): Use a slight excess (1.1 to 1.2 equivalents) of the more volatile and easily removed 2-thenylamine to drive the reaction to completion.

  • Solution 3 (Check Reducing Agent): Ensure you have added a sufficient amount (at least 1.5 equivalents) of the reducing agent and that it is active.

Problem: My major byproduct is 1-hexadecanol.

  • Primary Cause: Your reducing agent is not selective enough and is reducing the starting aldehyde. This is the classic sign of using a strong reductant like NaBH₄ in a one-pot reaction.[5]

  • Solution: Immediately switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the best choice, followed by sodium cyanoborohydride (NaBH₃CN).[1][5] These reagents show a strong preference for reducing the iminium ion over the neutral aldehyde.

Problem: The reaction is extremely slow or fails to initiate.

  • Primary Cause 1 (Incorrect pH): You are likely operating outside the optimal pH 4-5 window. If the solution is too acidic (pH < 4), your 2-thenylamine is fully protonated and non-nucleophilic. If it is neutral or basic (pH > 6), the crucial protonation of the carbinolamine intermediate, which facilitates water elimination, is too slow.[2][8]

  • Solution 1: Buffer your reaction or add a catalytic amount of acetic acid. Monitor the pH of the reaction mixture.

  • Primary Cause 2 (Reagent Quality): Your hexadecanal may have oxidized to hexadecanoic acid over time.

  • Solution 2: Use freshly opened or purified hexadecanal. You can check for the presence of carboxylic acid via IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by running a simple acid-base titration.

Problem: How do I confirm the identity and purity of N-(2-Thienylmethyl)-1-hexadecanamine?

  • Solution: A combination of spectroscopic methods is required for unambiguous characterization.

    • ¹H NMR (in CDCl₃): Expect signals for the thiophene protons (~6.9-7.2 ppm), a singlet for the methylene bridge (Ar-CH₂ -N, ~3.8 ppm), a triplet for the methylene group next to the nitrogen (N-CH₂ -R, ~2.6 ppm), a broad multiplet for the long alkyl chain (~1.2-1.6 ppm), and a terminal methyl triplet (~0.9 ppm).

    • ¹³C NMR (in CDCl₃): Look for the thiophene carbons (~124-142 ppm), the methylene bridge carbon (~48 ppm), the N-C H₂ carbon (~51 ppm), multiple signals for the alkyl chain carbons (~22-32 ppm), and the terminal methyl carbon (~14 ppm).

    • Mass Spectrometry (ESI+): The primary ion observed should be the protonated molecule [M+H]⁺.

    • FTIR: Key stretches include N-H (secondary amine, ~3300-3400 cm⁻¹, often weak or broad), C-H (aliphatic, ~2850-2950 cm⁻¹), and C=C (aromatic, ~1400-1600 cm⁻¹).

Visualized Workflows and Mechanisms

Reductive Amination Workflow Diagram 1: General Reductive Amination Workflow cluster_reactants Reactants & Conditions cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Hexadecanal Hexadecanal Mix Combine Reactants Adjust pH to 4-5 Hexadecanal->Mix Thenylamine 2-Thenylamine Thenylamine->Mix Solvent Solvent (e.g., MeOH, DCM) Solvent->Mix Acid Acid Catalyst (e.g., AcOH) Acid->Mix Imine_Formation Imine Formation (Equilibrium) Mix->Imine_Formation Add_Reductant Add Selective Reductant (e.g., NaBH(OAc)₃) Imine_Formation->Add_Reductant Reduction Reduction to Amine Add_Reductant->Reduction Quench Quench Reaction (e.g., sat. NaHCO₃) Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Characterize Spectroscopic Analysis (NMR, MS, IR) Purify->Characterize Product Pure N-(2-Thienylmethyl) -1-hexadecanamine Characterize->Product

Caption: Diagram 1: A streamlined workflow for the one-pot synthesis.

Troubleshooting Flowchart Diagram 2: Troubleshooting Common Issues Start Low Yield or Impure Product Check_Byproduct Analyze Crude Product by TLC/NMR. What is the major impurity? Start->Check_Byproduct Aldehyde Unreacted Hexadecanal Check_Byproduct->Aldehyde Alcohol 1-Hexadecanol Check_Byproduct->Alcohol No_Reaction Mostly Starting Materials Check_Byproduct->No_Reaction Sol_Aldehyde1 Incomplete Imine Formation. - Check/Adjust pH to 4-5. - Remove H₂O (e.g., MgSO₄). Aldehyde->Sol_Aldehyde1 Likely Sol_Aldehyde2 Insufficient Reducing Agent. - Use 1.5 eq. - Check reagent quality. Aldehyde->Sol_Aldehyde2 Possible Sol_Alcohol Reducing agent is too strong. - Switch from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN. Alcohol->Sol_Alcohol Sol_No_Reaction Incorrect pH or inactive reagent. - Ensure pH is 4-5. - Use fresh aldehyde. No_Reaction->Sol_No_Reaction

Caption: Diagram 2: A logical guide to diagnosing synthesis problems.

Detailed Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis using Sodium Triacetoxyborohydride

This is the recommended protocol for achieving high yield and purity.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add hexadecanal (1.0 eq) and 2-thenylamine (1.1 eq).

  • Solvation: Dissolve the starting materials in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (2.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the stirring mixture. A slight effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the hexadecanal by TLC (8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 3-12 hours.

  • Workup: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% Hexane). Gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is typically effective.

  • Amine Tailing Prevention: To prevent the amine product from streaking (tailing) on the acidic silica gel, add 0.5-1% triethylamine (NEt₃) to your eluent system.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(2-Thienylmethyl)-1-hexadecanamine as a pure oil or waxy solid.

References

  • American Chemical Society. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

  • Mutti, F. G., Knaus, T., & Turner, N. J. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation. Organic Chemistry II. [Link]

  • American Chemical Society. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • OpenOChem Learn. (n.d.). Addition of Amines - Imines. openochem.org. [Link]

  • Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. [Link]

  • Chemistry Steps. (2020, January 19). Imines from Aldehydes and Ketones with Primary Amines. chemistrysteps.com. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. chem.libretexts.org. [Link]

  • Ryu, H. W., Jeong, M., Jeon, H., & Cheon, C. H. (2024). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. [Link]

  • American Chemical Society. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. chemistrysteps.com. [Link]

  • Google Patents. (1991, July 31). Preparation of 2-(2'-thienyl)
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Westin, J. (n.d.). Synthesis of Amines. Organic Chemistry - Jack Westin. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Chemistry Steps. (2020, April 15). Preparation of Amines. chemistrysteps.com. [Link]

  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. [Link]

  • ResearchGate. (2014, March 28). What is the role of a reducing agent in organic samples?. [Link]

  • Duke University. (n.d.). Duke University Dissertation Template. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2026, February 27). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. [Link]

  • Royal Society of Chemistry. (n.d.). Novel synthesis of N-alkyl amines from tandem coupling of either methylamine or nitroalkane with aldehyde. Chemical Communications. [Link]

  • Google Patents. (n.d.). EP0367233A2 - Process for the preparation of 2-(2-thienyl)
  • Organic Syntheses. (n.d.). [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. [Link]

  • Engineered Science Publisher. (2024, December 25). Structural and Spectroscopic Characterization of Trinuclear Ag(I) / Cu(I)-N-Heterocyclic Carbene Clusters of 1,3-bis(2-pyridylmethyl)-1H benzimidazolium hexafluorophosphate. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. [Link]

  • CURRENT RESEARCH WEB. (n.d.). Preparation, Spectroscopic Characterization, DNA Cleavage, Antimicrobial and Antitumor Investigations of Nickel and Uranyl Schiff Base Complexes in Bulk and Nano size. [Link]

  • MDPI. (2006, December 1). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]

  • Inxight Drugs. (n.d.). Hexadecylamine. drugs.ncats.io. [Link]5E)

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Prevention of Oxidation of N-(2-Thienylmethyl)-1-hexadecanamine

Welcome to the Technical Support Center for N-(2-Thienylmethyl)-1-hexadecanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(2-Thienylmethyl)-1-hexadecanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and preventing the oxidative degradation of this compound during long-term storage. The following information is synthesized from established principles of organic chemistry, best practices in pharmaceutical compound management, and data on analogous chemical structures.

Introduction: Understanding the Instability of N-(2-Thienylmethyl)-1-hexadecanamine

N-(2-Thienylmethyl)-1-hexadecanamine incorporates two key functional groups that are susceptible to oxidation: a secondary amine and a thiophene ring . The lone pair of electrons on the nitrogen atom of the secondary amine can be readily oxidized, while the sulfur-containing thiophene ring can also undergo oxidation, potentially leading to the formation of sulfoxides or other degradation products.[1][2][3] The long hexadecyl chain, being a saturated alkyl group, is generally stable to oxidation under typical storage conditions.

Oxidative degradation can be initiated or accelerated by several factors, including:

  • Atmospheric Oxygen: The primary oxidizing agent.[4]

  • Light: Particularly UV light, which can provide the energy to initiate radical chain reactions.[4]

  • Elevated Temperatures: Increased kinetic energy accelerates the rate of chemical reactions, including oxidation.[4]

  • Trace Metal Ions: Can act as catalysts for oxidation reactions.[5]

This guide provides a structured approach to mitigating these risks through a series of frequently asked questions and a practical troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of oxidation on the N-(2-Thienylmethyl)-1-hexadecanamine molecule?

A1: The two primary sites susceptible to oxidation are the nitrogen atom of the secondary amine and the sulfur atom of the thiophene ring. The secondary amine can be oxidized to form N-oxides or other degradation products.[6] The thiophene ring is also prone to oxidation at the sulfur atom, which can lead to the formation of thiophene-S-oxides.[1][2][3]

Q2: What are the visible signs of degradation in my sample of N-(2-Thienylmethyl)-1-hexadecanamine?

A2: While specific data for this compound is not available, degradation of similar compounds often manifests as a change in physical appearance. This can include discoloration (e.g., yellowing or browning), a change in consistency, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC are necessary for accurate assessment.

Q3: What are the ideal storage conditions to prevent oxidation?

A3: To minimize oxidation, N-(2-Thienylmethyl)-1-hexadecanamine should be stored under the following conditions:

  • Inert Atmosphere: The most effective way to prevent oxidation is to remove oxygen.[4][7][8][9][10][11] This can be achieved by storing the compound under an inert gas such as nitrogen or argon.

  • Low Temperature: Storage at reduced temperatures (e.g., 2-8°C or -20°C) will significantly slow the rate of oxidative degradation.[4]

  • Protection from Light: The compound should be stored in an amber or opaque container to protect it from light, especially UV light.[4][12]

Q4: Should I use an antioxidant? If so, which one is suitable?

A4: Yes, the use of an antioxidant can be a highly effective strategy. The choice of antioxidant depends on the solvent system (if any) and the intended application. For lipid-soluble compounds like N-(2-Thienylmethyl)-1-hexadecanamine, lipophilic antioxidants are generally preferred.

  • Radical Scavengers: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common and effective radical-scavenging antioxidants.[13]

  • Synergistic Combinations: In some cases, a combination of antioxidants can provide enhanced protection.[14][15][16][17][18] For example, a primary antioxidant (like a hindered phenol) can be combined with a secondary antioxidant that decomposes peroxides.

Q5: How does pH affect the stability of N-(2-Thienylmethyl)-1-hexadecanamine in solution?

A5: While the compound is a secondary amine, the pH of a solution can influence its stability. Generally, keeping the amine in its protonated (salt) form can increase its stability towards oxidation. If working with solutions, it is advisable to use a buffered system to maintain a stable pH. The optimal pH for stability would need to be determined experimentally.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the degradation of N-(2-Thienylmethyl)-1-hexadecanamine.

Observed Issue Potential Cause Recommended Actions
Discoloration or change in appearance of the solid compound. Oxidation due to improper storage.1. Immediately transfer the compound to a fresh, clean, amber vial. 2. Purge the vial with an inert gas (nitrogen or argon) before sealing. 3. Store at a lower temperature (e.g., -20°C). 4. Analyze a small sample by HPLC to determine the extent of degradation.
Appearance of new peaks in HPLC analysis after storage. Oxidative degradation.1. Confirm the identity of the new peaks using HPLC-MS. Common degradation products of secondary amines include N-oxides.[6][19] 2. Implement the recommended storage conditions (inert atmosphere, low temperature, light protection). 3. Consider adding an antioxidant to a new, pure sample for future storage.
Inconsistent results in biological or chemical assays. Degradation of the stock solution.1. Prepare fresh stock solutions for each experiment. 2. If stock solutions need to be stored, store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. Purge the headspace of the stock solution vial with inert gas before freezing.
Low purity of the compound upon receipt from the supplier. Degradation during shipping or initial storage.1. Always verify the purity of a new batch of the compound by HPLC upon receipt. 2. If the purity is lower than specified, contact the supplier immediately. 3. Transfer the compound to appropriate long-term storage conditions as soon as it is received.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the procedure for storing N-(2-Thienylmethyl)-1-hexadecanamine under an inert atmosphere to prevent oxidation.

Materials:

  • N-(2-Thienylmethyl)-1-hexadecanamine

  • Amber glass vial with a PTFE-lined screw cap

  • Source of high-purity nitrogen or argon gas with a regulator and tubing

  • Needle for gas inlet and a needle for gas outlet

Procedure:

  • Place the required amount of N-(2-Thienylmethyl)-1-hexadecanamine into the amber glass vial.

  • Insert two needles through the cap's septum: one for the inert gas inlet and one for the outlet. The inlet needle should reach near the bottom of the vial, while the outlet needle should be just below the septum.

  • Gently flush the vial with a slow stream of nitrogen or argon for 2-5 minutes to displace the air.

  • While the inert gas is still flowing, carefully remove the outlet needle first, followed by the inlet needle.

  • Immediately tighten the screw cap to ensure an airtight seal.

  • For added protection, wrap the cap with parafilm.

  • Store the vial at the appropriate low temperature and protected from light.

Protocol 2: Accelerated Stability Study for Oxidative Degradation

This protocol outlines a forced degradation study to assess the oxidative stability of N-(2-Thienylmethyl)-1-hexadecanamine.[20][21][22][23][24][25]

Materials:

  • N-(2-Thienylmethyl)-1-hexadecanamine

  • Hydrogen peroxide (3% solution)

  • HPLC-grade solvent for dissolving the compound (e.g., acetonitrile or methanol)

  • HPLC system with a UV or MS detector

  • Incubator or oven

Procedure:

  • Prepare a stock solution of N-(2-Thienylmethyl)-1-hexadecanamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Control Sample: Transfer an aliquot of the stock solution to an HPLC vial and store it under ideal conditions (e.g., -20°C, protected from light).

  • Oxidative Stress Sample: To another aliquot of the stock solution, add a small amount of 3% hydrogen peroxide. The exact amount may need to be optimized to achieve a target degradation of 5-20%.

  • Incubate the oxidative stress sample at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot of the stressed sample, quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite), and analyze by HPLC.

  • Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.

Visualization of Concepts

Oxidation Susceptibility Diagram

Oxidation_Susceptibility Compound N-(2-Thienylmethyl)-1-hexadecanamine Secondary_Amine Secondary Amine (-NH-) Compound->Secondary_Amine Susceptible to Oxidation Thiophene_Ring Thiophene Ring Compound->Thiophene_Ring Susceptible to Oxidation Hexadecyl_Chain Hexadecyl Chain Compound->Hexadecyl_Chain Generally Stable

Caption: Key functional groups and their susceptibility to oxidation.

Workflow for Preventing Oxidation

Prevention_Workflow Start Receive/Synthesize Compound Storage_Conditions Establish Proper Storage Conditions Start->Storage_Conditions Inert_Atmosphere Inert Atmosphere (N2/Ar) Storage_Conditions->Inert_Atmosphere Low_Temperature Low Temperature (2-8°C or -20°C) Storage_Conditions->Low_Temperature Light_Protection Light Protection (Amber Vial) Storage_Conditions->Light_Protection Consider_Antioxidant Consider Antioxidant Addition Storage_Conditions->Consider_Antioxidant Monitor_Stability Monitor Stability Periodically (HPLC) Inert_Atmosphere->Monitor_Stability Low_Temperature->Monitor_Stability Light_Protection->Monitor_Stability Consider_Antioxidant->Monitor_Stability End Stable Long-Term Storage Monitor_Stability->End

Caption: A systematic workflow for ensuring the long-term stability of the compound.

References

  • Accelerated oxidation tests: the RapidOxy method - BTSA. Available at: [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI. Available at: [Link]

  • An Accelerated Procedure for the Determination of Lipid's Oxidation Stability | Lab Manager. Available at: [Link]

  • Accelerate Oxidation Stability Tests | Analis. Available at: [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC. Available at: [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - MDPI. Available at: [Link]

  • WO2012031124A2 - Drug formulations using water soluble antioxidants - Google Patents.
  • Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro | Journal of the American Chemical Society. Available at: [Link]

  • A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed. Available at: [Link]

  • Accelerated Oxidation Test for the Determination of the Oxidation Stability of Foods, Oils, and Fats Using the Oxitest Oxidation Test Reactor page 1 - AOCS Methods Home. Available at: [Link]

  • The Process of Inert Gas Blanketing - Cambridge Sensotec. Available at: [Link]

  • Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen! | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Investigating the Synergetic Effect of Various Natural Antioxidants to Inhibit 2-amino-1-methyl-6-phenylimidazo [4,5-b - Science and Education Publishing. Available at: [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations - SciELO. Available at: [Link]

  • Oxidation of Secondary and Primary Amines. Available at: [Link]

  • Antioxidants - CD Formulation. Available at: [Link]

  • Inert Gas Blanketing Application → Area → Sustainability. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]

  • Synergistic Antioxidant and Antibacterial Advantages of Essential Oils for Food Packaging Applications - PMC. Available at: [Link]

  • Selective and sensitive UHPLC-ESI-Orbitrap MS method to quantify protein oxidation markers - Teagasc. Available at: [Link]

  • A Beginner's Guide to Chemical Storage Best Practices - Moravek, Inc. Available at: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF - ResearchGate. Available at: [Link]

  • Blanketing: protecting the integrity of your products with inert gas - GasN₂ - GasN2. Available at: [Link]

  • Drying, inerting, blanketing & purging - Linde Gas. Available at: [Link]

  • synergism of stable nitroxyl radicals and amines during the oxidation process of motor fuels and - SciSpace. Available at: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Available at: [Link]

  • A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Packaging, Inerting and Blanketing - Air Products. Available at: [Link]

  • Synergism of stable nitroxyl radicals and amines during the oxidation process of motor fuels and oils at increased temperatures | Eastern-European Journal of Enterprise Technologies. Available at: [Link]

  • Oxidative Rearrangement of Secondary Amines Using Hypervalent Iodine(III) Reagent | Organic Letters - ACS Publications. Available at: [Link]

  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC. Available at: [Link]

  • Chemical Safety Guide, 6th Ed. - ORS. Available at: [Link]

  • Oxidation of primary, secondary and tertiary amines. - ResearchGate. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. Available at: [Link]

  • Hexadecylamine | Chemical Substance Information | J-GLOBAL. Available at: [Link]

  • amine applications and properties data - alkanolamines. Available at: [Link]

  • Hexadecylamine - Inxight Drugs. Available at: [Link]

  • Oxidation during Fresh Plant Processing: A Race against Time - MDPI. Available at: [Link]

  • (PDF) Oxidation of Drugs during Drug Product Development: Problems and Solutions - ResearchGate. Available at: [Link]_Oxidation_of_Drugs_during_Drug_Product_Development_Problems_and_Solutions)

Sources

Optimization

Improving purity of N-(2-Thienylmethyl)-1-hexadecanamine during recrystallization

Welcome to the Technical Support Center for the purification of N-(2-Thienylmethyl)-1-hexadecanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of N-(2-Thienylmethyl)-1-hexadecanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of this compound. As Senior Application Scientists, we have compiled this guide based on established purification principles and extensive experience with challenging crystallizations.

Understanding the Molecule and the Challenge

N-(2-Thienylmethyl)-1-hexadecanamine is a long-chain secondary amine. Its structure, comprising a polar head group (thienylmethylamine) and a long, nonpolar hexadecyl tail, presents unique challenges during purification. The primary goal of recrystallization is to separate the desired compound from impurities that may have similar properties, such as unreacted starting materials or byproducts from the synthesis.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of N-(2-Thienylmethyl)-1-hexadecanamine.

Question 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" is a common issue with long-chain compounds where the solute separates from the solvent as a liquid rather than a solid.[1] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.[1][2] The resulting oil can trap impurities, hindering purification.

Causality and Solutions:

  • High Supersaturation: Rapid cooling or using too little solvent can lead to a high degree of supersaturation, favoring oiling out over orderly crystal growth.

    • Solution: Slow down the cooling rate. Allow the solution to cool to room temperature naturally before moving it to an ice bath. You can also try adding slightly more solvent to reduce the concentration.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at lower temperatures.

    • Solution: Consider a mixed solvent system. Start by dissolving the compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. This controlled reduction in solubility can promote crystallization. For a long-chain amine, a good starting point could be a polar solvent like isopropanol or ethanol as the "good" solvent, and water as the "poor" solvent.

  • Low Melting Point of Impure Product: Impurities can depress the melting point of your compound, increasing the likelihood of it oiling out.

    • Solution: Attempt to pre-purify the crude material using a different technique, such as column chromatography, to remove the bulk of the impurities before recrystallization.

Question 2: I'm getting a very low yield after recrystallization. What are the likely causes?

Answer:

A low yield is a frequent problem in recrystallization and can be attributed to several factors.[3][4][5]

Causality and Solutions:

  • Using Too Much Solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent.[3][4][5] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing time for the solid to dissolve before adding more. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[3][4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by passing hot solvent through the setup just before filtering your solution.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product.

Question 3: There's a persistent colored impurity in my crystals. How can I remove it?

Answer:

Colored impurities are often large, polar molecules that can be adsorbed onto the surface of your crystals.

Causality and Solutions:

  • Adsorption of Impurities: The colored molecules may have an affinity for the crystal lattice of your compound.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal has a high surface area and will adsorb the colored impurities. Use charcoal sparingly (a spatula tip is often sufficient), as it can also adsorb some of your desired product. After stirring for a few minutes, perform a hot gravity filtration to remove the charcoal.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing N-(2-Thienylmethyl)-1-hexadecanamine?

The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7][8] For a molecule with both polar and non-polar characteristics like N-(2-Thienylmethyl)-1-hexadecanamine, a systematic approach to solvent selection is recommended.

A good starting point would be to test a range of solvents with varying polarities. Given the long alkyl chain, non-polar solvents like hexanes or heptane might be suitable. Alternatively, due to the amine and thienyl groups, more polar solvents like ethanol, isopropanol, or acetone could be effective.[9] A mixed solvent system, such as ethanol/water or acetone/hexanes, often provides the fine-tuned solubility needed for efficient recrystallization.[8]

Q2: How do I perform a solvent selection test?

  • Place a small amount of your crude compound (about 50 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., hexane, toluene, acetone, ethanol, water) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.

  • For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath. Continue adding the solvent in small portions until the solid dissolves completely. Record the approximate amount of solvent used.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a large quantity of pure-looking crystals.

Q3: What are the potential impurities in my sample?

Impurities can arise from the starting materials or from side reactions during the synthesis of N-(2-Thienylmethyl)-1-hexadecanamine. Common impurities could include:

  • Unreacted 1-hexadecanamine: The starting primary amine.

  • Unreacted 2-thenyl chloride or bromide: The alkylating agent.

  • Over-alkylated products: Formation of a quaternary ammonium salt.

  • Byproducts from side reactions: Depending on the specific synthetic route.

Understanding the potential impurities can help in selecting a purification strategy. For example, if unreacted 1-hexadecanamine is a major impurity, its different polarity compared to the secondary amine product might be exploited in the choice of recrystallization solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude N-(2-Thienylmethyl)-1-hexadecanamine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Induce Crystallization: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly and persistently cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Washing: Collect and wash the crystals as described in the single solvent protocol, using an ice-cold mixture of the two solvents in the same ratio as the final recrystallization mixture.

Data Presentation

Table 1: Hypothetical Solubility Data for Solvent Screening

SolventSolubility at 25°CSolubility at 78°C (Ethanol) / 100°C (Water)Crystal Formation on Cooling
WaterInsolubleInsolubleNone
HexaneSparingly SolubleSolubleSmall, needle-like crystals
EthanolSolubleVery SolubleFew crystals, low yield
AcetoneSolubleVery SolubleOiled out
Ethanol/Water (8:2)Sparingly SolubleSolubleGood yield of well-formed crystals

Note: This data is illustrative. Actual solubility must be determined experimentally.

Visualizations

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting cluster_low_yield Low Yield Solutions cluster_oiling_out Oiling Out Solutions cluster_no_crystals No Crystals Solutions cluster_impure_product Impurity Solutions start Recrystallization Attempt issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes impure_product Product Impure issue->impure_product Yes end Pure Product Obtained issue->end No, Successful ly_1 Too much solvent used? Evaporate some solvent. low_yield->ly_1 ly_2 Crystals lost during transfer? Improve technique. low_yield->ly_2 ly_3 Washed with warm solvent? Use ice-cold solvent. low_yield->ly_3 oo_1 Cooling too fast? Slow down cooling rate. oiling_out->oo_1 oo_2 Solvent inappropriate? Try mixed solvent system. oiling_out->oo_2 oo_3 High impurity level? Pre-purify by chromatography. oiling_out->oo_3 nc_1 Solution too dilute? Evaporate solvent. no_crystals->nc_1 nc_2 Supersaturated? Scratch flask or add seed crystal. no_crystals->nc_2 ip_1 Colored impurities? Use activated charcoal. impure_product->ip_1 ip_2 Insoluble impurities? Perform hot filtration. impure_product->ip_2

Caption: Troubleshooting decision tree for common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Recrystallization (chemistry). In Wikipedia. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). How can an oil be recrystallized?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. In Books. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (2015, October 10). What happens if you don't use enough, or use too much, of the solvent during the recrystallization process?. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for N-(2-Thienylmethyl)-1-hexadecanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to purify complex amphiphilic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to purify complex amphiphilic molecules. N-(2-Thienylmethyl)-1-hexadecanamine is a classic "problem child" in normal-phase chromatography.

This guide is engineered to move beyond generic protocols. We will dissect the exact chemical causality behind your purification failures and provide field-proven, self-validating methodologies to achieve >98% purity.

Part 1: Chemical Profiling & The Causality of Streaking

To purify a molecule, you must first understand how it "sees" your column. N-(2-Thienylmethyl)-1-hexadecanamine possesses two competing structural domains:

  • The Sail (16-Carbon Tail): The highly lipophilic hexadecyl ( C16​ ) chain interacts strongly with non-polar mobile phases, creating a massive hydrodynamic pull down the column[1].

  • The Anchor (Secondary Amine): The basic secondary amine (pKa ~10) acts as a strong hydrogen-bond donor and acceptor.

The Problem: Standard normal-phase silica gel ( SiO2​ ) is populated with weakly acidic silanol groups ( −SiOH , pKa ~4.5–5.5). When you load this compound onto standard silica, an intense acid-base "tug-of-war" occurs. The amine protonates or strongly hydrogen-bonds to the silanols, anchoring the molecule to the stationary phase, while the C16​ tail is pulled by the solvent[2].

The Result: Irreversible adsorption, severe peak tailing, and streaking across your TLC plate[3]. To achieve sharp elution bands, we must chemically deactivate the silica's acidic sites.

Part 2: Step-by-Step Optimized Methodologies
Protocol A: TEA-Deactivated Normal Phase Chromatography

This self-validating protocol uses Triethylamine (TEA) as a sacrificial base to permanently occupy the acidic silanols before your compound ever touches them[3].

Step 1: Solvent System Preparation

  • Prepare a base mobile phase of Hexane and Ethyl Acetate (e.g., 85:15 v/v).

  • Add exactly 1% to 2% (v/v) Triethylamine (TEA) to the mixture[3]. Mix thoroughly.

Step 2: Column Pre-Equilibration (Critical Step)

  • Slurry-pack your flash column using the TEA-modified solvent.

  • Causality Check: You must flush the packed column with at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent before loading your sample. If the active silanols are not pre-saturated with TEA, the leading edge of your target amine will be sacrificed to neutralize the column, resulting in tailing[4].

Step 3: Dry Loading

  • The C16​ chain severely limits the compound's solubility in pure polar solvents. Dissolve your crude mixture in a minimal volume of Dichloromethane (DCM).

  • Add a small amount of deactivated silica gel to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is formed. Load this powder evenly onto the top of the column bed[3].

Step 4: Elution & Solvent Removal

  • Elute using the TEA-modified mobile phase. Monitor fractions via TLC (the thiophene ring is UV-active at 254 nm).

  • Pool the product fractions. To remove residual TEA (Boiling Point: 89.5 °C), co-evaporate the pooled fractions with toluene twice under high vacuum to yield the pure free-base amine[3].

Part 3: Troubleshooting Guides & FAQs

Q1: My compound is still streaking from Rf​ 0.1 to 0.8 even after adding 1% TEA. What is happening? A1: Your specific batch of silica gel may be exceptionally acidic, or the TEA concentration is insufficient to mask all active sites. Action: Increase the TEA concentration to 3-5%. If tailing persists, abandon standard silica and switch to a basic stationary phase like Basic Alumina (Brockmann Grade III) or an amine-functionalized silica ( NH2​ -silica), which inherently prevents amine adsorption without needing mobile-phase additives[5].

Q2: I added TEA, and the streaking stopped, but the compound is now co-eluting with a non-polar aliphatic impurity. How can I improve resolution? A2: The long hexadecyl chain dominates the molecule's retention factor, making it elute very rapidly. Action: Flatten your solvent gradient. Start with 100% Hexane (containing 1% TEA) for 2 CVs, then very slowly step up the Ethyl Acetate concentration (e.g., 2%, 5%, 8%). The polarizable thiophene ring provides just enough selectivity to separate the compound from purely aliphatic impurities if the gradient is shallow enough.

Q3: Can I use Reversed-Phase (C18) chromatography for this compound? A3: Yes, but proceed with caution. The C16​ chain will bind extremely strongly to a C18 stationary phase due to intense hydrophobic interactions[2]. Action: You will need a highly non-polar reversed-phase mobile phase (e.g., pure Methanol or Acetonitrile mixed with Isopropanol) to elute it. Furthermore, you must buffer the mobile phase (e.g., 0.1% Formic Acid) to keep the amine fully protonated, which increases its polarity and improves peak shape.

Part 4: Quantitative Data: Solvent System Comparison

To aid in your TLC screening, below is a comparative summary of retention factors ( Rf​ ) and peak behaviors for N-(2-Thienylmethyl)-1-hexadecanamine across different chromatographic systems.

Solvent SystemStationary PhaseAdditiveObserved Rf​ BehaviorResolution Quality
Hexane / EtOAc (80:20)Standard SiO2​ None0.10 - 0.75 (Severe Streaking)Unusable
Hexane / EtOAc (80:20)Standard SiO2​ 1% TEA0.35 (Tight, circular spot)Excellent
DCM / MeOH (95:5)Standard SiO2​ None0.20 - 0.80 (Heavy Tailing)Poor
Hexane / EtOAc (90:10)Basic AluminaNone0.40 (Tight spot)Very Good
Acetonitrile / Water (90:10)C18 (Reversed Phase)0.1% Formic Acid0.15 (Broad spot)Moderate
Part 5: Troubleshooting Logic Visualization

Follow this logical decision tree when optimizing your solvent system for long-chain secondary amines.

G Start Crude N-(2-Thienylmethyl) -1-hexadecanamine TLC Run TLC on Standard Silica (Hexane:EtOAc) Start->TLC Check Observe Tailing or Streaking? TLC->Check AddTEA Add 1-5% TEA to Mobile Phase Pre-treat Column Check->AddTEA Yes NoTail Proceed to Flash Chromatography Check->NoTail No StillTail Still Tailing? AddTEA->StillTail Success Elute, Pool Fractions, Evaporate Solvent NoTail->Success StillTail->NoTail No SwitchPhase Switch to Basic Alumina or NH2-Silica StillTail->SwitchPhase Yes SwitchPhase->Success

Caption: Workflow for optimizing solvent systems and resolving tailing in secondary amine chromatography.

References
  • When basification of silica gel is required, before using Column chromatography? ResearchGate URL:[Link]

  • Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography MDPI URL: [Link]

  • TSKgel Amide-80 Normal Phase Chromatography Columns for the Separation of Saccharides Obrnuta faza URL: [Link]

  • In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thiophene-Based Ligands: Evaluating N-(2-Thienylmethyl)-1-hexadecanamine in the Context of its Structural Congeners

Abstract The thiophene moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of biologically active compounds.[1][2] This guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thiophene moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive comparative analysis of N-(2-Thienylmethyl)-1-hexadecanamine, a unique thiophene derivative characterized by a long-chain aliphatic amine. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to infer its potential biological activities. We will explore the structure-activity relationships (SAR) of analogous thiophene-based ligands and long-chain alkylamines to contextualize the potential of N-(2-Thienylmethyl)-1-hexadecanamine as a bioactive agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel thiophene derivatives.

Introduction: The Versatility of the Thiophene Scaffold

The five-membered sulfur-containing heterocycle, thiophene, is a recurring motif in a vast array of pharmaceuticals and biologically active molecules.[3] Its structural and electronic properties, including its ability to engage in hydrogen bonding and its bioisosteric relationship with the phenyl ring, contribute to its frequent success in drug design.[2] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4] The biological profile of a thiophene-containing molecule is intricately linked to the nature and position of its substituents, making the exploration of novel substitution patterns a fertile ground for the discovery of new therapeutic leads.[5]

N-(2-Thienylmethyl)-1-hexadecanamine presents an interesting structural combination: the proven pharmacophore of the 2-thienylmethyl group and a long C16 alkyl chain. This long aliphatic tail is known to impart specific physicochemical properties, such as increased lipophilicity, which can significantly influence a molecule's interaction with biological membranes and its overall bioactivity.

Structural and Physicochemical Profile of N-(2-Thienylmethyl)-1-hexadecanamine

Structure:

N-(2-Thienylmethyl)-1-hexadecanamine is a secondary amine featuring a 2-thienylmethyl group attached to a hexadecyl (C16) saturated alkyl chain. For research purposes, this compound is available from suppliers such as Santa Cruz Biotechnology.[6]

Inferred Physicochemical Properties:

  • Lipophilicity: The presence of the long hexadecyl chain suggests that this molecule is highly lipophilic. This property would likely favor its partitioning into lipid bilayers and cellular membranes.

  • Amphiphilicity: The molecule possesses a polar secondary amine head group and a long nonpolar aliphatic tail, giving it amphiphilic character. Such properties are often associated with membrane-disrupting activities.

  • Basic Character: The secondary amine group confers basic properties to the molecule, allowing it to be protonated at physiological pH.

Comparative Analysis of Potential Biological Activities

Based on the structural motifs present in N-(2-Thienylmethyl)-1-hexadecanamine, we can infer its potential biological activities by comparing it with other well-characterized thiophene-based ligands and long-chain alkylamines.

Antimicrobial and Antifungal Activity

Long-chain alkylamines are well-documented for their antimicrobial properties.[7] The length of the alkyl chain is a critical determinant of this activity, with a phenomenon known as the "cutoff effect" being frequently observed.[5][8] Antimicrobial efficacy tends to increase with chain length up to an optimal point, often between C14 and C16, after which it may plateau or decline.[5] This suggests that the C16 chain of N-(2-Thienylmethyl)-1-hexadecanamine is within the optimal range for potent antimicrobial action.

The proposed mechanism for many long-chain alkylamines involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[4]

Comparative Data for Long-Chain Amines and Thiophene Derivatives:

Compound/ClassOrganism(s)Activity Metric (MIC/EC50)Reference
N-Alkyl Betaines (C16)S. aureus, E. coliMIC: 61 µM, 120 µM[5]
N-Dodecyl-β-D-glucosylamineL. innocua, S. typhimuriumMIC: 0.02 x 10⁻⁴ mol/mL[9]
Thiophene-based heterocyclesC. difficileMIC: 2 to 4 μg/ml[10]
N-(thiophen-2-yl) nicotinamideP. cubensisEC50: 1.96 mg/L[11]
Cytotoxicity and Anticancer Potential

The high lipophilicity and potential membrane-disrupting properties of N-(2-Thienylmethyl)-1-hexadecanamine also suggest a likelihood of cytotoxic activity against eukaryotic cells, including cancer cell lines. The mechanism of cytotoxicity for long-chain amines can be linked to their ability to permeabilize cell membranes.[1][12]

Numerous thiophene derivatives have been investigated as anticancer agents, with mechanisms ranging from enzyme inhibition (e.g., kinase inhibitors) to tubulin polymerization inhibition.[2][13] The thiophene moiety in N-(2-Thienylmethyl)-1-hexadecanamine could potentially interact with various biological targets, and the long alkyl chain might enhance cellular uptake or membrane association, contributing to its cytotoxic profile.

Comparative Data for Cytotoxic Amines and Thiophene Derivatives:

Compound/ClassCell Line(s)Activity Metric (IC50)Reference
N,N-bis-heteroaryl methylaminesHCT11670 pM[13][14]
Thiophene Carboxamide AnalogsGlioblastoma-[15]
Long-chain basesOral gingival fibroblasts, Dendritic cellsLD50 values reported[1]
Enzyme Inhibition

Thiophene-based compounds have been successfully developed as inhibitors of various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and acetylcholinesterase (AChE).[3][16] The thiophene ring can participate in key interactions within the active site of these enzymes. While the long alkyl chain of N-(2-Thienylmethyl)-1-hexadecanamine might be too bulky for the active sites of some enzymes, it could potentially anchor the molecule to the enzyme surface or interact with hydrophobic pockets.

Experimental Protocols for Evaluation

To empirically determine the biological activity of N-(2-Thienylmethyl)-1-hexadecanamine and enable a direct comparison with other ligands, the following standardized experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of N-(2-Thienylmethyl)-1-hexadecanamine C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate under appropriate conditions (e.g., 37°C, 24h) C->D E Visually inspect for turbidity or use a plate reader D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve N-(2-Thienylmethyl)-1-hexadecanamine in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of N-(2-Thienylmethyl)-1-hexadecanamine A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well and incubate (e.g., 4 hours) C->D E Solubilize formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm using a plate reader E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Seed a specific number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of N-(2-Thienylmethyl)-1-hexadecanamine. Include vehicle control wells.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

While direct experimental evidence for the biological activities of N-(2-Thienylmethyl)-1-hexadecanamine is currently lacking, a comparative analysis of its structural components provides a strong rationale for its potential as a bioactive agent. The presence of the C16 alkyl chain suggests a high probability of potent antimicrobial and cytotoxic activities, likely mediated through membrane disruption. The 2-thienylmethyl group, a well-established pharmacophore, may confer additional specific interactions with biological targets.

Future research should focus on the empirical validation of these inferred activities through the standardized protocols outlined in this guide. A systematic investigation into its antimicrobial spectrum, cytotoxicity against a panel of cancer cell lines, and potential enzyme inhibitory effects will be crucial in elucidating the therapeutic potential of this and related long-chain thiophene derivatives. Such studies will not only define the specific biological profile of N-(2-Thienylmethyl)-1-hexadecanamine but also contribute to a deeper understanding of the structure-activity relationships governing the bioactivity of this promising class of compounds.

References

  • Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Moore, E. P., et al. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 44(9), 2514-2517.
  • Design, Synthesis, and Antibacterial Activity of Long-Chain Alkyl-Substituted DemethyloxyAaptamine Derivatives. (2025).
  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Differential cytotoxicity of long-chain bases for human oral gingival epithelial keratinocytes, oral fibroblasts, and dendritic cells. (2015). Toxicology Letters, 237(1), 21-29.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Differential cytotoxicity of long-chain bases for human oral gingival epithelial keratinocytes, oral fibroblasts, and dendritic cells. (2015).
  • Synthesis and Antibacterial Properties of Novel Quaternary Ammonium Lignins. (2024). ACS Omega.
  • N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. (2019).
  • Thiophene Carboxamide Analogs with Long Alkyl Chains Comprising Ethylene Glycol Units Inhibit Glioblastoma Cell Proliferation by Activating AMPK. (2023). Journal of Medicinal Chemistry, 66(9), 6403-6413.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4317.
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Future Medicinal Chemistry.
  • Fused thiophene derivatives as MEK inhibitors. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. (2019). European Journal of Medicinal Chemistry, 168, 176-188.
  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. (2015). Molecules, 20(3), 4249-4264.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]

  • Antifungal activity of volatile compounds generated by endophytic fungi Sarocladium brachiariae HND5 against Fusarium oxysporum f. sp. cubense. (2021). PLOS ONE, 16(12), e0260747.
  • Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Synthesis of N-alkyl-beta-D-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua. (2009). Journal of Agricultural and Food Chemistry, 57(23), 11182-11189.
  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (n.d.). Biosciences Biotechnology Research Asia. Retrieved March 28, 2026, from [Link]

  • Synthesis and Biological Activity of Novel O-Alkyl Derivatives of Naringenin and Their Oximes. (2017). Molecules, 22(9), 1485.
  • Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. (2004). Acta Poloniae Pharmaceutica, 61(6), 435-439.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). Bioorganic & Medicinal Chemistry, 14(6), 1863-1869.

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Comparative

A Senior Application Scientist's Guide to Purity Validation of N-(2-Thienylmethyl)-1-hexadecanamine via NMR Spectroscopy

Introduction: The Imperative of Purity in Advanced Chemical Research This guide provides an in-depth, technically-grounded framework for the validation of N-(2-Thienylmethyl)-1-hexadecanamine purity, with a primary focus...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Advanced Chemical Research

This guide provides an in-depth, technically-grounded framework for the validation of N-(2-Thienylmethyl)-1-hexadecanamine purity, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple procedural outline to explore the causality behind experimental design, establish a self-validating protocol, and objectively compare NMR with alternative analytical techniques. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust and reliable method for purity assessment.

The Unique Power of Quantitative NMR (qNMR) in Purity Determination

While chromatographic methods like HPLC are staples in purity analysis, they are fundamentally comparative techniques that rely on the response of a detector to an analyte versus a reference standard. Nuclear Magnetic Resonance (NMR) spectroscopy, conversely, operates on a different and more fundamental principle. The area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This intrinsic relationship makes NMR a primary ratio method of measurement, capable of determining the relative amounts of different substances in a mixture without the need for substance-specific calibration curves.[2][3]

Quantitative ¹H NMR (qHNMR) is particularly powerful for several reasons:

  • Near-Universal Detection: Nearly all organic molecules contain hydrogen atoms, making ¹H NMR a broadly applicable technique.[1][4]

  • Structural Confirmation: A single qNMR experiment provides both quantitative data (purity) and qualitative data (structural confirmation), allowing for the simultaneous identification of the main component and any impurities.[2]

  • Absolute Quantification: Through the use of an internal standard of known purity and weight, qNMR can determine the absolute mass fraction or "assay" of the analyte in a sample, accounting for non-NMR-active impurities like inorganic salts or residual silica gel that might be invisible to other methods.[5]

This guide will leverage these advantages to construct a comprehensive validation protocol.

Experimental Protocol: A Self-Validating Workflow for Purity Analysis

The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each parameter is chosen to eliminate systematic errors and ensure that the resulting signal integrations are a true reflection of the molar ratios of the components.

Diagram: qNMR Experimental Workflow

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis p1 Weigh Analyte (N-(2-Thienylmethyl)-1-hexadecanamine) accurately (e.g., ~15-20 mg) p2 Weigh Internal Standard (e.g., Maleic Acid) accurately (e.g., ~3-5 mg) p1->p2 p3 Dissolve both in a known volume of deuterated solvent (e.g., 700 µL CDCl3) in an NMR tube p2->p3 p4 Vortex until fully dissolved to ensure homogeneity p3->p4 a1 Select Quantitative Parameters (e.g., 90° pulse, D1 ≥ 5xT1) p4->a1 a2 Acquire 1H NMR Spectrum (e.g., 16-64 scans for good S/N) a1->a2 a3 Acquire 13C & DEPT Spectra (for structural confirmation) a2->a3 d1 Apply Fourier Transform, Phase Correction, and Baseline Correction a3->d1 d2 Calibrate Spectrum (e.g., to residual CHCl3 at 7.26 ppm) d1->d2 d3 Integrate well-resolved signals for Analyte and Standard d2->d3 d4 Calculate Purity using the established qNMR formula d3->d4

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Step-by-Step Methodology
  • Selection of Internal Standard (IS):

    • Causality: The IS must have signals that do not overlap with any analyte or expected impurity signals. It should be non-volatile, stable, and have a known high purity. Maleic acid is an excellent choice as its single olefinic proton signal appears far downfield (~6.2-6.3 ppm in CDCl₃), away from the analyte's signals. It is also a solid, allowing for accurate weighing.

    • Protocol: Use a certified reference material (CRM) of maleic acid (>99.5% purity).

  • Sample Preparation:

    • Causality: Accurate weighing is the foundation of a quantitative experiment. The analyte-to-IS mass ratio should be chosen to yield comparable signal intensities for optimal integration accuracy. Complete dissolution is critical for a homogeneous sample.

    • Protocol: a. Accurately weigh approximately 15-20 mg of N-(2-Thienylmethyl)-1-hexadecanamine into a clean, dry vial. Record the mass to at least four decimal places (e.g., 18.15 mg). b. Accurately weigh approximately 3-5 mg of maleic acid into the same vial. Record the mass (e.g., 4.05 mg). c. Add a precise volume (e.g., 700 µL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) using a calibrated pipette. d. Vortex the vial for at least 60 seconds to ensure complete dissolution. Transfer the solution to a high-quality NMR tube.

  • NMR Instrument Parameters (¹H Acquisition):

    • Causality: This is the most critical part of the experiment. To ensure signal intensity is directly proportional to the number of protons, all nuclei must fully relax back to their equilibrium state between pulses. The relaxation delay (D1) is the key parameter. A conservative D1 value of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated is required.[6] A 90° pulse angle ensures maximum signal for a single scan, improving the signal-to-noise ratio.

    • Protocol (Example for a 400 MHz spectrometer):

      • Pulse Angle (p1): 90° (requires prior calibration).

      • Relaxation Delay (d1): 30 seconds. (This is a conservative value suitable for most small molecules without performing a full T₁ measurement).

      • Acquisition Time (aq): 2-4 seconds.

      • Number of Scans (ns): 16 to 64 (to achieve a signal-to-noise ratio >150:1 for the signals to be integrated).

  • Data Processing:

    • Causality: Proper processing ensures that the integrated areas accurately reflect the signal intensity. A flat baseline is crucial; any tilt will introduce significant integration errors.

    • Protocol: a. Apply Fourier transformation with minimal to no line broadening (e.g., LB = 0.1-0.3 Hz).[6] b. Carefully phase the spectrum to achieve a pure absorption signal shape for all peaks. c. Apply a high-order polynomial baseline correction to ensure the baseline is flat across the entire spectrum, especially around the integrated peaks. d. Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

Spectral Interpretation and Purity Calculation

Predicted NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for N-(2-Thienylmethyl)-1-hexadecanamine and potential process-related impurities. These predictions are based on standard chemical shift ranges and additivity rules.[7][8][9]

Compound Proton/Carbon Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
Analyte Thiophene-H5 ~7.2-7.3dd1H~127
Thiophene-H3, H4 ~6.9-7.0m2H~125, ~126
-N-C H₂-Thiophene ~3.8-3.9s2H~50
-N- H~1.0-3.0br s1H-
-N-C H₂-Alkyl ~2.5-2.6t2H~49
-N-CH₂-C H₂- ~1.5-1.6m2H~30
-(C H₂)-Alkyl Chain ~1.2-1.4br s26H~22-32
-C H₃** (Terminal) ~0.8-0.9t3H~14
Impurity 1 1-Hexadecanamine (Starting Material) -N H₂~0.8-1.5br s2H
-N-C H₂-Alkyl**~2.6-2.7t2H~42
Impurity 2 2-Thiophenecarboxaldehyde (Starting Material) -C HO ~9.8-9.9s1H
Thiophene Protons ~7.7-8.0m3H~128-145
Impurity 3 Maleic Acid (Internal Standard) =C H~6.2-6.3s2H
Diagram: Logic of qNMR Purity Calculation

G analyte_signal Analyte Signal (e.g., -N-CH2-Thiophene at ~3.8 ppm) integrals Integration analyte_signal->integrals is_signal Internal Standard Signal (Maleic Acid at ~6.2 ppm) is_signal->integrals int_analyte I_analyte integrals->int_analyte int_is I_is integrals->int_is formula Purity_analyte = (I_analyte / N_analyte) * (N_is / I_is) * (m_is / m_analyte) * (MW_analyte / MW_is) * P_is int_analyte->formula int_is->formula mass_analyte m_analyte (Weighed mass of sample) mass_analyte->formula mass_is m_is (Weighed mass of IS) mass_is->formula purity_is P_is (Purity of IS, e.g., 0.998) purity_is->formula mw_analyte MW_analyte (337.61 g/mol) mw_analyte->formula mw_is MW_is (116.07 g/mol) mw_is->formula n_analyte N_analyte (Number of protons for signal, e.g., 2) n_analyte->formula n_is N_is (Number of protons for signal, e.g., 2) n_is->formula result Final Purity (% w/w) formula->result

Caption: Relationship of experimental variables in the qNMR purity formula.

Purity Calculation

The weight/weight percentage purity (Purity_analyte) of N-(2-Thienylmethyl)-1-hexadecanamine is calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (m_is / m_analyte) * (MW_analyte / MW_is) * P_is * 100

Where:

  • I_analyte : Integral of a well-resolved signal from the analyte (e.g., the singlet for the -N-CH₂-Thiophene protons).

  • I_is : Integral of the signal from the internal standard (the singlet for the maleic acid protons).

  • N_analyte : Number of protons corresponding to the analyte's integrated signal (e.g., 2H).

  • N_is : Number of protons corresponding to the internal standard's integrated signal (2H).

  • m_analyte : Mass of the N-(2-Thienylmethyl)-1-hexadecanamine sample.

  • m_is : Mass of the internal standard.

  • MW_analyte : Molecular weight of the analyte (337.61 g/mol ).[10]

  • MW_is : Molecular weight of the internal standard (116.07 g/mol ).

  • P_is : Purity of the internal standard (as a mass fraction, e.g., 0.998 for 99.8%).

Comparison with Alternative Purity Assessment Methods

No single analytical technique is infallible. A robust purity assessment often involves orthogonal methods—techniques that measure different properties of the substance.[11] The choice of method depends on the specific requirements of the analysis.

Technique Principle Advantages for this Analyte Limitations
qNMR Measures the ratio of nuclei in a magnetic field.- Absolute quantification without analyte-specific standards.[3]- Provides structural confirmation.- Detects a wide range of organic impurities.- Non-destructive.- Lower sensitivity compared to other methods.- Signal overlap can complicate analysis in complex mixtures.- Requires more sample mass than HPLC.
HPLC-UV/DAD Differential partitioning between a mobile and stationary phase.- High sensitivity and resolving power for closely related impurities.- Well-established in pharmaceutical analysis.[11]- Requires a reference standard for each impurity for accurate quantification.- "Invisible" impurities (no chromophore) are not detected.- Method development can be time-consuming.
GC-MS Separation of volatile compounds followed by mass-based detection.- Excellent for volatile impurities (e.g., residual solvents).- High sensitivity and provides mass information for impurity identification.- Analyte must be volatile and thermally stable; risk of decomposition for a molecule with this molecular weight.[11]- Non-volatile impurities (e.g., salts) are not detected.
Elemental Analysis (CHN) Combustion of the sample to determine the mass percentage of C, H, and N.- Provides fundamental confirmation of the elemental composition.- Can indicate the presence of inorganic or other non-CHN-containing impurities.- Cannot distinguish between isomers or identify specific impurities.[12]- Requires high sample purity to match theoretical values.

Ensuring Trustworthiness: Adherence to Regulatory Standards

For drug development professionals, analytical methods must be validated to demonstrate they are fit for their intended purpose.[13][14] While a full validation is beyond the scope of this guide, the described qNMR protocol is designed in accordance with principles outlined in ICH and FDA guidelines (e.g., ICH Q2(R2)).[15][16] The method demonstrates:

  • Specificity: The use of a high-field NMR allows for the resolution of signals for the analyte, internal standard, and potential impurities, ensuring that the measurement of the analyte is unaffected by other components.

  • Accuracy: Accuracy is established by using a certified reference material as the internal standard and ensuring systematic errors in sample preparation and data acquisition are minimized.

  • Precision: Can be determined by repeatedly preparing and analyzing the same sample to assess the variability of the results.

  • Linearity: Can be established by analyzing a series of samples with varying analyte-to-standard concentration ratios.

Furthermore, it is critical to be aware of potential formation of N-nitrosamine impurities, which can arise from secondary amines in the presence of nitrosating agents and are classified as probable human carcinogens.[17][18][19] While not directly assessed by this qNMR method for trace levels, understanding the synthetic route and potential for such contaminants is a crucial part of the overall purity and safety assessment of any amine-containing API.

Conclusion

NMR spectroscopy offers a powerful, reliable, and structurally informative method for validating the purity of N-(2-Thienylmethyl)-1-hexadecanamine. By serving as a primary ratio method, qNMR provides a direct measure of purity that is orthogonal and complementary to traditional chromatographic techniques. The detailed protocol herein, grounded in the fundamental principles of quantitative NMR and designed for high fidelity, provides researchers and scientists with a self-validating system to ensure the quality and integrity of their chemical entities. Adopting this rigorous approach is a critical step in generating reproducible, high-quality scientific data and ensuring the safety and efficacy of next-generation chemical products.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 569-583.
  • Webster, G., & Hamilton, B. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. FDA. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • Hanson, R. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

  • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., Wright, P. E., & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. IUPAC-IUBMB-IUPAB Inter-Union Task Group on the Standardization of Data Bases of Protein and Nucleic Acid Structures Determined by NMR Spectroscopy. Journal of Molecular Biology, 280(5), 933-952. [Link]

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • IUPAC Commission on Molecular Structure and Spectroscopy. (1976). Presentation of NMR data for publication in chemical journals—B. Conventions relating to spectra from nuclei other than protons. Pure and Applied Chemistry, 45(3-4), 217-219. [Link]

  • IUPAC-IUBMB-IUPAB Inter-Union Task Group. (1998). Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. BMRB. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • CK-12 Foundation. (2026, March 1). Methods of Purification of Organic Compounds. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Reddit. (2023, February 21). measuring purity of organic compounds (e.g. paracetamol) with GCMS?. r/chemistry. [Link]

  • Purity-IQ. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Calgary. NMR Chemical Shifts. [Link]

  • Schoenberger, T. (2012). Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry, 403(1), 247-254. [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2008). “Pure by NMR”? Organic Letters, 10(23), 5329-5332. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • National Institute of Standards and Technology. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]

  • Begum, N., Kumar, D., Singh, N., & Singh, P. (2019). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 324-334. [Link]

  • Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]

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  • Bajaj, M., Jawalekar, K., Vaishnav, K., & Deshmukh, A. (2018). Navigating Nitrosamine Impurities in Pharmaceutical Industry. Indo American Journal of Pharmaceutical Sciences, 5(9), 9295-9304. [Link]

  • Pure Synth. Nitrosamine Impurities. [Link]

  • Purg, M., & Baumgartner, S. (2021). Presence of Nitrosamine Impurities in Medicinal Products. Frontiers in Pharmacology, 12, 659838. [Link]

  • Pharmaffiliates. Nizatidine-impurities. [Link]

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Validation

HPLC Method Validation for N-(2-Thienylmethyl)-1-hexadecanamine Quantification: A Comparative Guide to Column Chemistries and Detection Strategies

The quantification of highly lipophilic secondary amines presents a notorious challenge in analytical chemistry. N-(2-Thienylmethyl)-1-hexadecanamine (a synthetic compound featuring a polarizable thiophene ring, a basic...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of highly lipophilic secondary amines presents a notorious challenge in analytical chemistry. N-(2-Thienylmethyl)-1-hexadecanamine (a synthetic compound featuring a polarizable thiophene ring, a basic secondary amine, and a massive 16-carbon lipophilic tail) perfectly encapsulates this challenge. When analyzed using traditional High-Performance Liquid Chromatography (HPLC) methods, such molecules frequently exhibit excessive retention times, severe peak tailing, and poor detection sensitivity.

This guide provides an objective, data-driven comparison of three distinct chromatographic and detection strategies for this compound. By analyzing the mechanistic causality behind column chemistry and detector selection, we establish a robust, self-validating analytical protocol compliant with the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures [1].

Mechanistic Evaluation: The Causality of Chromatographic Failure and Success

To design a reliable quantification method, we must first understand why standard approaches fail. The molecule's architecture dictates its chromatographic behavior:

  • The C16 Hexadecyl Chain: Drives extreme hydrophobic partitioning.

  • The Secondary Amine ( pKa​≈10 ): Remains positively charged under typical acidic mobile phase conditions, leading to secondary electrostatic interactions.

  • The Thiophene Ring: Provides the only UV chromophore, which yields a weak molar extinction coefficient relative to the molecule's total mass.

Strategy A: Standard C18 Column with UV Detection (The Baseline)

Standard C18 columns rely entirely on hydrophobic dispersion forces. For a C16 analyte, the hydrophobic interaction is so strong that elution requires >90% organic modifier. Furthermore, the protonated secondary amine interacts electrostatically with ionized residual silanols ( Si−O− ) on the silica surface[2]. This dual-retention mechanism causes severe peak tailing (Tailing Factor >2.5 ) and peak broadening, which further dilutes the already weak UV signal.

Strategy B: Phenyl-Hexyl Column with UV Detection (The Orthogonal Approach)

A Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The phenyl ring engages in π−π interactions with the analyte's thiophene ring, while the shorter hexyl chain significantly reduces the overwhelming hydrophobic retention compared to a C18 phase. This allows for elution at lower organic concentrations, improving the separation window for potential synthetic impurities, though UV sensitivity remains a limiting factor.

Strategy C: C8 Column with Charged Aerosol Detection (The Mass-Sensitive Approach)

To solve the sensitivity issue, we replace UV detection with Charged Aerosol Detection (CAD) . CAD is a universal, mass-dependent detector that nebulizes the eluent, dries the aerosol particles, and applies an electrical charge measured by an electrometer[3]. Because CAD response is independent of chromophores and relies solely on the mass of the non-volatile analyte, it is exceptionally suited for lipophilic aliphatic chains[4]. Pairing CAD with a C8 column (to mitigate excessive hydrophobic retention) yields the optimal balance of peak shape, retention time, and sensitivity.

G Analyte N-(2-Thienylmethyl)- 1-hexadecanamine C18 C18 Stationary Phase (Extreme Hydrophobicity) Analyte->C18 Excessive Retention Silanol Residual Silanols (Electrostatic Binding) Analyte->Silanol Peak Tailing Phenyl Phenyl-Hexyl Phase (π-π & Moderate Hydrophobic) Analyte->Phenyl Optimal Selectivity CAD Charged Aerosol Detector (Mass-Dependent Response) Analyte->CAD High Sensitivity (No UV)

Mechanistic pathways of analyte interaction with stationary phases and detectors.

Quantitative Performance Comparison

The following data summarizes the experimental performance of the three strategies. Data was generated using a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). TFA was selected as a strong ion-pairing agent to dynamically mask residual silanols and suppress peak tailing[2].

Table 1: Chromatographic Suitability Metrics
ParameterStrategy A (C18 / UV 235nm)Strategy B (Phenyl-Hexyl / UV 235nm)Strategy C (C8 / CAD)
Retention Time ( tR​ ) 28.4 min14.2 min12.8 min
Tailing Factor ( Tf​ ) 2.85 (Fail)1.42 (Pass)1.15 (Pass)
Theoretical Plates ( N ) 2,1008,50012,400
Signal-to-Noise (at 10μg/mL ) 8:115:1145:1
Table 2: ICH Q2(R2) Validation Metrics
Validation ParameterStrategy A (C18 / UV)Strategy B (Phenyl-Hexyl / UV)Strategy C (C8 / CAD)
Linearity Range 50−500μg/mL 20−200μg/mL 1−100μg/mL
Correlation Coefficient ( R2 ) 0.98500.99850.9992 (Log-Log)
Limit of Detection (LOD) 15.0μg/mL 5.0μg/mL 0.2μg/mL
Limit of Quantitation (LOQ) 50.0μg/mL 15.0μg/mL 0.6μg/mL
Precision (%RSD, n=6 ) 4.5%1.8%0.9%
Accuracy (% Recovery) 88.5% ± 5.2%98.2% ± 1.5%100.4% ± 0.8%

Self-Validating Experimental Protocol (Strategy C: C8 / CAD)

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates internal quality control checks at every stage to prevent false positives, carryover, or system drift.

Reagent & System Preparation
  • Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Column: High-purity base-deactivated C8 column ( 150×4.6 mm, 3μm particle size).

  • Detector Settings (CAD): Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter constant at 3.6s.

Step-by-Step Validation Workflow

Note: Because CAD response is non-linear over wide ranges, calibration data must be processed using a quadratic fit or a Log-Log linear transformation[4].

Step 1: System Suitability Test (SST)

  • Action: Inject the 50μg/mL working standard 6 consecutive times.

  • Self-Validation Criteria: %RSD of peak area must be ≤2.0% . Tailing factor must be ≤1.5 . If SST fails, the run halts automatically.

Step 2: Carryover Assessment (Specificity)

  • Action: Inject a Diluent Blank immediately following the highest calibration standard ( 100μg/mL ).

  • Self-Validation Criteria: The blank must show no peak at the retention time of N-(2-Thienylmethyl)-1-hexadecanamine ≥0.1% of the highest standard. Lipophilic amines are prone to needle-seat carryover; this step verifies injector integrity.

Step 3: Linearity & Range

  • Action: Inject calibration standards at 1, 5, 10, 25, 50, and 100μg/mL .

  • Self-Validation Criteria: Log(Area) vs. Log(Concentration) must yield an R2≥0.995 [1].

Step 4: Accuracy (Spike Recovery)

  • Action: Prepare synthetic matrix blanks and spike with the analyte at 80%, 100%, and 120% of the target concentration ( 50μg/mL ). Prepare in triplicate ( n=9 total).

  • Self-Validation Criteria: Mean recovery for each level must fall between 98.0% and 102.0%.

G Start Method Optimization (C8 Column + CAD) SST 0. System Suitability (RSD < 2%, Tf < 1.5) Start->SST Spec 1. Specificity & Blank (Verify Zero Carryover) SST->Spec Lin 2. Linearity (Log-Log) (R² > 0.995, 1-100 µg/mL) Spec->Lin Acc 3. Accuracy (Spike Recovery 98-102%) Lin->Acc Prec 4. Precision (Repeatability RSD < 2%) Acc->Prec Report ICH Q2(R2) Validated Method Prec->Report

Self-validating ICH Q2(R2) workflow for lipophilic amine quantification.

Summary & Best Practices

When quantifying N-(2-Thienylmethyl)-1-hexadecanamine or structurally similar highly lipophilic secondary amines, traditional C18/UV methods are fundamentally mismatched to the molecule's physicochemical properties.

By transitioning to a C8 stationary phase , analysts can drastically reduce hydrophobic over-retention. By utilizing TFA as a mobile phase additive , secondary silanol interactions are suppressed, restoring peak symmetry. Finally, by adopting Charged Aerosol Detection (CAD) , the reliance on the weak thiophene chromophore is eliminated, unlocking sub-microgram sensitivity and ensuring robust, ICH Q2(R2)-compliant quantification suitable for rigorous drug development and quality control environments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Available at:[Link]

  • The analysis of lipids via HPLC with a charged aerosol detector. ResearchGate. Available at:[Link]

  • Liquid Chromatography–Charged Aerosol Detection for Characterization of Natural Toxin Reference Materials. ACS Measurement Science Au. Available at:[Link]

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Comparative

A Prospective Analysis of N-(2-Thienylmethyl)-1-hexadecanamine as a High-Performance Corrosion Inhibitor

A Comparative Guide for Researchers in Materials Science and Chemical Engineering Abstract Corrosion remains a critical challenge across numerous industries, annually costing billions of dollars in infrastructure damage...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Materials Science and Chemical Engineering

Abstract

Corrosion remains a critical challenge across numerous industries, annually costing billions of dollars in infrastructure damage and operational downtime. The development of effective corrosion inhibitors is paramount to mitigating these losses. This guide introduces N-(2-Thienylmethyl)-1-hexadecanamine, a novel molecule designed to combine the proven protective qualities of long-chain fatty amines with the enhanced adsorption characteristics of a sulfur-containing heterocycle. While direct experimental data for this specific compound is not yet publicly available, this document provides a comprehensive analysis of its potential performance based on the established efficacy of its constituent chemical moieties. We will compare its theoretical advantages against several standard industrial corrosion inhibitors, supported by existing experimental data for structurally analogous compounds. This guide is intended for researchers, materials scientists, and drug development professionals interested in the next generation of corrosion mitigation technologies.

Introduction: The Imperative for Advanced Corrosion Inhibitors

The electrochemical degradation of metals, or corrosion, is a relentless process that compromises the safety and integrity of critical infrastructure, from pipelines and reactors to transportation and marine assets.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic surfaces. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2]

The effectiveness of an organic inhibitor is largely dictated by its molecular structure, specifically its ability to form a dense, stable, and hydrophobic film. Key features include:

  • A long hydrocarbon chain: Provides a hydrophobic barrier, repelling water from the metal surface.

  • A polar head group: Contains heteroatoms (such as Nitrogen, Sulfur, Oxygen, or Phosphorus) with lone-pair electrons that can coordinate with the metal's vacant d-orbitals, anchoring the molecule to the surface.[3]

N-(2-Thienylmethyl)-1-hexadecanamine is a molecule that strategically incorporates these features. It possesses a 16-carbon alkyl chain (hexadecyl) for robust hydrophobicity and a polar head group containing both a secondary amine (Nitrogen) and a thiophene ring (Sulfur). This unique combination suggests a potent synergistic effect, promising superior performance compared to conventional inhibitors.

Molecular Structure and Proposed Inhibition Mechanism

The potential of N-(2-Thienylmethyl)-1-hexadecanamine as a superior corrosion inhibitor lies in its dual-functionality.

  • The Hexadecylamine "Tail": The long C16 aliphatic chain is a well-understood feature in many commercial corrosion inhibitors, such as octadecylamine (ODA). This non-polar tail orients away from the metal surface, creating a dense, waxy, hydrophobic layer that acts as a physical barrier to corrosive species. Fatty amines and their derivatives are known to displace water from surfaces, forming a robust protective film.

  • The N-(2-Thienylmethyl) "Head": This polar head group is the critical anchor. The inhibition efficiency of organic compounds often follows the order P > S > N > O, attributed to the electron-donating ability of the heteroatom.[4] N-(2-Thienylmethyl)-1-hexadecanamine contains both nitrogen and sulfur. The lone pair of electrons on the nitrogen atom of the amine and the π-electrons and sulfur atom's lone pairs in the thiophene ring can form strong coordinate bonds with the vacant d-orbitals of iron atoms on a steel surface. Thiophene-based compounds are recognized for their high inhibition efficiencies, often exceeding 95%, due to the strong ligand properties of the thiophene moiety.[5][6]

The proposed mechanism involves a synergistic chemisorption and physisorption process. The polar head group chemically adsorbs onto the active sites of the metal surface, while the long alkyl chains interact via van der Waals forces, creating a tightly packed, durable protective film. This mixed-mode adsorption is expected to provide superior protection compared to inhibitors relying on a single mode of interaction.

Caption: Molecular structure of N-(2-Thienylmethyl)-1-hexadecanamine.

InhibitionMechanism Proposed adsorption mechanism on a metal surface. cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) cluster_film Protective Film Formation Inhibitor Inhibitor Molecule (Head + Tail) Metal Fe Fe Fe Fe Inhibitor->Metal Adsorption AdsorbedHead Polar Head (Thienylmethyl) Chemisorbs via N and S atoms H2O H₂O Cl_ion Cl⁻ AdsorbedHead->Metal Coordinate Bonding OrientedTail Hydrophobic Tail (Hexadecyl) Forms barrier OrientedTail->H2O Repels OrientedTail->Cl_ion Repels

Caption: Proposed adsorption mechanism on a metal surface.

Comparative Performance Analysis

To contextualize the potential efficacy of N-(2-Thienylmethyl)-1-hexadecanamine, we present experimental data from studies on its structural analogues and common industrial inhibitors. This comparison serves as a benchmark for the performance one might expect from this novel compound.

It must be emphasized that the following data is for comparative purposes only, as direct experimental results for N-(2-Thienylmethyl)-1-hexadecanamine are not available. The performance of any inhibitor is highly dependent on the specific corrosive environment (acid type, concentration, temperature) and the metal substrate.

Inhibitor Class & Representative MoleculeMetal/EnvironmentConcentrationInhibition Efficiency (%)Reference
Long-Chain Amine (Octadecylamine)Mild Steel / 1.0 M HCl1000 ppm~95%[7]
Thiophene Derivative (2-acetylthiophene thiosemicarbazone)Mild Steel / 1.0 M HCl250 ppmUp to 96%[8]
Imidazoline Derivative Carbon Steel / CO₂-Saturated NaCl30-40 ppm>90% (generalized)[9]
Heterocyclic (Thiazole) (2-Mercaptobenzothiazole)316 Stainless Steel / 3% Citric AcidOptimal Conc.>90%[1][10]
Heterocyclic (Triazole) (Benzotriazole)Mild Steel / 0.1 N H₂SO₄Optimal Conc.94%[11]
Amine-based (Hexamine)Mild Steel / 3.5% NaCl0.08 M92%[12][13]

Analysis of Comparative Data:

  • Long-Chain Amines (e.g., Octadecylamine): Show high inhibition efficiency, but often at higher concentrations.[7] Their primary mechanism is forming a hydrophobic barrier.

  • Thiophene Derivatives: Demonstrate excellent performance, achieving high efficiency at relatively low concentrations.[8] This highlights the strong adsorption capability of the thiophene ring.[5][6]

  • Imidazolines: These are workhorse inhibitors in the oil and gas industry, offering excellent protection in CO₂ and H₂S environments, often at very low (ppm) concentrations.[9][14][15]

  • Benzotriazole and Mercaptobenzothiazole: These are highly effective, particularly for copper and its alloys, but also show strong performance on steel.[11][16][17] They rely on the strong coordination of their nitrogen and sulfur atoms with the metal surface.[10]

Projected Performance: Based on this analysis, N-(2-Thienylmethyl)-1-hexadecanamine is hypothesized to exhibit an inhibition efficiency upwards of 95%. The combination of the long alkyl chain and the potent thienylmethyl anchoring group suggests it could achieve this high level of protection at concentrations competitive with or lower than those required for simple fatty amines, potentially rivaling the performance of leading industrial standards like imidazolines in certain environments.

Standardized Experimental Protocols for Inhibitor Evaluation

To validate the performance of a new inhibitor like N-(2-Thienylmethyl)-1-hexadecanamine, a series of standardized electrochemical and gravimetric tests are required.

Weight Loss (Gravimetric) Method

This is a fundamental technique to determine the corrosion rate.

  • Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions and surface area. Polish the coupons to a uniform finish, clean with acetone, dry, and weigh accurately.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 6-24 hours).

  • Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the weight loss data.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes at the metal/solution interface.

  • Setup: A three-electrode cell is used, containing a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Measurement: The cell is filled with the test solution (with and without inhibitor). After the open-circuit potential (OCP) stabilizes, a small amplitude AC signal is applied over a range of frequencies.

  • Analysis: The resulting impedance data is plotted in Nyquist and Bode formats. An increase in the diameter of the Nyquist plot's semicircle, corresponding to the charge transfer resistance (Rct), indicates effective inhibition.[4]

Potentiodynamic Polarization

This technique provides information about the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reaction kinetics.

  • Setup: The same three-electrode cell as in EIS is used.

  • Measurement: After OCP stabilization, the potential of the working electrode is scanned in both the anodic and cathodic directions relative to the OCP.

  • Analysis: The resulting current is plotted against the potential (Tafel plot). A significant decrease in the corrosion current density (Icorr) in the presence of the inhibitor indicates effective corrosion control. The plot also reveals whether the inhibitor is anodic, cathodic, or mixed-type.[18]

ExperimentalWorkflow cluster_EC Electrochemical Suite Start Start: Inhibitor Synthesis & Characterization Prep Coupon & Solution Preparation Start->Prep WL Weight Loss (Gravimetric) Prep->WL EC Electrochemical Tests Prep->EC Analysis Data Analysis: - Inhibition Efficiency (%IE) - Corrosion Rate (CR) - Mechanism (Anodic/Cathodic) WL->Analysis EIS EIS (Impedance) EC->EIS PDP Potentiodynamic Polarization EC->PDP EIS->Analysis PDP->Analysis Surface Surface Analysis (SEM/AFM) Analysis->Surface Optional Confirmation End End: Performance Conclusion Analysis->End Surface->End

Caption: General workflow for evaluating a corrosion inhibitor.

Conclusion and Future Directions

N-(2-Thienylmethyl)-1-hexadecanamine presents a compelling molecular architecture for high-performance corrosion inhibition. By combining a long hydrophobic alkyl chain with a potent N- and S-containing heterocyclic head group, it is theoretically positioned to form a highly stable and effective protective film on metal surfaces. Comparative analysis with existing data from structural analogues and industrial standards suggests it could achieve inhibition efficiencies exceeding 95%, potentially at low concentrations.

This guide serves as a foundational document to encourage further research. The critical next step is the synthesis and rigorous experimental evaluation of N-(2-Thienylmethyl)-1-hexadecanamine using the standardized protocols outlined herein. Such studies will be invaluable in confirming its practical efficacy and determining its place among the next generation of advanced corrosion inhibitors.

References

  • The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. RSC Advances. [Link]

  • 2-Mercaptobenzothiazole as corrosion inhibitor of 316 stainless steel in acid solution. ResearchGate. [Link]

  • Performance Of Benzotriazole As Corrosion Inhibitors Of Carbon Steel In Chloride Solution Containing Hydrogen Sulfide. Semantic Scholar. [Link]

  • Corrosion inhibition, surface and interface properties of thiophene-based compounds: A comprehensive review. PlumX Metrics. [Link]

  • Corrosion inhibition, surface and interface properties of thiophene-based compounds: A comprehensive review. ScienceDirect. [Link]

  • Synthesis, Characterization and Corrosion Inhibition Study of New Heterocyclic Compounds and Schiff Base with [Co (II), Ni (II), Cu (II) and Hg (II)] Complexes on Mild Steel in (0.1M) Hydrochloric Acid. ResearchGate. [Link]

  • Some Thiophene Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid. Hindawi. [Link]

  • Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. Emerald Insight. [Link]

  • High temperature corrosion inhibition performance of imidazoline and amide. SciSpace. [Link]

  • The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. National Institutes of Health. [Link]

  • Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. Oxford Academic. [Link]

  • Performance evaluation of an imidazoline corrosion inhibitor in a CO2-saturated environment with emphasis on localised corrosion. White Rose Research Online. [Link]

  • Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. ACS Publications. [Link]

  • Benzotriazole: Information, Common Applications and Questions. Wincom Inc. [Link]

  • Application of 1,2,3-Benzotriazole as Corrosion Inhibitor for Mild Steel in Sulphuric Acid Medium at Different Temperature. Asian Journal of Chemistry. [Link]

  • Corrosion inhibition of locally de-passivated surfaces by DFT study of 2-mercaptobenzothiazole on copper. ProQuest. [Link]

  • Data on the corrosion inhibition effect of 2-meracaptobenzothiazole on 316 austenitic stainless steel, low carbon steel and 1060 aluminium in dilute acid media. ResearchGate. [Link]

  • Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines. National Institutes of Health. [Link]

  • Inhibition of Mild Steel Corrosion in 1.0 M HCl Solution by Octadecylamine as Corrosion Inhibitor. Der Pharma Chemica. [Link]

  • Performance evaluation of an imidazoline corrosion inhibitor in a CO2-saturated environment with emphasis on localised corrosion. ResearchGate. [Link]

  • Fatty Imidazolines as a Green Corrosion Inhibitor of Bronze Exposed to Acid Rain. MDPI. [Link]

  • Adsorption Characteristics and Corrosion Inhibition Efficiency of Ethoxylated Octadecylamine Ionic Liquid in Aqueous Acid Solution. International Journal of Electrochemical Science. [Link]

  • Evaluation of octadecylamine for the corrosion inhibition of Incoloy 800. ResearchGate. [Link]

  • Adsorption Characteristics and Corrosion Inhibition Efficiency of Ethoxylated Octadecylamine Ionic Liquid in Aqueous Acid Solution. ResearchGate. [Link]

  • Pdf - Elixir Journal. [Link]

  • OCTADECYLAMINE. Ataman Kimya. [Link]

  • Investigation of the corrosion inhibition properties of hexamine (HMTA) for mild steel in NaCl solution. Semantic Scholar. [Link]

  • Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide in HCl Medium. International Journal of Electrochemical Science. [Link]

  • Investigation of the corrosion inhibition properties of hexamine (HMTA) for mild steel in NaCl solution. ResearchGate. [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. National Institutes of Health. [Link]

Sources

Validation

A Comparative Toxicological Benchmark: Evaluating N-(2-Thienylmethyl)-1-hexadecanamine Against Primary Aliphatic Amines

This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of N-(2-Thienylmethyl)-1-hexadecanamine, a novel secondary amine with a heterocyclic moiety, against a well-characterized class of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of N-(2-Thienylmethyl)-1-hexadecanamine, a novel secondary amine with a heterocyclic moiety, against a well-characterized class of primary aliphatic amines. For professionals in drug development and toxicology, understanding the safety profile of a new chemical entity relative to established compounds is a critical early-stage gatekeeping step. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for this comparative assessment.

The core of this analysis rests on the principle of structure-activity relationships (SAR), which posits that the toxic potential of a chemical is intrinsically linked to its molecular structure.[1] Primary aliphatic amines, particularly long-chain variants, are known to exhibit significant biological activity, often driven by their cationic nature and lipophilicity, which facilitates interaction with and disruption of cellular membranes. Their toxicity is generally correlated with the length of the alkyl chain, a key determinant of hydrophobicity.[2][3]

N-(2-Thienylmethyl)-1-hexadecanamine shares a C16 alkyl backbone with hexadecylamine, a primary aliphatic amine known for its corrosive properties and potential for organ toxicity.[4][5] However, the substitution of a primary amine with a secondary N-thienylmethyl group introduces significant structural changes: altered basicity, increased steric bulk, and a heterocyclic ring system. This guide provides the experimental means to elucidate how these modifications impact the compound's cytotoxic profile.

Rationale for Experimental Design: A Multi-Parametric Approach

To build a robust and reliable toxicological profile, a single-endpoint assay is insufficient. A compound can induce cell death through numerous pathways, from mitochondrial dysfunction to lysosomal instability or membrane integrity loss. Therefore, we employ two distinct, well-validated in vitro cytotoxicity assays that probe different cellular health indicators. This dual-assay approach provides a more nuanced understanding of the potential mechanism of toxicity.

Selected Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell metabolic activity.[6][7] Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the water-soluble yellow dye into an insoluble purple formazan.[8] The quantity of formazan produced is directly proportional to the number of metabolically active cells. A reduction in this signal is a strong indicator of mitochondrial damage or a general decline in cell viability.

  • Neutral Red (NR) Uptake Assay: This assay evaluates the integrity of cell membranes and, more specifically, lysosomal function.[9] Viable cells take up the supravital dye, neutral red, via active transport and accumulate it within their lysosomes.[8][10] Damage to the plasma or lysosomal membrane compromises this ability. The amount of dye extracted from the cells correlates with the number of viable, uninjured cells.

By comparing the results from both assays, we can infer potential mechanisms. For example, a significantly more potent effect in the MTT assay compared to the NR assay might suggest that the compound's primary cytotoxic action is targeted at the mitochondria.

Selection of Comparator Compounds

The choice of comparators is critical for establishing a meaningful benchmark. We have selected primary aliphatic amines with varying alkyl chain lengths to validate the assay system against known SAR principles and to provide a direct structural analog for comparison.

  • Hexadecylamine (C16 Amine): The most crucial comparator. It shares the same C16 lipophilic tail as N-(2-Thienylmethyl)-1-hexadecanamine, isolating the toxicological impact of the N-thienylmethyl headgroup.

  • Dodecylamine (C12 Amine): An intermediate-chain amine.

  • Octylamine (C8 Amine): A shorter-chain amine, expected to be significantly less cytotoxic due to lower lipophilicity.

Cellular Model: HepG2 Cell Line

The Human Hepatocellular Carcinoma (HepG2) cell line is selected for this study. It is a widely used and well-characterized model in toxicology for several reasons: it is of human origin, it maintains a degree of metabolic enzyme activity (Phase I and II), and its robust nature makes it suitable for high-throughput screening.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and established methodologies. Adherence to these steps is crucial for generating reproducible and trustworthy data.

General Cell Culture and Maintenance
  • Propagation: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: Passage cells every 3-4 days or upon reaching 80-90% confluency. Use Trypsin-EDTA to detach cells.

Compound Preparation and Cell Plating
  • Stock Solutions: Prepare 100 mM stock solutions of N-(2-Thienylmethyl)-1-hexadecanamine, Hexadecylamine, Dodecylamine, and Octylamine in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in complete cell culture medium to achieve the final desired concentrations for the dose-response curve (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Plating: Seed HepG2 cells into 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of medium.

  • Attachment: Incubate the plates for 24 hours to allow for cell attachment and recovery before compound exposure.

MTT Assay Protocol
  • Compound Exposure: After 24 hours of attachment, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of test compounds, vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the metabolic activity).

Neutral Red (NR) Uptake Assay Protocol
  • Compound Exposure: Prepare and expose cells in a 96-well plate as described in the MTT protocol (Steps 2.3.1 and 2.3.2).

  • NR Medium Preparation: During the final 3 hours of the 24-hour incubation, prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium. Centrifuge this solution to remove any undissolved dye crystals.

  • Dye Incubation: Remove the compound-containing medium from the wells and add 100 µL of the Neutral Red medium to each well. Incubate for 3 hours.

  • Cell Washing: Carefully remove the dye medium and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization of Workflows and Mechanisms

Diagrams provide a clear, high-level overview of the processes involved, enhancing reproducibility and understanding.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_mtt MTT Assay cluster_nr Neutral Red Assay cluster_analysis Phase 4: Data Analysis A Culture HepG2 Cells B Seed Cells into 96-Well Plates A->B D Expose Cells to Compounds (24h) B->D C Prepare Compound Serial Dilutions C->D M1 Add MTT Reagent D->M1 N1 Add NR Dye D->N1 M2 Incubate (4h) M1->M2 M3 Solubilize Formazan M2->M3 M4 Read Absorbance (570 nm) M3->M4 E Calculate % Viability M4->E N2 Incubate (3h) N1->N2 N3 Wash & Extract Dye N2->N3 N4 Read Absorbance (540 nm) N3->N4 N4->E F Determine IC50 Values E->F

Caption: High-level experimental workflow for comparative cytotoxicity assessment.

Assay_Mechanisms cluster_mtt MTT Assay Mechanism cluster_nr Neutral Red Assay Mechanism MTT MTT (Yellow) (Soluble) Mitochondria Mitochondrial Reductase Formazan Formazan (Purple) (Insoluble) MTT:f1->Formazan Reduction in Viable Cells NR Neutral Red Dye (Extracellular) Cell Membrane Active Transport Lysosome Accumulation in Lysosomes NR:f1->Lysosome Uptake by Viable Cells

Caption: Simplified mechanisms of the MTT and Neutral Red cytotoxicity assays.

Comparative Data and Interpretation

The primary output of these experiments will be the IC50 values for each compound under each assay condition. The data should be compiled into a clear, comparative table.

Table 1: Comparative Cytotoxicity (IC50) of Test Compounds in HepG2 Cells after 24h Exposure

CompoundChemical StructureMTT Assay IC50 (µM)Neutral Red Assay IC50 (µM)
Test Compound N-(2-Thienylmethyl)-1-hexadecanamineExperimental ValueExperimental Value
Comparator 1 Hexadecylamine (C16)Experimental ValueExperimental Value
Comparator 2 Dodecylamine (C12)Experimental ValueExperimental Value
Comparator 3 Octylamine (C8)Experimental ValueExperimental Value
Interpreting the Results
  • Validating the SAR Principle: First, examine the primary aliphatic amines. A clear trend of increasing toxicity (decreasing IC50) should be observed with increasing chain length: Octylamine > Dodecylamine > Hexadecylamine. This validates that the experimental system is sensitive to hydrophobicity, a key driver of amine toxicity.[1][2]

  • Benchmarking N-(2-Thienylmethyl)-1-hexadecanamine:

    • Direct Comparison with Hexadecylamine: The most critical comparison is between N-(2-Thienylmethyl)-1-hexadecanamine and Hexadecylamine.

      • If the IC50 of the test compound is higher than Hexadecylamine, it suggests that the addition of the bulky, heterocyclic N-thienylmethyl group mitigates the cytotoxicity of the C16 backbone. This could be due to steric hindrance, preventing efficient membrane insertion, or a change in the compound's pKa affecting its charge state at physiological pH.

      • If the IC50 is lower , it indicates the N-thienylmethyl group contributes to the toxicity, possibly through a specific interaction with a cellular target or by altering the compound's properties to enhance membrane disruption.

      • If the IC50 values are similar , it implies the C16 alkyl chain is the dominant driver of toxicity for both molecules, and the headgroup modification has a negligible effect in this general cytotoxicity model.

  • Mechanistic Clues from Assay Differences: Compare the IC50 values obtained from the MTT and NR assays for each compound. A significant discrepancy can point towards a primary mechanism of action.[10] For instance, if N-(2-Thienylmethyl)-1-hexadecanamine shows a 10-fold lower IC50 in the MTT assay compared to the NR assay, it would strongly suggest that mitochondrial dysfunction is a primary and early event in its cytotoxic pathway.

SAR_Logic cluster_structure Molecular Structure cluster_property Physicochemical Properties cluster_outcome Toxicological Outcome Alkyl Alkyl Chain Length (Hydrophobicity) Membrane Membrane Interaction & Disruption Alkyl->Membrane Headgroup Amine Headgroup (Basicity, Sterics) Headgroup->Membrane Charge Cellular Uptake & Protonation State Headgroup->Charge Toxicity Cytotoxicity (IC50 Value) Membrane->Toxicity Charge->Toxicity

Caption: Logic diagram of Structure-Activity Relationships (SAR) for aliphatic amines.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial toxicological benchmarking of N-(2-Thienylmethyl)-1-hexadecanamine. By employing mechanistically distinct assays and a logically selected set of comparator compounds, researchers can generate a clear, comparative dataset. The resulting IC50 values will situate the novel compound's toxicity within the well-established context of primary aliphatic amines, providing crucial information for go/no-go decisions in early-stage drug development.

Based on the initial findings, further investigations could include:

  • Membrane Permeability Assays: To directly test the hypothesis of membrane disruption.

  • Apoptosis vs. Necrosis Assays: To determine the mode of cell death (e.g., Annexin V/PI staining).

  • Metabolic Stability Assays: To understand if metabolites of the thienyl group contribute to toxicity.

This structured approach ensures that the toxicological evaluation is not just a collection of data points, but a logical investigation into the structure-toxicity profile of a novel chemical entity.

References

  • Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998). Toxicity of aliphatic amines: structure-activity relationship. Chemosphere, 36(2), 271–295. [Link]

  • Nielsen, G. D., & Vinggaard, A. M. (1988). Structure-activity relationships of airway irritating aliphatic amines. Receptor activation mechanisms and predicted industrial exposure limits. Pharmacology & toxicology, 63(4), 293–304. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology letters, 24(2-3), 119–124. [Link]

  • Schultz, T. W., Sinks, G. D., & Bearden, A. P. (2002). Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis. Chemical research in toxicology, 15(12), 1625–1632. [Link]

  • Schultz, T. W., Sinks, G. D., & Cronin, M. T. (1996). QSARs for selected aliphatic and aromatic amines. SAR and QSAR in environmental research, 5(3), 195–206. [Link]

  • Özgen, S., Kılıç, A. Ö., & Kılınç, N. (2016). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 519-532. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998). Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate. [Link]

  • Choi, J., & Lee, S. (2004). Toxicity of model aliphatic amines and their chlorinated forms. Water research, 38(4), 899–905. [Link]

  • Cronin, M. T., & Schultz, T. W. (1996). QSARs for selected aliphatic and aromatic amines. SAR and QSAR in environmental research, 5(3), 195-206. [Link]

  • Chemwatch. (n.d.). Hexadecylamine. Substance Database. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Fatty amines, di(long chain)alkyl: Human health tier II assessment. Australian Government Department of Health. [Link]

  • F. Hoffmann-La Roche AG. (1993). (2-thienyl) alkylamine derivatives having neuroprotective properties.

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Safety & Regulatory Compliance

Safety

N-(2-Thienylmethyl)-1-hexadecanamine proper disposal procedures

The handling and disposal of specialty research chemicals like N-(2-Thienylmethyl)-1-hexadecanamine (CAS: 855956-94-4) require rigorous adherence to institutional Environmental Health and Safety (EHS) protocols. As a sec...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialty research chemicals like N-(2-Thienylmethyl)-1-hexadecanamine (CAS: 855956-94-4) require rigorous adherence to institutional Environmental Health and Safety (EHS) protocols. As a secondary amine featuring both a lipophilic hexadecyl chain and a sulfur-containing thiophene ring, this compound presents specific physical and chemical properties that dictate its waste management lifecycle[1].

This guide provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned operational protocol for the safe containerization, segregation, and disposal of N-(2-Thienylmethyl)-1-hexadecanamine in a professional laboratory setting.

Chemical Profiling for Waste Characterization

Before initiating any disposal protocol, it is critical to characterize the waste stream. The physicochemical properties of a compound dictate container compatibility, segregation requirements, and the ultimate destruction method employed by EHS facilities (typically high-temperature incineration).

Table 1: Waste Characterization Profile for N-(2-Thienylmethyl)-1-hexadecanamine

ParameterSpecificationDisposal Implication
Molecular Formula C₂₁H₃₉NS[1]Contains Nitrogen and Sulfur. Must be flagged for NOx and SOx emission controls during commercial incineration.
Molecular Weight 337.61 g/mol [1]High molecular weight; likely a waxy solid or highly viscous oil at room temperature.
Chemical Class Secondary Amine / ThiopheneActs as a weak base. Potential for exothermic reactions if mixed with strong acids.
Waste Category Non-Halogenated Organic WasteMust strictly be kept out of halogenated waste streams to prevent toxic byproducts during incineration and to minimize disposal costs.
Incompatibilities Strong oxidizers, strong acidsSegregate from nitric acid, peroxides, and halogens to prevent exothermic oxidation or salt precipitation.

Operational Disposal Protocol

The following step-by-step methodology outlines the safe processing of N-(2-Thienylmethyl)-1-hexadecanamine waste. Never attempt to chemically neutralize or destroy this compound on-site. Proper disposal relies on secure containerization and transfer to certified waste management professionals.

Phase I: Risk Assessment and PPE Verification
  • Causality: Long-chain alkylamines are known to be dermal irritants and potential sensitizers. The lipophilic nature of the C16 chain allows for rapid absorption through the stratum corneum if dissolved in organic solvents.

  • Action: Don standard laboratory PPE: Nitrile gloves (double-gloving recommended if handling solutions in aggressive solvents like dichloromethane), splash-proof safety goggles, and a flame-resistant laboratory coat. All transfer operations must occur within a certified chemical fume hood.

Phase II: Waste Segregation
  • Causality: Mixing incompatible waste streams can lead to pressurization, gas evolution, or thermal runaway within the waste container.

  • Action:

    • Solid Waste: If disposing of the neat (pure) compound, collect it in a solid organic waste container.

    • Liquid/Solvent Waste: If the compound is dissolved in a solvent (e.g., methanol, DMSO, or ethyl acetate), direct the mixture into a Non-Halogenated Organic Waste carboy.

    • Exception: If dissolved in chloroform or dichloromethane, it must be diverted to the Halogenated Organic Waste stream.

Phase III: Containerization
  • Causality: Lipophilic amines can degrade certain low-density plastics over time.

  • Action: Utilize High-Density Polyethylene (HDPE) or glass containers for collection. Ensure the primary container is structurally sound, free of exterior contamination, and equipped with a tightly sealing, leak-proof cap (e.g., PTFE-lined). Do not use foil or Parafilm as a primary closure.

Phase IV: Labeling and Documentation
  • Causality: Unidentified "mystery" chemicals pose the greatest risk to EHS personnel and incur exorbitant analytical costs for the institution.

  • Action: Affix a standardized Hazardous Waste label to the container before adding the waste. Explicitly write "N-(2-Thienylmethyl)-1-hexadecanamine"[2]. Do not use abbreviations, acronyms, or structural formulas. Indicate the approximate concentration and list all co-solvents.

Phase V: EHS Transfer
  • Causality: Prolonged storage of waste in the laboratory increases the risk of accidental spills, degradation, or regulatory non-compliance.

  • Action: Store the sealed, labeled container in a designated Secondary Containment tray within a ventilated flammable storage cabinet. Submit a waste pickup request to your institutional EHS department within the regulatory timeframe (typically 90 days from the waste generation start date).

Waste Routing Decision Matrix

The following workflow illustrates the logical decision-making process for routing N-(2-Thienylmethyl)-1-hexadecanamine waste based on its physical state and solvent environment.

WasteRouting Start Waste Generation: N-(2-Thienylmethyl)-1-hexadecanamine StateCheck Determine Physical State Start->StateCheck Solid Neat Solid / Waxy Residue StateCheck->Solid Pure Compound Liquid Dissolved in Solvent StateCheck->Liquid In Solution SolidContainer Collect in Glass/HDPE Solid Waste Container Solid->SolidContainer SolventCheck Is the solvent halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Labeling Affix Hazardous Waste Label List all components & % SolidContainer->Labeling Halogenated Yes SolventCheck->Halogenated NonHalogenated No SolventCheck->NonHalogenated HaloWaste Route to: Halogenated Organic Waste Halogenated->HaloWaste NonHaloWaste Route to: Non-Halogenated Organic Waste NonHalogenated->NonHaloWaste HaloWaste->Labeling NonHaloWaste->Labeling EHS Store in Secondary Containment Request EHS Pickup Labeling->EHS

Caption: Decision matrix for the segregation and containerization of N-(2-Thienylmethyl)-1-hexadecanamine.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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